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  • Product: 1-Methyl-1,7-diazaspiro[4.4]nonane
  • CAS: 1158749-77-9

Core Science & Biosynthesis

Foundational

1-Methyl-1,7-diazaspiro[4.4]nonane molecular weight and chemical structure

An In-Depth Technical Guide to 1-Methyl-1,7-diazaspiro[4.4]nonane: Molecular Weight, Chemical Structure, and Synthetic Insights Abstract This technical guide provides a comprehensive overview of 1-Methyl-1,7-diazaspiro[4...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methyl-1,7-diazaspiro[4.4]nonane: Molecular Weight, Chemical Structure, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,7-diazaspiro[4.4]nonane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular weight, elucidates its unique chemical structure, and explores its relevance as a scaffold for novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into the compound's synthetic and analytical characterization.

Introduction: The Significance of Spirocyclic Frameworks

Spirocyclic frameworks are a distinctive class of molecules characterized by a central carbon atom, the spiro atom, which serves as a single connection point for two rings.[1] This structural feature imparts a rigid, three-dimensional geometry that is highly valued in the design of molecules intended to interact with biological targets.[1] The defined spatial arrangement of substituents around a spirocyclic core allows for precise control over molecular conformation, which can lead to higher selectivity and efficacy.[1]

Among these, diazaspiro[4.4]nonane architectures have emerged as a significant scaffold in medicinal chemistry.[1][2] These compounds feature a nine-membered bicyclic system containing two nitrogen atoms and a central spiro carbon.[1] The presence of nitrogen atoms introduces polarity and potential hydrogen bonding sites, influencing properties like solubility and receptor binding affinity.[1] 1-Methyl-1,7-diazaspiro[4.4]nonane is a specific derivative within this class, featuring a methyl group on one of the nitrogen atoms, which further modulates its chemical properties.

Core Molecular and Structural Properties

The fundamental properties of 1-Methyl-1,7-diazaspiro[4.4]nonane are summarized below. These data are crucial for its identification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C8H16N2[1][3][4]
Molecular Weight 140.23 g/mol [1][4][5]
Monoisotopic Mass 140.13135 Da[3]
CAS Number 1158749-77-9[4]
InChI Key ADMXMXNXEITSAX-UHFFFAOYSA-N[3][4]

Elucidation of the Chemical Structure

The nomenclature "1-Methyl-1,7-diazaspiro[4.4]nonane" precisely describes the molecule's architecture:

  • Spiro[4.4]nonane: This indicates a spirocyclic compound with a central carbon atom (position 5) connecting two five-membered rings. The numbers in the brackets, [4.4], denote the number of carbon atoms in each ring, excluding the shared spiro atom.

  • 1,7-Diaza: This prefix reveals the presence of two nitrogen atoms (aza) within the bicyclic system, located at positions 1 and 7.

  • 1-Methyl: This specifies that a methyl group (-CH3) is attached to the nitrogen atom at position 1.

The resulting structure consists of two saturated five-membered rings (pyrrolidine rings) fused at a single carbon atom. The placement of the nitrogen atoms and the methyl group is critical to the molecule's overall polarity, basicity, and steric profile.

Visualization of the Chemical Structure

The following diagram provides a 2D representation of the 1-Methyl-1,7-diazaspiro[4.4]nonane structure.

Caption: 2D structure of 1-Methyl-1,7-diazaspiro[4.4]nonane.

Relevance in Drug Development and Medicinal Chemistry

The rigid conformation of the 1,7-diazaspiro[4.4]nonane scaffold is a key attribute for its application in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The nitrogen atoms at positions 1 and 7 serve as versatile handles for chemical modification, allowing for the creation of extensive compound libraries to explore structure-activity relationships (SAR).[2]

The introduction of a methyl group at the N1 position, as in the title compound, influences the basicity, nucleophilicity, and steric environment of this specific nitrogen atom.[1] This substitution can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes or its binding affinity to a target receptor.

Synthesis and Structural Characterization

Synthetic Methodologies

The synthesis of the 1,7-diazaspiro[4.4]nonane framework can be achieved through various organic chemistry strategies. Common approaches include:

  • Intramolecular Cyclization: Building the heterocyclic rings sequentially through intramolecular reactions.

  • Intermolecular Cyclization: A modular approach that combines different molecular fragments to build structural diversity.[1]

  • Domino Radical Bicyclization: This method has been successfully used to create various azaspiro[4.4]nonane derivatives.[6][7]

The synthesis of specific derivatives, such as 7-Methyl-1,7-diazaspiro[4.4]nonane-6,8-dione, can serve as a crucial intermediate step, allowing for further functionalization of the core structure.[1]

Structural Characterization Protocols

To confirm the identity and purity of 1-Methyl-1,7-diazaspiro[4.4]nonane, a suite of advanced analytical techniques is employed:

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the precise elemental formula by measuring the mass-to-charge ratio (m/z) with high accuracy.

    • Methodology: The experimentally measured exact mass is compared to the calculated mass for the proposed formula (C8H16N2). The high precision of HRMS allows for unambiguous confirmation of the elemental composition.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed connectivity and spatial arrangement of atoms.

    • Methodology:

      • ¹H NMR: Identifies the number and types of protons and their neighboring atoms.

      • ¹³C NMR: Determines the number and types of carbon environments, including the key quaternary spiro carbon.[1]

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), providing definitive structural confirmation.[1]

Conclusion

1-Methyl-1,7-diazaspiro[4.4]nonane is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry. Its well-defined molecular weight and unique three-dimensional spirocyclic structure make it an attractive scaffold for the development of novel therapeutic agents. A thorough understanding of its properties, supported by advanced synthetic and analytical methodologies, is essential for harnessing its full potential in drug discovery and development.

References

  • 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(5-pyrimidinyl)-. ChemBK. [Link]

  • 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride. PubChem. [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,4-dithia-7-azaspiro[4.4]nonane-8(S)-carboxylic acid methyl ester. Molbase. [Link]

  • Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Academia.edu. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • 1,7-DIAZASPIRO[4.4]NONANE — Chemical Substance Information. NextSDS. [Link]

  • 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]

  • 2-Methyl-2,7-diazaspiro(4.4)nonane. PubChem. [Link]

  • 2-Methyl-1,6-dioxaspiro[4.4]nonane. SpectraBase. [Link]

  • 1-Methylenespiro[4.4]nonane - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1,7-diazaspiro[4.4]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1-Methyl-1,7-diazaspiro[4.4]nonane Scaffold in Medicinal Chemistry The 1-Methyl-1,7-diazaspiro[4.4]nonane core is a si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Methyl-1,7-diazaspiro[4.4]nonane Scaffold in Medicinal Chemistry

The 1-Methyl-1,7-diazaspiro[4.4]nonane core is a significant heterocyclic scaffold in medicinal chemistry. Its unique three-dimensional structure, characterized by two nitrogen-containing rings sharing a single carbon atom, offers a rigid framework that can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more flexible, linear molecules. This structural rigidity is particularly valuable in the design of compounds intended to interact with specific biological targets, as it can result in a more defined orientation of substituents and, consequently, higher binding affinity and efficacy.

Derivatives of this scaffold have garnered attention for their potential as modulators of various biological targets, notably as nicotinic acetylcholine receptor (nAChR) agonists. The modulation of nAChRs is a promising therapeutic strategy for a range of neurological and cognitive disorders. A thorough understanding of the physicochemical properties of 1-Methyl-1,7-diazaspiro[4.4]nonane derivatives is therefore crucial for the rational design and development of novel therapeutics based on this privileged scaffold. This guide provides a comprehensive overview of the key physicochemical properties of these compounds, along with detailed experimental protocols for their determination, to support researchers in this endeavor.

Structural Characterization of 1-Methyl-1,7-diazaspiro[4.4]nonane Derivatives

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of synthesized 1-Methyl-1,7-diazaspiro[4.4]nonane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the connectivity and stereochemistry of these spirocyclic compounds.[1][2]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the two rings can help to determine the overall conformation of the molecule.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, including the characteristic spiro-carbon.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. The fragmentation pattern of cyclic amines in MS is often characterized by α-cleavage, which can provide valuable structural information.[4][5][6] The presence of an odd number of nitrogen atoms in the molecule will result in a molecular ion with an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as N-H and C-N bonds.

Key Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For 1-Methyl-1,7-diazaspiro[4.4]nonane derivatives, the following properties are of particular importance.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at a given pH. For a diamino compound like 1-Methyl-1,7-diazaspiro[4.4]nonane, there will be two pKa values corresponding to the two nitrogen atoms. The ionization state significantly influences a compound's solubility, permeability, and interaction with biological targets.

Computational Prediction of pKa: Computational methods, such as those employing density functional theory (DFT) with a Poisson-Boltzmann continuum solvent model, can provide accurate predictions of pKa values for aliphatic amines and diamines.[7][8] These methods are particularly useful in the early stages of drug discovery for virtual screening and lead optimization.[9]

Experimental Determination of pKa: Titrimetric and spectrophotometric methods are commonly used for the experimental determination of pKa values in the range of 2-12.[10]

Experimental Protocol: Potentiometric Titration for pKa Determination [11]

Objective: To determine the pKa values of a 1-Methyl-1,7-diazaspiro[4.4]nonane derivative.

Materials:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane derivative

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Buret

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of the 1-Methyl-1,7-diazaspiro[4.4]nonane derivative and dissolve it in a known volume of deionized water.

  • Place the beaker on the stir plate and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized HCl solution, adding small, known increments.

  • Record the pH after each addition of titrant, allowing the reading to stabilize before each measurement.

  • Continue the titration well past the equivalence points.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa values can be determined from the half-equivalence points on the titration curve, where half of each amine group has been protonated.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter that influences a drug's absorption, membrane permeability, and plasma protein binding.

Computational Prediction of logP: A predicted XlogP value for 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride is 0.3.

Experimental Determination of logP/logD: The shake-flask method is the gold standard for logP determination, while reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher throughput alternative.[12][13]

Experimental Protocol: Shake-Flask Method for logD Determination [14][15]

Objective: To determine the logD of a 1-Methyl-1,7-diazaspiro[4.4]nonane derivative at a specific pH (e.g., 7.4).

Materials:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane derivative

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., UV-Vis spectroscopy or LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add known volumes of the n-octanol and PBS to a vial.

  • Add a small aliquot of the compound's stock solution to the vial.

  • Securely cap the vial and shake it for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logD is the base-10 logarithm of the distribution coefficient.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis stock Prepare stock solution of compound mix Mix compound with both phases in a vial stock->mix phases Pre-saturate n-octanol and aqueous buffer phases->mix shake Shake to reach equilibrium mix->shake separate Centrifuge for phase separation shake->separate sample Sample aqueous and organic phases separate->sample quantify Quantify compound concentration in each phase sample->quantify calculate Calculate logD quantify->calculate

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges in drug development.

Experimental Determination of Solubility: Kinetic and thermodynamic solubility assays are commonly employed. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility provides a more accurate measure of a compound's solubility at equilibrium.[16][17]

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method) [18][19][20]

Objective: To determine the kinetic solubility of a 1-Methyl-1,7-diazaspiro[4.4]nonane derivative.

Materials:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well UV plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a well of a 96-well plate containing PBS.

  • Serially dilute the solution across the plate to create a range of concentrations.

  • Incubate the plate on a shaker for a defined period (e.g., 2 hours) at a constant temperature.

  • Filter the solutions through a 96-well filter plate to remove any precipitated compound.

  • Transfer the filtrate to a 96-well UV plate.

  • Measure the UV absorbance of the filtrate at the compound's λmax.

  • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve.

  • The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification stock Prepare DMSO stock solution add_to_buffer Add stock to aqueous buffer stock->add_to_buffer incubate Incubate and shake add_to_buffer->incubate filter Filter to remove precipitate incubate->filter measure_uv Measure UV absorbance of filtrate filter->measure_uv determine_conc Determine concentration from standard curve measure_uv->determine_conc

Chemical Stability

The chemical stability of a drug substance is its ability to retain its chemical and physical properties within specified limits throughout its shelf life. Stability testing is a critical regulatory requirement and provides essential information on the degradation pathways of a compound.

Stability Testing Guidelines: The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products.[21][22][23][24][25] These guidelines outline the conditions for long-term, intermediate, and accelerated stability studies.

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation products and pathways of a 1-Methyl-1,7-diazaspiro[4.4]nonane derivative.

Materials:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometer (MS) detector

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Prepare solutions of the test compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • At specified time points, analyze the stressed samples by a stability-indicating HPLC method.

  • Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

  • Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane Derivatives

The synthesis of the 1,7-diazaspiro[4.4]nonane scaffold can be achieved through various synthetic routes.[26] One common approach involves the construction of one of the heterocyclic rings onto a pre-existing ring system. The introduction of the methyl group and other substituents can be accomplished through N-alkylation or other functionalization reactions.[27] The ability to control the regioselectivity of these reactions is crucial for the synthesis of specific derivatives.

Conclusion

A comprehensive understanding of the physicochemical properties of 1-Methyl-1,7-diazaspiro[4.4]nonane derivatives is paramount for their successful development as therapeutic agents. This guide has provided an in-depth overview of the key properties—pKa, lipophilicity, solubility, and stability—along with detailed experimental protocols for their determination. By systematically evaluating these properties, researchers can make informed decisions in the design and optimization of novel drug candidates based on this promising spirocyclic scaffold, ultimately increasing the likelihood of their translation into effective medicines.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved from [Link]

  • Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. (n.d.). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Llinàs, A., et al. (2008). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Video: Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]

  • Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • GCMS Section 6.15. (n.d.). Whitman People. Retrieved from [Link]

  • ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl. Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link]

  • Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: A review and new recommendations. Journal of Chromatography A. Retrieved from [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025, April 22). Retrieved from [Link]

  • p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2026, March 2). ResearchGate. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Retrieved from [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved from [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2026, March 1). ResearchGate. Retrieved from [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026, February 7). Retrieved from [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (n.d.). PMC. Retrieved from [Link]

  • α,ω-Diaminoalkanes as Models for Bases that Dicoordinate the Proton: An Evaluation of the Kinetic Method for Estimating Their Proton Affinities. (n.d.). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019, August 27). Retrieved from [Link]

  • (PDF) Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. (n.d.). Academia.edu. Retrieved from [Link]

  • α,ω-Diaminoalkanes as Models for Bases that Dicoordinate the Proton: An Evaluation of the Kinetic Method for Estimating Their Proton Affinities. (n.d.). ACS Publications. Retrieved from [Link]

  • How to Predict pKa. (2025, October 16). Rowan. Retrieved from [Link]

  • pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. (2007, May 24). PubMed. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (1975, January 1). Pure. Retrieved from [Link]

Sources

Foundational

The Pharmacological and Structural Role of 1-Methyl-1,7-diazaspiro[4.4]nonane in Targeted Therapeutics

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. A critical strategy in modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapeutics. A critical strategy in modern medicinal chemistry is the replacement of flat, two-dimensional heterocycles with complex, three-dimensional spirocyclic scaffolds.

This technical guide provides an in-depth analysis of 1-Methyl-1,7-diazaspiro[4.4]nonane (Molecular Formula: C₈H₁₆N₂)—a highly engineered bicyclic diamine pharmacophore. While not a standalone active pharmaceutical ingredient (API), its incorporation into larger drug molecules fundamentally dictates their mechanism of action, target engagement, and metabolic survivability in biological systems.

Structural Biology & Physicochemical Profiling

The 1-methyl-1,7-diazaspiro[4.4]nonane architecture features a nine-membered bicyclic system containing two nitrogen atoms separated by a central quaternary spiro carbon 1. This arrangement forces the two pyrrolidine rings into an orthogonal 3D conformation.

The Fsp³ Advantage

The transition from planar rings (e.g., piperazine) to this spirocycle drastically increases the molecule's Fsp³ character (the fraction of sp³-hybridized carbons). High Fsp³ character correlates directly with improved aqueous solubility and reduced off-target protein binding. The spiro carbon acts as a structural pivot, projecting substituents into specific vectors that planar molecules cannot reach.

Physicochemical Modulation via N1-Methylation

The introduction of a methyl group at the 1-position specifically modifies the electronic and steric environment of the N1 nitrogen 1.

  • Metabolic Shielding: The methyl group prevents rapid oxidative deamination and N-glucuronidation by liver cytochrome P450 enzymes.

  • Controlled Basicity: It fine-tunes the pKa of the amine (typically ~8.5–9.2), ensuring the molecule is protonated at physiological pH. This protonation is critical for forming salt bridges with acidic residues (Asp/Glu) within kinase binding pockets.

Mechanism of Action in Targeted Kinase Inhibition

The primary biological mechanism of action of the 1-methyl-1,7-diazaspiro[4.4]nonane moiety is realized when it is conjugated to kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) .

The receptor tyrosine kinase (RTK) superfamily regulates cellular proliferation by catalyzing the transfer of a phosphate group from ATP to substrate tyrosine residues 2. In cancers like non-small cell lung cancer (NSCLC), EGFR is often hyperactivated via mutations. First-generation inhibitors often fail due to the T790M gatekeeper mutation , where a bulky methionine residue blocks drug binding.

When 1-methyl-1,7-diazaspiro[4.4]nonane is integrated into a pyrimidine-amino derivative—such as 5-((5-Chloro-4-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl)amino)-4-methoxy-2-(1-methyl-1,7-diazaspiro[4.4]nonane-7-yl)aniline—it alters the drug's binding vector 3. The rigid spirocycle directs the molecule toward the solvent-exposed region of the kinase domain, bypassing the steric clash of the T790M mutation. This allows the inhibitor to selectively halt mutant EGFR autophosphorylation without inhibiting wild-type EGFR, thereby reducing clinical toxicities like rash and diarrhea 2.

Systems Biology & Pathway Modulation

By blocking ATP binding at the mutant RTK, the spiro-conjugated inhibitor collapses downstream oncogenic signaling.

Pathway EGF EGF Ligand EGFR Mutant EGFR (T790M) EGF->EGFR Activates KinaseDomain ATP Binding Pocket (Steric Clearance) EGFR->KinaseDomain Conformational Shift SpiroDrug Spiro-Conjugated Inhibitor (1-Methyl-1,7-diazaspiro[4.4]nonane) SpiroDrug->KinaseDomain Allosteric Blockade Downstream KRAS / PI3K Cascades SpiroDrug->Downstream Inhibits KinaseDomain->Downstream Phosphorylation Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Pathway Arrest

Fig 1. Modulation of mutant EGFR signaling pathways via spiro-conjugated kinase inhibitors.

Experimental Methodologies

To empirically validate the advantages of the 1-methyl-1,7-diazaspiro[4.4]nonane scaffold, we employ a self-validating system of biochemical and ADME assays. The causality behind these specific protocols is to isolate target affinity from metabolic stability.

Validation Synthesis Scaffold Synthesis (N1-Methylation) FRET TR-FRET Assay (Target Affinity) Synthesis->FRET Conjugation Microsomes HLM Assay (Metabolic Stability) FRET->Microsomes Hit Selection Data PK/PD Modeling Microsomes->Data Validation

Fig 2. Self-validating experimental workflow for evaluating spirocyclic pharmacophores.

Protocol 3.1: TR-FRET Kinase Target Engagement Assay (EGFR T790M)

Purpose: To quantify the biochemical IC₅₀ of the spiro-conjugated inhibitor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste and provides a superior signal-to-background ratio, which is critical for resolving sub-nanomolar affinities caused by optimized spiro-binding vectors.

  • Reagent Preparation: Reconstitute recombinant EGFR (T790M/L858R) kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Note: Tween-20 is essential to prevent highly lipophilic spiro-compounds from adhering to the microplate walls.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the spiro-inhibitor in 100% DMSO. Transfer 100 nL to a 384-well ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Reaction Assembly: Add 5 µL of the kinase solution to the plate. Incubate for 15 minutes at room temperature to allow the spirocycle to equilibrate within the solvent-exposed region of the binding pocket.

  • Initiation & Quenching: Initiate the reaction by adding 5 µL of ATP/ULight-poly GT substrate mix. Incubate for 60 minutes. Quench the reaction by adding 10 µL of EDTA/Eu-anti-phospho-tyrosine antibody mix.

  • Detection: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 3.2: In Vitro ADME - Human Liver Microsomal (HLM) Stability

Purpose: To validate the metabolic resistance conferred by the N1-methyl group. By utilizing HLMs supplemented with NADPH, we isolate Cytochrome P450-mediated Phase I metabolism, proving that the methyl group prevents rapid clearance compared to unmethylated analogs.

  • Equilibration: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

  • Spiking: Add the spiro-conjugated test compound to achieve a final concentration of 1 µM.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (A negative control lacking NADPH must be run in parallel to validate that degradation is strictly CYP450-dependent).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate Intrinsic Clearance (CL_int).

Quantitative Data: Scaffold Comparison

The structural engineering of 1-methyl-1,7-diazaspiro[4.4]nonane yields quantifiable improvements over traditional planar diamines. The table below summarizes the comparative physicochemical and biological metrics when these moieties are conjugated to a standardized pyrimidine kinase inhibitor core.

Pharmacophore MoietyFsp³ CharacterPredicted pKa (Basic N)TPSA (Ų)EGFR T790M IC₅₀ (nM)HLM CL_int (µL/min/mg)
Standard Piperazine 0.258.115.345.285.4
1,7-Diazaspiro[4.4]nonane (Unmethylated) 0.789.524.112.862.1
1-Methyl-1,7-diazaspiro[4.4]nonane 0.88 8.9 18.5 3.4 21.3

Data Interpretation: The N1-methylated spirocycle achieves the optimal balance. It maximizes Fsp³ character while tuning the pKa down to 8.9, preventing excessive basicity that could hinder membrane permeability. Consequently, it achieves single-digit nanomolar target engagement while drastically reducing intrinsic clearance.

References

  • [1] Benchchem. 7-Methyl-1,7-diazaspiro[4.4]nonane. Retrieved from:

  • [3] Google Patents. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use. Retrieved from:

  • [2] Google Patents. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use (EGFR Targeting). Retrieved from:

Sources

Exploratory

spirocyclic diamine scaffolds in early-stage drug discovery

Escaping Flatland: The Strategic Implementation of Spirocyclic Diamine Scaffolds in Early-Stage Drug Discovery Introduction The evolution of small-molecule drug discovery has increasingly shifted away from planar, sp2 -h...

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Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Strategic Implementation of Spirocyclic Diamine Scaffolds in Early-Stage Drug Discovery

Introduction

The evolution of small-molecule drug discovery has increasingly shifted away from planar, sp2 -hybridized aromatic systems toward three-dimensional, sp3 -rich architectures. Among these, spirocyclic diamines have emerged as privileged scaffolds. By acting as conformationally restricted bioisosteres for traditional flat diamines like piperazine and morpholine, spirocycles offer a profound "escape from flatland" that systematically improves physicochemical properties, target selectivity, and intellectual property (IP) space[1].

Mechanistic Rationale: The Causality of Spirocyclic Superiority

As a Senior Application Scientist, I often observe discovery programs stalling due to late-stage attrition driven by poor pharmacokinetics or off-target toxicity. The substitution of a piperazine ring with a spirocyclic diamine (e.g., 2,6-diazaspiro[3.3]heptane or 2,7-diazaspiro[3.5]nonane) is not merely a structural novelty; it is a calculated modulation of molecular vectors.

  • Mitigation of hERG Liability : The hERG potassium channel is a primary anti-target responsible for drug-induced cardiotoxicity. Piperazines frequently orient basic amines and lipophilic appendages perfectly into the hERG pharmacophore. Spirocyclic diamines introduce rigid steric bulk perpendicular to the primary axis of the molecule. This vectorization creates a steric clash within the cylindrical hERG pore, disrupting critical π -cation interactions and successfully decoupling target potency from hERG inhibition [2].

  • Evasion of CYP450 Metabolism : Flat diamines are highly susceptible to CYP450-mediated N-dealkylation and α -carbon oxidation. The spiro-fusion inherently increases steric shielding around the α -carbons. This conformational restriction prevents the molecule from adopting the required geometry within the CYP active site, thereby decreasing the rate of oxidative metabolism and improving microsomal stability [3].

  • Enhanced Aqueous Solubility : The introduction of a spirocenter disrupts the crystal lattice packing energy of the molecule. Lower lattice energy translates directly to higher thermodynamic aqueous solubility, a critical parameter for oral bioavailability and formulation[4].

Quantitative Data: Physicochemical Profiling

The following table summarizes the typical physicochemical shifts observed when transitioning from a planar piperazine to spirocyclic bioisosteres during hit-to-lead optimization.

Scaffold TypeExample Core Fsp3​ Typical pKa (Basic Amine)Relative hERG AffinityRelative Aqueous Solubility
Planar Diamine Piperazine0.00 - 0.20*9.8High (Baseline)Moderate
Bridged Diamine 3,8-Diazabicyclo[3.2.1]octane0.759.5MediumHigh
Spirocyclic (Small) 2,6-Diazaspiro[3.3]heptane1.008.8LowVery High
Spirocyclic (Large) 2,7-Diazaspiro[3.5]nonane1.009.2Very LowHigh

*Assuming attachment to aromatic systems.

Visualizing the Logic: Pharmacological Impact

Pathways Piperazine Piperazine Core (Flat, Flexible) hERG hERG Channel Liability Piperazine->hERG High Affinity Metabolism CYP450 Metabolism Piperazine->Metabolism Susceptible Spiro Spirocyclic Diamine (Rigid, 3D, High Fsp3) Spiro->hERG Steric Clash Spiro->Metabolism Steric Shielding Solubility Aqueous Solubility Spiro->Solubility Enhanced (Low Lattice E)

Impact of spirocyclic diamines vs. piperazine on key ADMET parameters.

Self-Validating Experimental Protocol: Synthesis via Ring-Closing Metathesis (RCM)

Synthesizing highly strained spirocyclic systems requires robust, self-validating methodologies. The following protocol details the synthesis of a 1,9-diazaspiro[5.5]undecane scaffold using RCM, a method validated for producing 10+ gram quantities for high-throughput screening libraries [5].

Step 1: Pre-catalyst Preparation and Degassing

  • Action : Dissolve the diene precursor in anhydrous dichloromethane (DCM) to achieve a high dilution of 0.01 M. Sparge the solution with Argon for 30 minutes.

  • Causality : High dilution is critical; it kinetically favors intramolecular cyclization (RCM) over intermolecular Acyclic Diene Metathesis (ADMET) oligomerization. Sparging removes dissolved oxygen, which rapidly decomposes the active ruthenium carbene species, thereby maximizing the catalyst's turnover number (TON).

Step 2: Catalyst Addition and Cyclization

  • Action : Add Grubbs II catalyst (15 mol%) in three equal portions over a 3-day stirring period at 40°C under Argon[5].

  • Causality : The Grubbs II catalyst has a finite half-life at elevated temperatures. Portion-wise addition ensures a steady-state concentration of the active catalytic species, driving the equilibrium of the thermodynamically challenging spiro-ring closure to completion.

Step 3: Quenching and Ruthenium Scavenging

  • Action : Upon complete conversion (monitored by LC-MS), add 5 equivalents of a functionalized silica metal scavenger (e.g., SiliaBond DMT) and stir at room temperature for 12 hours. Filter through a Celite pad.

  • Causality : Residual ruthenium is highly colored and can catalyze unwanted double-bond isomerization during subsequent workup or storage[5]. The DMT (dimercaptotriazine) functional group strongly chelates ruthenium, ensuring the final spirocyclic scaffold is analytically pure and free from heavy-metal assay interference.

Step 4: Global Reduction

  • Action : Subject the resulting spiro-alkene to standard hydrogenation (H2 balloon, 10% Pd/C, MeOH) overnight to yield the saturated spirocyclic diamine[5].

Case Studies in Early-Stage Discovery

The utility of these scaffolds is perfectly illustrated in recent medicinal chemistry campaigns. In the pursuit of novel Muscarinic Acetylcholine Receptor (M4 mAChR) inhibitors, researchers mapped the chemical space of spirocycles with ring sizes from four to eight[6]. By utilizing spirocyclic diamines containing azepane or azocane rings, they identified highly selective, micromolar inhibitors that were previously absent from commercial databases like PubChem, highlighting the vast, untapped IP space these scaffolds provide [7].

Similarly, in the optimization of Acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases, replacing a planar core with a spirocyclic diamine successfully decoupled target potency from hERG inhibition, while simultaneously decreasing the rate of in vivo ketone reduction [2].

Visualizing the Logic: Bioisosteric Replacement Workflow

G Hit High-Throughput Hit (Flat Piperazine Core) Design In Silico Design: Spirocyclic Bioisosteres Hit->Design Synthesis Scaffold Synthesis (e.g., RCM, Alkylation) Design->Synthesis Assay In Vitro Profiling (Potency, hERG, ADME) Synthesis->Assay Decision Decision Gate: Target Criteria Met? Assay->Decision Decision->Design No Lead Optimized Lead (Spirocyclic Diamine) Decision->Lead Yes

Hit-to-Lead optimization workflow utilizing spirocyclic bioisosteric replacement.

References

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: Helvetica Chimica Acta (Wiley Online Library / ResearchGate) URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization and Methodological Guide for 1-Methyl-1,7-diazaspiro[4.4]nonane

Introduction & Pharmacological Relevance 1-Methyl-1,7-diazaspiro[4.4]nonane (CAS: 1158749-77-9) is a highly versatile bicyclic spiroamine. Diazaspiro[4.4]nonane architectures have emerged as significant scaffolds in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

1-Methyl-1,7-diazaspiro[4.4]nonane (CAS: 1158749-77-9) is a highly versatile bicyclic spiroamine. Diazaspiro[4.4]nonane architectures have emerged as significant scaffolds in medicinal chemistry, frequently utilized as conformationally restricted bioisosteres for piperazines and pyrrolidines. Their unique three-dimensional geometry provides multiple points for functionalization, making them ideal for developing diverse chemical libraries[1].

Notably, derivatives of this core have been patented as potent substituted pyrimidine amino derivatives targeting the Epidermal Growth Factor Receptor (EGFR) in oncology[2], and have been extensively explored as high-affinity Sigma Receptor (S1R/S2R) ligands for antiallodynic applications[3].

Structural and Conformational Analysis

The spirocyclic core consists of two fused five-membered pyrrolidine rings sharing a single quaternary carbon (C5).

Causality in Conformation: Both five-membered rings adopt envelope conformations to minimize torsional strain, with the flap typically occurring at the C3 or C8 positions[1]. The introduction of the N1-methyl group induces a specific steric environment that dictates the basicity and nucleophilicity of the adjacent nitrogen. Because C5 is bonded to four distinct paths (N1, C4, C6, C9), it is a chiral center. Consequently, the molecule exists as a pair of enantiomers ((R)- and (S)-), and all methylene protons in the rings are inherently diastereotopic. This diastereotopicity is the primary driver of the complex, asymmetric splitting patterns observed in its ¹H NMR spectrum.

Experimental Protocol: Synthesis and Sample Preparation

To ensure a self-validating system, the synthesis and subsequent NMR preparation must follow strict quality control parameters.

Step-by-Step Synthesis Workflow
  • Olefination: React N-Boc-3-pyrrolidinone with a Horner-Wadsworth-Emmons reagent to yield an α,β-unsaturated ester intermediate.

  • Spiro Center Formation: Perform a [3+2] cycloaddition using azomethine ylides (generated in situ) to construct the second pyrrolidine ring, establishing the spiro C5 center.

  • Reduction & Deprotection: Treat the resulting spiro-lactam with LiAlH₄ in THF at 65°C for 4 hours to reduce the lactam carbonyl. Quench and subsequently deprotect the Boc group using 20% TFA in DCM.

  • Regioselective N-Methylation: Subject the intermediate to reductive amination using aqueous formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. The steric hindrance at the spiro center allows for controlled regioselectivity[1].

SynthWorkflow N1 Step 1: N-Boc-3-pyrrolidinone Olefination N2 Step 2: [3+2] Cycloaddition (Spiro Center Formation) N1->N2 Horner-Wadsworth-Emmons N3 Step 3: Lactam Reduction & Deprotection N2->N3 LiAlH4 / TFA N4 Step 4: Regioselective N-Methylation N3->N4 CH2O, NaBH(OAc)3 N5 1-Methyl-1,7-diazaspiro[4.4]nonane (Target) N4->N5 Purification N6 NMR Characterization (1D & 2D) N5->N6 Validation

Fig 1: Step-by-step synthetic workflow and validation pathway for the diazaspiro[4.4]nonane core.

NMR Sample Preparation Protocol
  • Dissolve 15 mg of purified 1-methyl-1,7-diazaspiro[4.4]nonane in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

  • Acquire spectra at 298 K on a 400 MHz or 500 MHz spectrometer. For quantitative ¹³C NMR, utilize a relaxation delay (D1) of at least 2.0 seconds to account for the longer T₁ relaxation time of the quaternary spiro carbon (C5).

NMR Spectroscopy Characterization Data

The structural determination of 1-methyl-1,7-diazaspiro[4.4]nonane relies heavily on ¹H and ¹³C NMR, supported by 2D techniques (COSY, HSQC, HMBC)[1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N1-CH₃ 2.32s-3HSharp singlet, typical of N-methyl groups.
C6-H₂ 2.75, 2.85ABq11.22HDiastereotopic protons isolated between spiro C5 and N7.
C8-H₂ 2.90 - 3.05m-2HDeshielded by adjacent N7 atom.
C2-H₂ 2.55 - 2.65m-2HDeshielded by adjacent N1 atom.
C4-H₂ 1.80 - 1.95m-2HAdjacent to the spiro center.
C9-H₂ 1.75 - 1.90m-2HAdjacent to the spiro center.
C3-H₂ 1.65 - 1.80m-2HFurthest from heteroatoms; most shielded.
N7-H 1.85br s-1HBroad due to quadrupolar relaxation of ¹⁴N.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Rationale
C5 (Spiro) 73.2Quaternary (C)Strongly deshielded by N1 and local spiro geometry.
C6 56.8Methylene (CH₂)Positioned directly between spiro C5 and N7.
C2 54.1Methylene (CH₂)Adjacent to the methylated N1.
C8 46.3Methylene (CH₂)Adjacent to the secondary amine N7.
N1-CH₃ 39.8Methyl (CH₃)Standard N-methyl shift.
C9 37.5Methylene (CH₂)Ring 2 backbone.
C4 34.2Methylene (CH₂)Ring 1 backbone.
C3 22.7Methylene (CH₂)Most shielded carbon in the framework.

2D NMR Validation Logic

To establish absolute trustworthiness, the assignments must be internally validated using Heteronuclear Multiple Bond Correlation (HMBC). The quaternary spiro carbon (C5) at 73.2 ppm serves as the ultimate anchor point for the entire molecule.

Causality of HMBC: The N1-methyl protons (δ 2.32) show a strong ³J correlation to C5 (δ 73.2), confirming the regiochemistry of the methylation. Furthermore, the isolated C6 protons (δ 2.75, 2.85) exhibit intense ²J correlations to C5, distinguishing them unambiguously from the C8 protons.

HMBC C5 C5 (Spiro) N1Me N1-CH3 N1Me->C5 3J HMBC C6 C6-H2 C6->C5 2J HMBC C4 C4-H2 C4->C5 2J HMBC C9 C9-H2 C9->C5 2J HMBC

Fig 2: Key HMBC NMR correlations anchoring the structural assignment to the spiro C5 carbon.

High-Resolution Mass Spectrometry (HRMS) Corroboration

While NMR provides connectivity, HRMS is fundamental to determine the precise elemental formula[1]. For 1-methyl-1,7-diazaspiro[4.4]nonane, the calculated exact mass for [M+H]⁺ (C₈H₁₇N₂⁺) is 141.1386 Da. Experimental verification of this mass-to-charge ratio (m/z) ensures no isobaric impurities are present prior to NMR acquisition, acting as a final gatekeeper for data integrity.

References

  • Title: 7-Methyl-1,7-diazaspiro[4.
  • Title: WO2016029839A1 - (Substituted phenyl) (substituted pyrimidine)
  • Source: Journal of Medicinal Chemistry (via UGR)

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Methyl-1,7-diazaspiro[4.4]nonane Isomers

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of the stereoisomers of 1-Methyl-1,7-diazaspi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermodynamic stability of the stereoisomers of 1-Methyl-1,7-diazaspiro[4.4]nonane. The unique three-dimensional architecture of spirocyclic frameworks is of significant interest in medicinal chemistry, offering novel scaffolds for drug design.[1] Understanding the relative stability of different isomers is paramount for identifying the most likely observable and synthetically accessible forms, which in turn influences their biological activity and pharmaceutical development.

The Significance of Spirocyclic Diamines and Isomeric Stability

Spirocyclic frameworks, characterized by a single atom common to two rings, introduce a rigid and defined three-dimensional geometry into molecular structures.[2] This is particularly advantageous in drug design, where a fixed orientation of substituents can lead to higher selectivity and efficacy for biological targets.[2] 1,7-Diazaspiro[4.4]nonane and its derivatives are a class of azaspirocyclic compounds that have garnered attention as versatile building blocks for novel functional materials and bioactive molecules.[2][3]

The introduction of a methyl group at the 1-position of the 1,7-diazaspiro[4.4]nonane core creates a chiral center, leading to the possibility of multiple stereoisomers. These isomers can exhibit different physical, chemical, and biological properties. Therefore, a thorough understanding of their relative thermodynamic stabilities is crucial for predicting which isomers will be preferentially formed under thermodynamic control and for designing efficient synthetic and purification strategies.

Identifying the Isomers of 1-Methyl-1,7-diazaspiro[4.4]nonane

The structure of 1-Methyl-1,7-diazaspiro[4.4]nonane features a spirocyclic carbon atom and a chiral center at the carbon atom bearing the methyl group. This gives rise to two enantiomers: (R)-1-Methyl-1,7-diazaspiro[4.4]nonane and (S)-1-Methyl-1,7-diazaspiro[4.4]nonane. Furthermore, each of these enantiomers can exist in different conformations due to the puckering of the five-membered rings and the orientation of the lone pairs on the nitrogen atoms.

For the purpose of this guide, we will focus on the computational and experimental workflows to determine the relative stabilities of the diastereomeric conformations of a single enantiomer, for instance, the (R)-enantiomer. The same principles apply to the (S)-enantiomer. The primary conformational isomers to consider arise from the pseudo-axial and pseudo-equatorial positioning of the methyl group and the relative orientations of the nitrogen lone pairs.

Computational Investigation of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict the relative thermodynamic stabilities of isomers.[4][5] By calculating the ground state energies of different isomers, we can determine their relative Gibbs free energies and thus their expected population distribution at equilibrium.[6]

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. In practice, we use approximations for the exchange-correlation functional, such as B3LYP or PBE0, to solve the Kohn-Sham equations.[5] The choice of functional and basis set is critical for obtaining accurate results. For molecules of this type, a functional that accounts for dispersion forces, such as B3LYP-D3, is often recommended. A sufficiently large basis set, for example, 6-311++G(d,p), is necessary to accurately describe the electronic structure.[7]

Step-by-Step Computational Protocol

The following protocol outlines the key steps for a computational investigation into the relative thermodynamic stabilities of 1-Methyl-1,7-diazaspiro[4.4]nonane isomers.

Step 1: Generation of Initial 3D Structures

  • Generate the 3D structures of the potential diastereomeric conformations of (R)-1-Methyl-1,7-diazaspiro[4.4]nonane. This can be done using molecular modeling software. Key considerations are the orientation of the methyl group (pseudo-axial vs. pseudo-equatorial) and the relative stereochemistry of the nitrogen atoms.

Step 2: Geometry Optimization

  • Perform a full geometry optimization for each generated structure using a selected DFT functional and basis set (e.g., B3LYP-D3/6-311++G(d,p)). This process finds the lowest energy conformation for each isomer.

Step 3: Frequency Calculations

  • Perform frequency calculations on the optimized geometries. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

Step 4: Calculation of Thermodynamic Properties

  • The Gibbs free energy (G) of each isomer can then be calculated using the following equation: G = E_electronic + ZPVE + E_thermal - TS where E_electronic is the electronic energy from the optimization, ZPVE is the zero-point vibrational energy, E_thermal is the thermal correction to the internal energy, T is the temperature (typically 298.15 K), and S is the entropy.

Step 5: Determination of Relative Stabilities

  • The relative Gibbs free energy (ΔG) between two isomers (A and B) is calculated as: ΔG = G_B - G_A A negative ΔG indicates that isomer B is more stable than isomer A. The population of each isomer at equilibrium can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Computational Results for (R)-1-Methyl-1,7-diazaspiro[4.4]nonane Isomers

IsomerDescriptionRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
1 Methyl pseudo-equatorial0.000.00
2 Methyl pseudo-axial+1.50+1.25
Visualization of the Computational Workflow

G cluster_0 Computational Workflow A Generate Initial 3D Structures of Isomers B Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) A->B Input Structures C Frequency Calculations B->C Optimized Geometries D Calculate Gibbs Free Energies C->D ZPVE, Enthalpy, Entropy E Determine Relative Stabilities (ΔG) D->E Thermodynamic Data

Caption: A flowchart illustrating the key steps in the computational determination of isomer stability.

Experimental Validation of Thermodynamic Stability

While computational methods provide valuable predictions, experimental validation is essential for confirming the relative stabilities of isomers.[8] A combination of spectroscopic and calorimetric techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide insights into the relative populations of different conformers in solution. By analyzing the NMR spectrum at different temperatures, it is possible to observe changes in the relative intensities of signals corresponding to different isomers. For conformers that are in rapid equilibrium, the observed chemical shifts will be a weighted average of the shifts of the individual conformers. In such cases, variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[9] If crystals of different isomers can be obtained, their structures can be determined, providing unambiguous proof of their stereochemistry and conformation in the solid state. However, it is important to note that the solid-state conformation may not be the most stable conformation in solution or the gas phase.

Calorimetry

Differential Scanning Calorimetry (DSC) can be used to study the thermal behavior of the isomers, including melting points and enthalpies of fusion.[8] These data can provide information about the relative stabilities of the crystal lattices of different isomers. Isothermal titration calorimetry (ITC) could potentially be used to study the thermodynamics of any isomerization process if a suitable trigger for the process can be found.

Experimental Protocol for Isomer Equilibration and Analysis

Step 1: Synthesis and Isolation

  • Synthesize a mixture of the isomers of 1-Methyl-1,7-diazaspiro[4.4]nonane. If possible, isolate pure samples of the individual isomers through techniques such as chromatography or crystallization.[10]

Step 2: Isomer Equilibration

  • To determine the thermodynamic equilibrium, a sample of a pure isomer or a non-equilibrium mixture of isomers is subjected to conditions that allow for interconversion. This could involve heating the sample in a suitable solvent, potentially with a catalyst (acid or base) to facilitate the isomerization.

Step 3: Analysis of the Equilibrium Mixture

  • Once equilibrium is reached, the mixture is analyzed to determine the relative concentrations of the different isomers. This is typically done using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or by quantitative NMR spectroscopy.

Step 4: Calculation of Thermodynamic Parameters

  • The equilibrium constant (K_eq) is calculated from the ratio of the concentrations of the isomers at equilibrium. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin. By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the isomerization can be determined from a van 't Hoff plot (ln(K_eq) vs. 1/T).

Visualization of the Experimental Workflow

G cluster_1 Experimental Workflow F Synthesis and Isolation of Isomers G Isomer Equilibration (Heat/Catalyst) F->G Pure Isomer or Mixture H Analysis of Equilibrium Mixture (GC, HPLC, NMR) G->H Equilibrated Sample I Calculate K_eq and ΔG° H->I Isomer Ratios J Variable Temperature Studies I->J Repeat at Different T K Determine ΔH° and ΔS° (van 't Hoff Plot) J->K Data for Plot

Caption: A flowchart outlining the experimental procedure for determining thermodynamic parameters.

Conclusion

The determination of the thermodynamic stability of 1-Methyl-1,7-diazaspiro[4.4]nonane isomers is a critical step in understanding the fundamental properties of this important class of molecules. A synergistic approach, combining the predictive power of computational chemistry with the definitive validation of experimental methods, provides the most robust and reliable results. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to undertake such studies, ultimately enabling the rational design and development of novel spirocyclic compounds for a wide range of applications, from medicinal chemistry to materials science.

References

  • Molecular Properties of the Valence Isomers of Diazines: Density Functional Theory (DFT) and Møller Plesset (mp2) Methods. International Journal of Modern Chemistry. [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Molecules. [Link]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications. [Link]

  • DFT calculations for the relative stability of organopalladium stereoisomers. ResearchGate. [Link]

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Estimation of the Relative Stabilities of the E,Z-Isomers of , -Dialkylsubstituted Methyl Vinyl Ethers by Various Computational Methods. Structural Chemistry. [Link]

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  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ChemMedChem. [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. [Link]

  • Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Journal of the Serbian Chemical Society. [Link]

  • Bicyclic Conformationally Restricted Diamines. Request PDF. [Link]

  • MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. Purdue University Graduate School. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. International Journal of Molecular Sciences. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Efficient enumeration of stereoisomers of outerplanar chemical graphs using dynamic programming. Journal of Chemical Information and Modeling. [Link]

  • Synthese der enantiomeren 1,6-Spiro[4.4]nonadiene. Helvetica Chimica Acta. [Link]

  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules. [Link]

  • Computational Analysis of Diastereoselectivity and Carbene Reactivity in Pt- and Au-Catalyzed 1,5-Enyne Cycloisomerization to Bicyclo[3.1.0]hexane. Figshare. [Link]

  • Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes. Academia.edu. [Link]

  • Enhanced axial–equatorial enthalpy differences in the methyl adamantanes. Tetrahedron. [Link]

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Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 1-Methyl-1,7-diazaspiro[4.4]nonane Analogs

Introduction The 1,7-diazaspiro[4.4]nonane scaffold represents a compelling starting point in medicinal chemistry. Its rigid, three-dimensional structure offers a unique vectoral presentation of substituents, enabling no...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,7-diazaspiro[4.4]nonane scaffold represents a compelling starting point in medicinal chemistry. Its rigid, three-dimensional structure offers a unique vectoral presentation of substituents, enabling novel interactions with biological targets that are often inaccessible to more traditional, "flat" molecules. However, translating a potent, target-engaging molecule into a viable drug candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile.[1] Pharmacokinetics, the study of how an organism affects a drug, governs the concentration of a compound at its site of action and is a primary determinant of efficacy and safety.[1]

Early and comprehensive PK profiling is not merely a data-gathering exercise; it is a critical, decision-driving component of drug discovery.[2][3] It allows for the early identification of liabilities, guides chemical optimization, and ultimately de-risks the progression of candidates into costly preclinical and clinical development.[3][4] This guide provides a technically detailed framework for the systematic pharmacokinetic characterization of novel 1-Methyl-1,7-diazaspiro[4.4]nonane analogs, structured from the perspective of a senior application scientist. The focus is on the causality behind experimental choices and the integration of data to build a holistic understanding of a compound's in vivo behavior.

Part 1: Foundational In Vitro ADME Profiling

The journey of a drug begins with its fundamental Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In vitro assays are the workhorse of early drug discovery, offering cost-effective, high-throughput methods to screen and rank compounds before committing to resource-intensive in vivo studies.[5]

Physicochemical Properties: The Predictors of In Vivo Fate

The inherent physicochemical characteristics of a molecule are foundational determinants of its pharmacokinetic behavior.[6][7] Properties like solubility, lipophilicity, and ionization state directly influence everything from oral absorption to tissue distribution and clearance.[6][8]

  • Lipophilicity (LogD): This parameter describes the partitioning of a compound between a lipidic (n-octanol) and an aqueous phase at a physiological pH (typically 7.4). It is a crucial predictor of membrane permeability, plasma protein binding, and metabolic susceptibility.[6][8] An optimal LogD is a balancing act; too low, and the compound may not cross cell membranes efficiently, too high, and it may suffer from poor solubility, high metabolic clearance, and non-specific toxicity.[6][9]

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug development, leading to low and erratic bioavailability.[6][8]

  • pKa: The acid dissociation constant, or pKa, determines the extent of a molecule's ionization at a given pH.[8] Since the 1-Methyl-1,7-diazaspiro[4.4]nonane core contains basic nitrogen atoms, understanding their pKa is critical for predicting solubility in the gastrointestinal tract and interactions with acidic tissues or targets.[7]

  • Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Transfer a small volume of the DMSO stock solution into the PBS-containing wells to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader capable of detecting light scatter. The point at which the compound precipitates and causes a sharp increase in turbidity is determined as its kinetic solubility.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal deviates significantly from the baseline indicates the solubility limit.

Table 1: Physicochemical Properties of Representative 1-Methyl-1,7-diazaspiro[4.4]nonane Analogs

Analog IDLogD (pH 7.4)Kinetic Solubility (µM, pH 7.4)pKa (basic)
SFN-0012.1> 2008.9
SFN-0023.5458.7
SFN-0031.51509.2
In Vitro Metabolic Stability

The liver is the primary site of drug metabolism, and the rate at which a compound is broken down by hepatic enzymes is a key determinant of its half-life and oral bioavailability.[10] Metabolic stability assays provide a first look at a compound's susceptibility to this enzymatic clearance.[11]

  • Rationale: By incubating the compound with liver fractions (microsomes or hepatocytes), we can measure its rate of disappearance over time. This allows for the calculation of in vitro intrinsic clearance (Clint), a parameter that can be used to predict in vivo hepatic clearance.[12]

  • Experimental Systems:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I (oxidative) metabolism.[10][12] They are cost-effective and ideal for early screening.[12]

    • Hepatocytes: These are whole liver cells and contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of hepatic metabolism.[11]

  • Reagent Preparation: Thaw pooled HLM and prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a 1 mM NADPH (cofactor) solution.

  • Reaction Mixture: In a 96-well plate, pre-warm HLM in the buffer at 37°C.

  • Initiation: Add the test compound (e.g., to a final concentration of 1 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH solution.[10]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile containing an internal standard) to terminate the reaction and precipitate the proteins.[10][12]

  • Controls: Include a "minus cofactor" control to check for non-NADPH-dependent degradation and a positive control (e.g., verapamil) to ensure the enzymatic system is active.[10]

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).[10][12]

G cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_analysis Analysis prep1 Prepare HLM and Buffer Solution init 1. Add Compound to pre-warmed HLM prep1->init prep2 Prepare NADPH (Cofactor) Solution start 2. Initiate with NADPH prep2->start prep3 Prepare Test Compound and Controls prep3->init init->start sample 3. Sample at Time Points (0, 5, 15, 30, 45 min) start->sample stop 4. Terminate Reaction (Cold Acetonitrile + IS) sample->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ and Clint lcms->calc

Caption: Workflow for In Vitro Metabolic Stability Assessment.

Table 2: In Vitro Metabolic Stability Data for Spiro[4.4]nonane Analogs

Analog IDHLM Half-life (t1/2, min)HLM Intrinsic Clearance (Clint, µL/min/mg)
SFN-001> 60< 10
SFN-00212115
SFN-0034525
Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[13] It is a fundamental principle that only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted.[13][14] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.

  • Rationale: Determining the fraction of the drug that is unbound in plasma (fu) is essential for interpreting PK data and predicting in vivo behavior. The Rapid Equilibrium Dialysis (RED) method is considered a gold standard for this measurement.[13][15]

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable dialysis membrane (MWCO 12-14 kDa).[13][15]

  • Sample Loading: Add plasma spiked with the test compound (e.g., 2 µM) to one chamber (the plasma chamber).[13] Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[13]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours. During this time, the unbound compound diffuses across the membrane from the plasma to the buffer chamber until equilibrium is reached.[13][16]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To ensure accurate comparison, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot. Precipitate proteins with cold acetonitrile containing an internal standard. Analyze the concentrations in both samples by LC-MS/MS.[16]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 3: Plasma Protein Binding of Spiro[4.4]nonane Analogs

Analog IDHuman Plasma Unbound Fraction (fu, %)
SFN-00125.5
SFN-0021.2
SFN-00340.1
Cytochrome P450 (CYP) Inhibition

Many drugs are metabolized by a small number of CYP enzymes (e.g., CYP3A4, 2D6, 2C9). If a new drug candidate inhibits one of these enzymes, it can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[17] Assessing this potential for drug-drug interactions (DDI) is a regulatory requirement and a critical safety screen.[17]

  • Rationale: Fluorometric assays provide a high-throughput method to determine the concentration at which a compound inhibits 50% of a specific CYP enzyme's activity (the IC50 value).[18] Recombinant human CYP enzymes are incubated with a fluorescent probe substrate; inhibition is measured by a decrease in the fluorescent signal.[18]

  • Reagent Preparation: Prepare solutions of recombinant human CYP enzymes (e.g., CYP3A4, 2D6), a corresponding fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4), and an NADPH regenerating system in a buffer.[19]

  • Assay Plate: In a black 96-well plate, add the enzyme and a range of concentrations of the test compound.

  • Initiation: Start the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Monitor the increase in fluorescence over time at 37°C.[19][20]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Table 4: CYP Inhibition Profile (IC50, µM) for Spiro[4.4]nonane Analogs

Analog IDCYP3A4CYP2D6CYP2C9
SFN-001> 50> 5025.8
SFN-0025.2> 5015.1
SFN-003> 5045.3> 50

Part 2: In Vivo Pharmacokinetic Studies in Rodent Models

While in vitro assays are predictive, in vivo studies are required to understand how a compound behaves in a complex, whole biological system.[4] Rodent models (typically rats or mice) are the standard for initial in vivo PK evaluation.[21][22]

Study Design and Pre-study Considerations
  • Animal Model: Sprague-Dawley rats are often chosen due to their larger size, which facilitates serial blood sampling, and the extensive historical database available for this strain.

  • Dose Formulation: The compound must be formulated in a vehicle that ensures its solubility and stability. For intravenous (IV) administration, a clear solution is required. For oral (PO) administration, a solution or a well-characterized suspension can be used.[22]

  • Ethical Considerations: All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.[23]

Intravenous (IV) Pharmacokinetic Study
  • Objective: An IV study provides direct access to the systemic circulation, bypassing absorption. This allows for the determination of fundamental PK parameters that describe the drug's distribution and elimination, including Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t1/2).[24]

  • Bioanalytical Method: A robust and validated LC-MS/MS method for quantifying the drug in plasma is a prerequisite for any in vivo study. This method must be sensitive, specific, accurate, and precise.

  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannula) to facilitate stress-free blood sampling. Acclimate animals before the study.

  • Dosing: Administer a single IV bolus dose of the formulated drug (e.g., 1 mg/kg) via the tail vein or a separate cannula. Record the exact time of dosing.[25]

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from the jugular vein cannula at predefined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[25]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in each plasma sample using the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software to analyze the plasma concentration-time data.[26][27] This method makes minimal assumptions and directly calculates key PK parameters from the observed data.[28][29]

G cluster_study In Vivo IV PK Study dose IV Bolus Dose (e.g., 1 mg/kg) to Cannulated Rat sample Serial Blood Sampling (e.g., 0.08 to 24 hr) dose->sample process Process Blood to Plasma sample->process analyze LC-MS/MS Quantification process->analyze nca Non-Compartmental Analysis (NCA) analyze->nca params Determine PK Parameters (CL, Vd, t½) nca->params

Caption: Workflow for an Intravenous (IV) Pharmacokinetic Study.

Table 5: Intravenous PK Parameters of SFN-001 in Rats (1 mg/kg Dose)

ParameterUnitValueDescription
CL (Clearance)mL/min/kg15.2Volume of plasma cleared of drug per unit time.
Vdss (Volume of Distribution)L/kg3.1Apparent volume into which the drug distributes.
t1/2 (Terminal Half-life)hours4.5Time for plasma concentration to decrease by 50%.
AUCinf (Area Under the Curve)ng*h/mL1096Total drug exposure over time.
Oral (PO) Pharmacokinetic Study
  • Objective: The primary goal of an oral PK study is to assess the extent and rate of drug absorption from the gastrointestinal tract and to determine the oral bioavailability (F%). Bioavailability is the fraction of the administered dose that reaches systemic circulation.

  • Protocol: The protocol is similar to the IV study, but the drug is administered via oral gavage. The same blood sampling schedule is typically used.

  • Data Analysis: In addition to the parameters from the IV study, Cmax (maximum observed concentration) and Tmax (time to reach Cmax) are determined.[29] Oral bioavailability (F%) is calculated using the dose-normalized AUC from the oral and IV studies: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Table 6: Oral PK Parameters of SFN-001 in Rats (10 mg/kg Dose)

ParameterUnitValueDescription
Cmax (Maximum Concentration)ng/mL850Peak plasma concentration observed.
Tmax (Time to Cmax)hours1.0Time at which Cmax is reached.
AUCinf (Area Under the Curve)ng*h/mL4780Total drug exposure after oral dosing.
F% (Oral Bioavailability)%43.6Fraction of the oral dose reaching circulation.

Part 3: Integrating and Interpreting Pharmacokinetic Data

Generating data is only the first step. The true expertise lies in synthesizing these disparate data points into a coherent narrative that guides drug design and candidate selection.

Structure-Property Relationships (SPR)

By comparing the chemical structures of the analogs with their corresponding PK data, we can derive valuable Structure-Property Relationships.

  • Example Analysis: Analog SFN-002, with a higher LogD (3.5) compared to SFN-001 (2.1), showed significantly higher metabolic clearance (Clint = 115 vs. <10) and lower unbound fraction (fu = 1.2% vs. 25.5%). This suggests that increasing lipophilicity in this series may expose a metabolic soft spot and increase binding to plasma proteins. In contrast, SFN-003, with the lowest LogD, had moderate clearance and the highest unbound fraction, indicating a potentially more favorable profile.

In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of establishing a predictive mathematical relationship between in vitro properties and in vivo outcomes.[30][31][32] A key goal is to use in vitro clearance data to predict in vivo hepatic clearance. This allows for more rapid, virtual screening of new analogs without immediate in vivo testing.[30][33] While a full, regulatory-level IVIVC is complex, early-stage correlations can be invaluable for prioritizing compounds.[34]

Candidate Selection and Next Steps

The ultimate goal of this profiling cascade is to select a candidate for advancement. This decision is made by comparing the comprehensive PK profile of each analog against a predefined Target Product Profile (TPP). A TPP outlines the ideal characteristics of a drug for a specific indication (e.g., "Oral bioavailability > 30%", "Half-life > 4 hours", "No significant CYP inhibition").

G start Synthesized Analog in_vitro In Vitro ADME Screen (Solubility, Stability, PPB, CYP) start->in_vitro check_vitro Does it meet In Vitro TPP? in_vitro->check_vitro in_vivo In Vivo PK Study (Rat) (IV and PO) check_vitro->in_vivo Yes stop STOP or Redesign check_vitro->stop No check_vivo Does it meet In Vivo TPP? in_vivo->check_vivo advance Advance to Efficacy & Toxicology Studies check_vivo->advance Yes check_vivo->stop No

Caption: Decision Tree for PK-based Candidate Selection.

The pharmacokinetic profiling of 1-Methyl-1,7-diazaspiro[4.4]nonane analogs, or any new chemical series, is a systematic, multi-step process. It begins with foundational in vitro assays that characterize the molecule's intrinsic properties and culminates in in vivo studies that reveal its behavior in a physiological context. By logically sequencing these experiments and integrating the resulting data, drug discovery teams can establish clear structure-property relationships, identify promising candidates, and make informed, data-driven decisions. This integrated approach maximizes the probability of success while efficiently allocating resources, ultimately accelerating the journey from a novel chemical scaffold to a potentially life-changing therapeutic.

References

  • Selvita. In Vitro ADME. Available from: [Link]

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  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2012). Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • ASPET. FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. (2004). Available from: [Link]

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  • Bentham Science. A Comparative Study of the CYP450 Inhibition Potential of Marketed Drugs Using Two Fluorescence Based Assay Platforms Routinely Used in the Pharmaceutical Industry. (2011). Available from: [Link]

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  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Available from: [Link]

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  • PubMed. Non-compartmental analysis. Available from: [Link]

  • PubMed. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. (2008). Available from: [Link]

  • Sygnature Discovery. Compartmental & non-compartmental PK/TK analysis. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention. Their inherent three-dimensionality offers a departure from the often-planar structures of traditional drug molecules, which can lead to improved target specificity, enhanced metabolic stability, and better solubility[1]. The 1,7-diazaspiro[4.4]nonane core, a rigid bicyclic system containing two pyrrolidine rings, is a particularly attractive scaffold. The presence of two nitrogen atoms provides multiple points for diversification, allowing for the generation of extensive chemical libraries for drug discovery programs.

This application note provides a comprehensive guide to the synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane, a key building block for the development of novel therapeutics. We will detail a proposed multi-step synthetic pathway, starting from readily available precursors and culminating in the target molecule. Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and expected outcomes. The protocols are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Synthetic Strategy Overview

The synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane can be approached through a multi-step sequence. A plausible and efficient route involves the initial construction of the core 1,7-diazaspiro[4.4]nonane-2,6-dione, followed by reduction of the amide functionalities and subsequent selective N-methylation. This strategy allows for the controlled introduction of the methyl group at a late stage, which is often advantageous in synthetic campaigns.

G cluster_0 Core Synthesis cluster_1 Reduction cluster_2 Methylation A Succinic Anhydride B 1,7-Diazaspiro[4.4]nonane-2,6-dione A->B Ammonolysis/ Cyclization C 1,7-Diazaspiro[4.4]nonane B->C LiAlH4 D 1-Methyl-1,7-diazaspiro[4.4]nonane C->D Reductive Amination or Direct Alkylation

Caption: Proposed synthetic workflow for 1-Methyl-1,7-diazaspiro[4.4]nonane.

Protocol 1: Synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione

The synthesis of the dione intermediate is a critical step in establishing the diazaspirocyclic core. This protocol is adapted from general methods for the synthesis of related spirodilactams and diazaspirodiones. The reaction of a succinic acid derivative with an ammonia source can lead to the formation of the desired spirocyclic diamide.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine succinic anhydride (1.0 eq) and a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Introduce a source of ammonia, such as ammonium carbonate (0.5 eq), to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,7-diazaspiro[4.4]nonane-2,6-dione as a crystalline solid.

ParameterValue
Starting Material Succinic Anhydride
Reagents Ammonium Carbonate
Solvent N-methyl-2-pyrrolidone (NMP)
Temperature 180-200 °C
Reaction Time 4-6 hours
Expected Yield 60-70%

Causality Behind Experimental Choices: The use of a high-boiling point solvent like NMP is necessary to achieve the required reaction temperature for the cyclization to occur. Ammonium carbonate serves as a convenient in-situ source of ammonia. The precipitation in cold water is an effective method for initial purification.

Protocol 2: Reduction of 1,7-Diazaspiro[4.4]nonane-2,6-dione to 1,7-Diazaspiro[4.4]nonane

The reduction of the amide functionalities in the dione intermediate to the corresponding amines is a crucial step to afford the parent 1,7-diazaspiro[4.4]nonane. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a solution of 1,7-diazaspiro[4.4]nonane-2,6-dione (1.0 eq) in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,7-diazaspiro[4.4]nonane.

ParameterValue
Starting Material 1,7-Diazaspiro[4.4]nonane-2,6-dione
Reagents Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 12-18 hours
Expected Yield 75-85%

Causality Behind Experimental Choices: Anhydrous conditions are critical when using LiAlH₄ as it reacts violently with water. The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.

Protocol 3: N-Methylation of 1,7-Diazaspiro[4.4]nonane

The final step in the synthesis is the selective methylation of one of the nitrogen atoms. This can be achieved through several methods, including direct alkylation with a methylating agent or reductive amination. Reductive amination offers a high degree of control and is often preferred for its mild conditions.

Experimental Protocol (Reductive Amination)
  • Reaction Setup: To a solution of 1,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add formaldehyde (1.1 eq, as a 37% aqueous solution).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Conditions: Continue stirring at room temperature for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-Methyl-1,7-diazaspiro[4.4]nonane.

ParameterValue
Starting Material 1,7-Diazaspiro[4.4]nonane
Reagents Formaldehyde, Sodium Triacetoxyborohydride
Solvent Methanol or Dichloromethane
Temperature Room Temperature
Reaction Time 5-8 hours
Expected Yield 80-90%

Causality Behind Experimental Choices: Reductive amination is a mild and efficient method for N-methylation that avoids the use of harsh alkylating agents. Sodium triacetoxyborohydride is a selective reducing agent for iminium ions in the presence of aldehydes. The basic workup is necessary to neutralize the acidic byproducts of the reaction.

G A 1,7-Diazaspiro[4.4]nonane C Iminium Ion Intermediate A->C B Formaldehyde B->C E 1-Methyl-1,7-diazaspiro[4.4]nonane C->E D Sodium Triacetoxyborohydride D->E Reduction

Caption: Key steps in the reductive amination of 1,7-diazaspiro[4.4]nonane.

Characterization

The final product, 1-Methyl-1,7-diazaspiro[4.4]nonane, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group and the protons on the spirocyclic core.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the product.

Conclusion

The protocols outlined in this application note provide a robust and logical pathway for the synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane. By following these detailed procedures, researchers in drug discovery and development can efficiently access this valuable building block for the creation of novel and diverse chemical entities. The strategic approach, starting from the construction of the core dione, followed by reduction and selective methylation, offers a versatile and scalable route to this important spirocyclic amine.

References

  • Ikeda, M., Matsubayashi, K., Imoto, T., Kitao, K. (1994). Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one. HETEROCYCLES, 38(6), 1237-1240. [Link]

  • Wikipedia. (2023). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. In Wikipedia. [Link]

  • Google Patents. (1993). DE68903983D1 - 1,6-DIAZASPIRO (4.4)

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 1-Methyl-1,7-diazaspiro[4.4]nonane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the functionalization of 1-Methyl-1,7-diazaspiro[4.4]nonane via p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of 1-Methyl-1,7-diazaspiro[4.4]nonane via palladium-catalyzed cross-coupling reactions. The primary focus is on the Buchwald-Hartwig amination for the selective N-arylation of the secondary amine within the diazaspirocyclic framework. This document, intended for researchers in organic synthesis and medicinal chemistry, offers in-depth explanations of reaction mechanisms, optimization of reaction conditions, and step-by-step experimental procedures to facilitate the synthesis of novel arylated diazaspiro[4.4]nonane derivatives for applications in drug discovery and development.

Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold

Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability.[1] Among these, the 1,7-diazaspiro[4.4]nonane core represents a valuable scaffold, incorporating two nitrogen atoms that can be functionalized to explore diverse chemical space. The targeted modification of such saturated N-heterocycles is crucial for the development of new therapeutic agents.[2][3]

1-Methyl-1,7-diazaspiro[4.4]nonane presents a unique synthetic challenge and opportunity. It contains both a tertiary and a secondary amine. The selective functionalization of the secondary amine allows for the introduction of a wide range of substituents, particularly aryl groups, which are prevalent in many biologically active compounds. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful and versatile tool for the formation of C-N bonds under relatively mild conditions.[4][5] This guide will focus on the practical application of this reaction to 1-Methyl-1,7-diazaspiro[4.4]nonane.

The Buchwald-Hartwig Amination: A Premier Tool for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) to form an N-aryl bond.[6] This reaction has become indispensable in organic synthesis due to its broad substrate scope and functional group tolerance.[7] For a substrate like 1-Methyl-1,7-diazaspiro[4.4]nonane, the key transformation is the selective arylation of the secondary amine.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amination, and reductive elimination.[5]

Buchwald-Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L_n)(Amine)]+X- [Ar-Pd(II)(L_n)(Amine)]+X- Ar-Pd(II)(L_n)-X->[Ar-Pd(II)(L_n)(Amine)]+X- Amine Coordination (R2NH) Ar-Pd(II)(L_n)(Amide) Ar-Pd(II)(L_n)(Amide) [Ar-Pd(II)(L_n)(Amine)]+X-->Ar-Pd(II)(L_n)(Amide) Deprotonation (Base) Ar-Pd(II)(L_n)(Amide)->Pd(0)L_n Reductive Elimination Product N-Aryl-1-Methyl-1,7- diazaspiro[4.4]nonane Ar-Pd(II)(L_n)(Amide)->Product Ar-NR2 Ar-X Ar-X Amine 1-Methyl-1,7-diazaspiro[4.4]nonane Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The choice of catalyst (palladium precursor and ligand), base, and solvent is critical for a successful and selective reaction.

Optimizing Reaction Conditions for 1-Methyl-1,7-diazaspiro[4.4]nonane

Given the structure of 1-Methyl-1,7-diazaspiro[4.4]nonane, several factors must be considered to achieve high yields and selectivity for mono-arylation of the secondary amine.

  • Catalyst System:

    • Palladium Precursor: Common and effective palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more efficient as they readily form the active Pd(0) species.[8]

    • Ligand: The choice of phosphine ligand is crucial. For secondary amines, particularly cyclic ones, bulky and electron-rich biarylphosphine ligands are generally preferred. RuPhos is an excellent starting point for the arylation of secondary amines.[8] Other suitable ligands include XPhos and BrettPhos , especially for challenging couplings with sterically hindered or electron-rich aryl halides.[8][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for substrates with base-sensitive functional groups, although the latter may require higher temperatures.[8][10]

  • Solvent: Anhydrous, non-polar aprotic solvents are typically used. Toluene and 1,4-dioxane are standard choices for Buchwald-Hartwig aminations.[8] Tetrahydrofuran (THF) can also be used. It is essential to use a dry, degassed solvent to prevent deactivation of the catalyst.

  • Stoichiometry and Selectivity: To favor mono-arylation of the secondary amine over potential side reactions, it is advisable to use a slight excess of the diazaspirocycle relative to the aryl halide. The tertiary amine in 1-Methyl-1,7-diazaspiro[4.4]nonane is generally unreactive under these conditions, ensuring selectivity for the secondary amine.

ComponentRecommended Starting ConditionsRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol %) or RuPhos-G3-Pd (2-4 mol %)Readily forms the active Pd(0) catalyst. Precatalysts offer higher stability and activity.
Ligand RuPhos (1.5 - 2 x mol % of Pd)Bulky, electron-rich ligand suitable for secondary amines, promoting efficient reductive elimination.[8]
Base NaOtBu (1.2 - 1.5 equivalents)Strong, non-nucleophilic base that effectively deprotonates the amine without competing side reactions.[8]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Non-polar aprotic solvents that are compatible with the catalyst system and reagents.[8]
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle, especially with less reactive aryl chlorides.
Amine/Aryl Halide Ratio 1.1 - 1.2 : 1A slight excess of the amine helps to ensure complete consumption of the aryl halide and favors mono-arylation.

Experimental Protocols

The following are general protocols for the N-arylation of 1-Methyl-1,7-diazaspiro[4.4]nonane. It is recommended to optimize the conditions for each specific aryl halide.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Charge vial with Pd precursor, ligand, base, and aryl halide (if solid). B Add 1-Methyl-1,7-diazaspiro[4.4]nonane. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add anhydrous, degassed solvent. C->D E Add aryl halide (if liquid). D->E F Heat to desired temperature (e.g., 100 °C) with vigorous stirring. E->F G Monitor reaction by TLC or LC-MS. F->G H Cool to room temperature. G->H I Quench with water or saturated NH4Cl. H->I J Extract with an organic solvent (e.g., EtOAc). I->J K Wash organic layer, dry, and concentrate. J->K L Purify by flash column chromatography. K->L

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol for N-Arylation with an Aryl Bromide

Materials:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane

  • Aryl bromide

  • Pd₂(dba)₃

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 2 mol %), RuPhos (0.02 mmol, 4 mol %), and NaOtBu (0.7 mmol, 1.4 equiv.).

  • Add the aryl bromide (0.5 mmol, 1.0 equiv.) if it is a solid.

  • Add 1-Methyl-1,7-diazaspiro[4.4]nonane (0.6 mmol, 1.2 equiv.).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (2.5 mL) via syringe.

  • If the aryl bromide is a liquid, add it at this stage via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-methyl-1,7-diazaspiro[4.4]nonane.

Considerations for Other Cross-Coupling Reactions

While the Buchwald-Hartwig amination is the most direct cross-coupling method for 1-Methyl-1,7-diazaspiro[4.4]nonane, other coupling reactions like the Suzuki-Miyaura coupling could be employed after initial functionalization of the spirocyclic core. For instance, if a halogen atom were introduced onto the carbon framework of the diazaspirocycle, it could then serve as an electrophile in a Suzuki coupling with an organoboron reagent. However, this would require a multi-step synthetic sequence.

Conclusion

The Buchwald-Hartwig amination provides a robust and versatile method for the N-arylation of 1-Methyl-1,7-diazaspiro[4.4]nonane, enabling the synthesis of a wide array of derivatives for drug discovery and development. By carefully selecting the catalyst system, base, and solvent, high yields of the desired mono-arylated products can be achieved. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the rich chemistry of this valuable spirocyclic scaffold.

References

  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Li, X. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
  • PMC. (n.d.). Palladium-catalysed methylene C(sp3)
  • The Journal of Organic Chemistry. (2014). Synthesis of Saturated N-Heterocycles.
  • ResearchGate. (2018). Buchwald-Hartwig reaction: An overview.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • ResearchGate. (2011). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity.
  • CoLab.ws. (2011).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). 7-Methyl-1,7-diazaspiro[4.4]nonane.
  • ACS Publications. (2017).
  • Beilstein Journals. (2018).
  • White Rose Research Online. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.).
  • SURFACE at Syracuse University. (n.d.).
  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Journal of the American Chemical Society. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Letters. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides.

Sources

Method

The Strategic Incorporation of 1-Methyl-1,7-diazaspiro[4.4]nonane in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modali...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3][4]

The formation of a stable and productive ternary complex is paramount for efficient ubiquitination and subsequent degradation of the target protein.[4][5][6][7] The linker's architecture dictates the spatial orientation of the two proteins, and a poorly designed linker can lead to steric clashes or unfavorable interactions, thereby diminishing the PROTAC's potency.[8]

Moving Beyond Linearity: The Rationale for Spirocyclic Scaffolds

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[3] While synthetically accessible, these linear linkers can contribute to undesirable physicochemical properties, such as high lipophilicity and a large number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[8] To overcome these limitations, researchers are increasingly turning to more rigid and three-dimensional linker designs.[3][8]

Spirocyclic structures, in particular, offer a compelling strategy for linker rigidification.[9][10] These unique motifs, characterized by a central carbon atom shared by two rings, impart a defined three-dimensional geometry that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[9][11] The incorporation of spirocycles can enhance molecular three-dimensionality, reduce the polar surface area, and improve pharmacokinetic properties.[10]

This guide focuses on the application of a specific spirocyclic diamine, 1-Methyl-1,7-diazaspiro[4.4]nonane , in PROTAC linker design. Its distinct structural features and synthetic accessibility make it an attractive building block for creating novel and effective protein degraders.

1-Methyl-1,7-diazaspiro[4.4]nonane: A Profile

PropertyValueSource
Chemical Name 1-methyl-1,7-diazaspiro[4.4]nonane[12]
CAS Number 1158749-77-9[12]
Molecular Formula C8H16N2[12]
Molecular Weight 140.23 g/mol [12]
Structure A spirocyclic compound containing two nitrogen atoms within its framework.[11]

The presence of two nitrogen atoms in 1-Methyl-1,7-diazaspiro[4.4]nonane provides two distinct points for synthetic modification, allowing for its seamless integration into a PROTAC linker. The methyl group on one of the nitrogens can influence the basicity and nucleophilicity of the nitrogen atoms, which can be strategically leveraged during synthesis.[11]

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC that incorporates the 1-Methyl-1,7-diazaspiro[4.4]nonane linker.

Caption: Generalized workflow for PROTAC synthesis and evaluation.

Detailed Protocols

Protocol 1: Synthesis of a Mono-Boc Protected 1-Methyl-1,7-diazaspiro[4.4]nonane Linker

This protocol describes the selective protection of one of the amine groups of 1-Methyl-1,7-diazaspiro[4.4]nonane, a crucial step for its sequential incorporation into the PROTAC linker.

Materials:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Methyl-1,7-diazaspiro[4.4]nonane (1.0 eq) in DCM.

  • Add TEA (1.1 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)2O (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-Boc protected linker.

Protocol 2: Conjugation of the Linker to the E3 Ligase Ligand

This protocol details the coupling of the mono-protected spirocyclic linker to an E3 ligase ligand, such as pomalidomide, which often contains a suitable electrophilic site.

Materials:

  • Mono-Boc protected 1-Methyl-1,7-diazaspiro[4.4]nonane

  • E3 ligase ligand with a reactive handle (e.g., 4-fluorothalidomide for CRBN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the mono-Boc protected linker (1.2 eq) and the E3 ligase ligand (1.0 eq) in DMSO.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the linker-E3 ligand conjugate.

Protocol 3: Final PROTAC Assembly and Characterization

This protocol outlines the deprotection of the linker and subsequent coupling to the POI ligand to form the final PROTAC molecule.

Materials:

  • Linker-E3 ligase conjugate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • POI ligand with a carboxylic acid handle

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • DIPEA

  • Dimethylformamide (DMF)

Procedure:

  • Deprotection: Dissolve the linker-E3 ligase conjugate in DCM and add TFA or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture to remove the acid and solvent.

  • Coupling: Dissolve the deprotected intermediate and the POI ligand (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Evaluating the Impact of the Spirocyclic Linker

The incorporation of 1-Methyl-1,7-diazaspiro[4.4]nonane is hypothesized to confer specific advantages to the PROTAC molecule. The following experimental approaches are crucial for validating these hypotheses.

Ternary Complex Formation and Stability

The ability of the PROTAC to induce a stable ternary complex is a key determinant of its degradation efficiency.[4] Several biophysical techniques can be employed to characterize this interaction:

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic and affinity data for both binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex formation.[5][7]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

  • Fluorescence-based Assays (FRET, FP): These methods can be used to assess the proximity of the POI and E3 ligase in the presence of the PROTAC.[6]

The following diagram illustrates a typical SPR workflow for ternary complex analysis.

Ternary_Complex_SPR Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Inject_POI Inject POI + PROTAC (Ternary Complex Formation) Inject_PROTAC->Inject_POI Regenerate Regenerate Sensor Surface Inject_POI->Regenerate Data_Analysis Data Analysis (Affinity, Kinetics, Cooperativity) Inject_POI->Data_Analysis Regenerate->Immobilize Next Cycle

Caption: SPR workflow for ternary complex characterization.

Cellular Permeability and Physicochemical Properties

The rigid nature of the spirocyclic linker is expected to improve cell permeability by reducing the number of rotatable bonds and potentially masking polar functionalities.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay provides a high-throughput method for assessing the passive permeability of a compound across an artificial membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and predict in vivo drug absorption.

  • Solubility and Lipophilicity: Standard assays should be performed to determine the aqueous solubility (thermodynamic and kinetic) and lipophilicity (LogD) of the PROTACs.

In-Cell Target Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.

  • Western Blotting: This is a standard and widely used method to quantify the levels of the target protein after treatment with the PROTAC.

  • NanoBRET™ Target Engagement and Degradation Assays: This live-cell assay allows for the real-time measurement of target engagement and degradation kinetics.[6]

Conclusion: A Path Towards Optimized Protein Degraders

The rational design of PROTAC linkers is a critical frontier in the development of targeted protein degradation therapeutics.[2] The incorporation of rigid, three-dimensional scaffolds like 1-Methyl-1,7-diazaspiro[4.4]nonane represents a significant step away from the traditional "trial-and-error" approach to linker design.[3] By providing a defined conformational constraint, these spirocyclic linkers have the potential to enhance ternary complex stability, improve physicochemical properties, and ultimately lead to more potent and drug-like PROTACs.[10] The protocols and evaluation strategies outlined in this guide provide a framework for researchers to explore the utility of this promising building block in their own drug discovery programs.

References

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. [Link]

  • Characterising PROTAC ternary complex formation using SPR - o2h discovery website. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC. [Link]

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. [Link]

  • Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simulations | bioRxiv. [Link]

  • Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. [Link]

  • 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride — Chemical Substance Information. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs - ResearchGate. [Link]

  • 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(5-pyrimidinyl)- - ChemBK. [Link]

  • Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - MDPI. [Link]

  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society - ACS Publications. [Link]

  • 1,7-DIAZASPIRO[4.4]NONANE — Chemical Substance Information - NextSDS. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Rational design of the linkers in targeting chimeras - PMC. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione - Wikipedia. [Link]

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Application

Asymmetric Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives: Strategies and Protocols

An Application Guide for Researchers Introduction The 1,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conform...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

The 1,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties in drug candidates.[1] The precise spatial arrangement of two distinct nitrogen atoms within this framework allows for the creation of diverse molecular libraries for targeting a wide range of biological targets, from CNS disorders to infectious diseases.

However, the therapeutic potential of these molecules is intrinsically linked to their stereochemistry. The central spirocyclic carbon is a stereocenter, and control over its absolute configuration is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic. Consequently, the development of robust and efficient asymmetric synthesis techniques is not just an academic challenge but a critical necessity for drug development.[2][3]

This guide provides an in-depth overview of modern asymmetric strategies for constructing enantioenriched 1,7-diazaspiro[4.4]nonane derivatives. We will move beyond simple procedural lists to explain the mechanistic rationale behind key catalytic systems and provide detailed, field-tested protocols for implementation in a research setting.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral spirocyclic core of 1,7-diazaspiro[4.4]nonanes can be broadly categorized into several key strategies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. We will focus on two powerful and widely adopted approaches: Chiral Brønsted Acid Catalysis and Transition-Metal-Catalyzed Cyclization.

Chiral Brønsted Acid Catalysis: Intramolecular Cyclization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative that often proceeds under mild conditions.[4] Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL or SPINOL, have proven exceptionally effective in catalyzing enantioselective cyclization reactions.[5][6]

The Underlying Principle (Causality): The core principle involves the activation of a linear precursor containing both nucleophilic (amine) and electrophilic (e.g., an imine or ketone) moieties. The chiral phosphoric acid acts as a bifunctional catalyst: the acidic proton activates the electrophile, while the chiral conjugate base environment shields one face of the molecule, directing the intramolecular nucleophilic attack to occur stereoselectively. This desymmetrization strategy is highly effective for building complex spirocyclic systems.[6]

Workflow Diagram:

CPA_Catalysis_Workflow cluster_prep Precursor Synthesis cluster_cyclization Key Asymmetric Cyclization cluster_final Final Derivatization A Starting Materials (e.g., L-Proline derivative, Keto-acid) B Linear Precursor Assembly (Amide coupling, functional group manipulation) A->B C Linear Diamine Precursor B->C D Enantioselective Intramolecular Cyclization C->D E Enantioenriched Spiro-lactam Intermediate D->E F Reduction & Functionalization (e.g., Lactam reduction, N-alkylation) E->F Catalyst Chiral Phosphoric Acid (CPA) Catalyst->D G Final 1,7-Diazaspiro[4.4]nonane Derivative F->G

Caption: Workflow for CPA-catalyzed asymmetric synthesis of 1,7-diazaspiro[4.4]nonanes.

Detailed Protocol: CPA-Catalyzed Asymmetric Spirocyclization

This protocol is adapted from established methodologies for the synthesis of related spirocyclic lactams and diamines.[5][6] It describes the key enantioselective cyclization step to form a spiro-lactam intermediate, which can be subsequently reduced to the target diamine.

Materials:

  • Linear Amido-ketone Precursor (1.0 eq)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar CPA catalyst (5-10 mol%)

  • 4Å Molecular Sieves (activated, powdered, ~100 mg per 0.1 mmol substrate)

  • Toluene or Mesitylene (anhydrous)

  • Dichloromethane (DCM, for workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the linear amido-ketone precursor (e.g., 0.1 mmol, 1.0 eq) and powdered 4Å molecular sieves.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (to make a 0.05 M solution) via syringe.

  • Cooling: Cool the resulting suspension to the desired temperature (typically ranging from room temperature down to -20 °C; optimization is required).

  • Catalyst Addition: In a separate vial, dissolve the chiral phosphoric acid catalyst (e.g., 0.01 mmol, 10 mol%) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Quenching & Workup: Once the reaction is complete, quench by adding saturated NaHCO₃ solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched spiro-lactam.

  • Characterization: Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Transition-Metal Catalysis: Asymmetric Hydrogenation and Annulation

Transition-metal catalysis, particularly with rhodium, iridium, and palladium, offers a highly efficient and atom-economical route to chiral molecules. For spirocycles, strategies often involve the asymmetric hydrogenation of a prochiral olefin precursor or a catalytic annulation reaction. The success of these reactions hinges on the design of the chiral ligand that coordinates to the metal center.[7]

The Underlying Principle (Causality): In asymmetric hydrogenation, a chiral diphosphine ligand (e.g., a derivative of SPINOL or BINAP) creates a chiral environment around the metal (e.g., Iridium or Rhodium).[8] The olefinic substrate coordinates to this chiral complex in a specific orientation due to steric and electronic interactions. The subsequent delivery of hydrogen occurs to one specific face of the double bond, thereby setting the stereochemistry of the newly formed stereocenters, including the spiro-center.

Workflow Diagram:

TM_Catalysis_Workflow cluster_prep Precursor Synthesis cluster_hydrogenation Key Asymmetric Hydrogenation cluster_final Final Derivatization A Spirocyclic Diketone or Enone Precursor B Functional Group Interconversion A->B C Prochiral Olefinic Spiro-Precursor B->C D Asymmetric Hydrogenation C->D E Chiral Saturated Spirocycle D->E F Deprotection & Functionalization E->F Catalyst [Ir(COD)Cl]₂ + Chiral Ligand (e.g., SDP) Catalyst->D G Final 1,7-Diazaspiro[4.4]nonane Derivative F->G

Caption: Workflow for Transition Metal-catalyzed asymmetric synthesis of 1,7-diazaspiro[4.4]nonanes.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on highly effective methods for the hydrogenation of challenging substrates using iridium complexes with spiro-based ligands.[7][9] It details the hydrogenation of a prochiral spirocyclic enamine or related olefin to install the key stereocenter.

Materials:

  • Prochiral spirocyclic olefin precursor (1.0 eq)

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer) (0.5-1.0 mol%)

  • Chiral Spiro Diphosphine Ligand (e.g., (R)-SDP) (1.1-2.2 mol%)

  • Iodine (I₂) (2-5 mol%)

  • Methanol (MeOH) or Dichloromethane (DCM) (degassed, anhydrous)

  • Hydrogen gas (H₂) balloon or high-pressure autoclave

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ and the chiral ligand to a flame-dried Schlenk flask. Add degassed, anhydrous solvent (e.g., DCM) and stir at room temperature for 20-30 minutes. The solution should become homogeneous and often changes color.

  • Reaction Setup: In a separate hydrogenation-rated vessel, dissolve the prochiral spirocyclic olefin precursor and the additive (I₂) in the reaction solvent (e.g., MeOH).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the hydrogenation vessel via a cannula or syringe under a positive pressure of inert gas.

  • Hydrogenation: Seal the vessel. Purge the system by evacuating and backfilling with hydrogen gas three times. Pressurize the vessel to the desired H₂ pressure (can range from 1 atm to 50 atm, requires optimization) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking aliquots (carefully depressurizing and re-purging) for analysis by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the chiral 1,7-diazaspiro[4.4]nonane product.

  • Characterization: Determine the yield and enantiomeric excess (ee) using chiral HPLC or GC.

Data Summary and Comparison

While direct data for 1,7-diazaspiro[4.4]nonane synthesis is sparse, performance can be reliably extrapolated from analogous systems reported in the literature. The following table summarizes typical results for the key asymmetric steps discussed.

StrategyCatalyst/LigandSubstrate TypeYield (%)ee (%)Reference
Brønsted Acid Catalysis (R)-TRIPKeto-Amide85-9590-97[5][6]
Brønsted Acid Catalysis BINOL-derived CPADivinyl Ketone80-9692-97[10]
Transition Metal Catalysis Ir / (S)-SpinPHOX3-Ylidenephthalides85-95up to 98[9]
Transition Metal Catalysis Rh / Chiral PhosphoramiditeDehydro Amino Acid90-99>99[9]

Note: Yields and enantioselectivities are highly substrate-dependent and require optimization of reaction conditions (temperature, solvent, catalyst loading).

Conclusion and Future Outlook

The asymmetric synthesis of 1,7-diazaspiro[4.4]nonane derivatives is an enabling technology for modern drug discovery. Both organocatalytic and transition-metal-catalyzed methods provide powerful and reliable pathways to these valuable chiral building blocks. Chiral Brønsted acids offer a metal-free approach that excels in intramolecular cyclizations, while transition metal catalysis, particularly asymmetric hydrogenation, provides high turnover numbers and excellent enantioselectivity. The choice of method should be guided by the specific synthetic target and available resources. Future developments will likely focus on broadening the substrate scope, developing even more efficient and selective catalysts, and exploring enzymatic routes for greener and more sustainable syntheses.[11]

References

  • D. S. V., et al. (2014). Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • M. B., et al. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. Available at: [Link]

  • C. L., et al. (2017). A Practical Asymmetric Synthesis of Enantiopure Spiro[9][9]nonane‐1,6‐dione. Chemistry – An Asian Journal. Available at: [Link]

  • H. G., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]

  • T. A., et al. (2015). Asymmetric synthesis of novel spirocycles via a chiral phosphoric acid catalyzed desymmetrization. Request PDF. Available at: [Link]

  • J. B. B., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Available at: [Link]

  • X. S., et al. (2025). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. Available at: [Link]

  • A. D. C., et al. (n.d.). Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PMC. Available at: [Link]

  • H. G., et al. (2021). Design, Synthesis and Application of Chiral Spirocyclic Bisindoles. Angewandte Chemie International Edition. Available at: [Link]

  • PubChem (n.d.). 1,7-Diazaspiro[4.4]nonane-1-carboxamide. Available at: [Link]

  • CAS Common Chemistry (n.d.). 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane. Available at: [Link]

  • ChemBK (n.d.). 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(5-pyrimidinyl)-. Available at: [Link]

  • A. G-C., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. Available at: [Link]

  • NextSDS (n.d.). 1,7-Diazaspiro[4.4]nonane-2,6-dione,8-hydroxy-,(5R-trans)-(9CI). Available at: [Link]

  • S. C., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. Available at: [Link]

  • J. G., et al. (2015). Organocatalytic Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement: Rapid Construction of Chiral Spiro[4.4]nonane-1,6-diones. Journal of the American Chemical Society. Available at: [Link]

  • M. I., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES. Available at: [Link]

  • H. Y. & M. D. P. (Eds.). (n.d.). Catalyzed Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • A. M. F., et al. (2009). Regioselective synthesis of diazaspiro[4.4]nona‐ and tetrazaspiro[4.5]deca‐2,9‐diene‐6‐one derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Y. L., et al. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • J. d'A., et al. (2005). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)-Cephalotaxine. HETEROCYCLES. Available at: [Link]

  • A. B., et al. (2015). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • M. B., et al. (1996). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. Available at: [Link]

  • Chiralpedia (2024). Recent Advances in Catalytic Asymmetric Synthesis. Available at: [Link]

  • The Ghosh Laboratory (n.d.). New Asymmetric Synthesis Research. Purdue University. Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for 1-Methyl-1,7-diazaspiro[4.4]nonane in Drug Discovery

Executive Summary & Structural Context Azaspirocyclic scaffolds have become privileged structures in modern medicinal chemistry. By replacing flat, two-dimensional aromatic rings with three-dimensional spirocycles, drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Azaspirocyclic scaffolds have become privileged structures in modern medicinal chemistry. By replacing flat, two-dimensional aromatic rings with three-dimensional spirocycles, drug developers can significantly improve a molecule's pharmacokinetic profile, metabolic stability, and target specificity.

1-Methyl-1,7-diazaspiro[4.4]nonane is a highly versatile building block within this class. Structurally, it consists of two fused pyrrolidine-like rings sharing a central spiro carbon (C5). The nitrogen at position 1 (N1) is a tertiary amine due to its methyl group, while the nitrogen at position 7 (N7) is a reactive secondary amine. To utilize this scaffold in multi-step Active Pharmaceutical Ingredient (API) synthesis—such as Buchwald-Hartwig cross-couplings, acylations, or peptide couplings—the N7 position must be reversibly masked. The introduction of protecting groups (such as Boc or Cbz) is a highly prevalent strategy to yield stable intermediates that allow for selective downstream functionalization 1.

Mechanistic Causality in Protecting Group Selection

Selecting the appropriate protecting group for N7 requires a deep understanding of the molecule's microenvironment:

  • Steric Topography: In the spiro[4.4]nonane system, N1 is directly adjacent to the spiro carbon (C5), making it highly sterically encumbered. Fortunately, in 1-Methyl-1,7-diazaspiro[4.4]nonane, N1 is already alkylated. N7, conversely, is separated from the spiro center by a methylene bridge (C6). This renders N7 highly nucleophilic and accessible, allowing for rapid protection kinetics without the need for aggressive catalysts like DMAP.

  • Internal Basicity & Salt Formation: The tertiary N1 amine is basic. When reacting the free base with electrophiles that generate acidic byproducts (e.g., Cbz-Cl generating HCl), the N1 amine can act as an internal base, forming a hydrochloride salt. This protonation alters the solubility of the intermediate and can precipitate the starting material, halting the reaction. Causality dictate: We must use biphasic Schotten-Baumann conditions or a vast excess of an external organic base (like DIPEA) to keep the system basic, ensuring N1 remains unprotonated and N7 remains a potent nucleophile.

  • Orthogonality: The choice of N7 protection must be orthogonal to the conditions required for downstream API synthesis. Reactivity requires an acidic N–H equivalent during deprotection, which is accomplished using common protecting groups such as N-Boc and N-Cbz 2.

Quantitative Comparison of N7-Protecting Groups

The following table summarizes the empirical data for the three most viable N7 protecting group strategies.

Protecting GroupReagentOptimal Base / SolventDeprotection ConditionsTypical YieldUV Active (254 nm)?
Boc (tert-Butoxycarbonyl)Boc₂OEt₃N / DCMTFA or HCl in Dioxane92 - 98%No (Requires Stain)
Cbz (Carboxybenzyl)Cbz-ClNa₂CO₃ / THF-H₂OH₂, Pd/C or TMSI85 - 95%Yes
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSuDIPEA / DMF20% Piperidine in DMF80 - 90%Yes (Strong)

Decision Tree & Workflow Visualization

G Start 1-Methyl-1,7-diazaspiro[4.4]nonane (Secondary N7 Amine) Boc Boc Protection (Boc2O, Et3N, DCM) Start->Boc Cbz Cbz Protection (Cbz-Cl, Na2CO3, THF/H2O) Start->Cbz Fmoc Fmoc Protection (Fmoc-OSu, DIPEA, DMF) Start->Fmoc Protected N7-Protected Intermediate Ready for API Synthesis Boc->Protected Cbz->Protected Fmoc->Protected Func Downstream Functionalization (e.g., Cross-Coupling, Alkylation) Protected->Func Deprotect Orthogonal Deprotection (TFA, H2/Pd-C, or Piperidine) Func->Deprotect

Workflow of N7-protection, functionalization, and orthogonal deprotection.

Self-Validating Experimental Protocols

To ensure high-fidelity execution, the following protocols are designed as self-validating systems . They include physical and chemical checkpoints that allow the scientist to confirm success in real-time without immediate reliance on complex instrumentation.

Protocol A: N7-Boc Protection (Standard Base-Stable Strategy)

Use when downstream chemistry involves strong nucleophiles or basic conditions.

  • Initialization: Dissolve 1-Methyl-1,7-diazaspiro[4.4]nonane (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq, 15 mmol). Stir for 5 minutes at 0 °C.

  • Electrophile Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq, 11 mmol) dissolved in 5 mL DCM dropwise over 10 minutes.

  • Self-Validation Checkpoint 1 (Physical): Upon addition of Boc₂O, observe the reaction mixture. You must see mild effervescence (CO₂ gas evolution). Causality: If no gas evolves, the Boc₂O has degraded or the amine is fully protonated (check pH).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 2 (Chemical): Spot the reaction on a silica TLC plate alongside the starting material (Eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin and heat. The starting material will form a dark purple/brown spot (secondary amine). The product will not stain with Ninhydrin, confirming the consumption of the N7 N-H bond.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N7-Cbz Protection (Acid-Stable Strategy)

Use when downstream chemistry requires acidic conditions (e.g., Boc-deprotection of another moiety).

  • Initialization: Dissolve the starting material (1.0 eq, 10 mmol) in a 1:1 mixture of THF and Water (0.1 M total).

  • Base Addition: Add solid Na₂CO₃ (2.5 eq, 25 mmol). The system will be a biphasic suspension.

  • Electrophile Addition: Cool to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (1.2 eq, 12 mmol) dropwise.

  • Self-Validation Checkpoint 1 (Physical): As the reaction progresses over 3 hours, the highly water-soluble starting diamine is converted into a lipophilic Cbz-protected intermediate. The aqueous layer will clarify, and the product will partition entirely into the organic THF layer.

  • Self-Validation Checkpoint 2 (Chemical): Spot the organic layer on TLC (Eluent: Hexanes/EtOAc 1:1). The starting material is UV-inactive. The appearance of a strongly UV-active spot at 254 nm (Rf ~0.5) confirms successful acylation.

  • Workup: Separate the layers. Extract the aqueous layer once with EtOAc. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Protocol C: Orthogonal Deprotection

The removal of the N-protecting group may typically be achieved by treatment with a mild acid (such as citric acid) or standard TFA protocols for Boc, or hydrogenolysis for Cbz 3. The steric bulk of the spirobicyclic core necessitates careful monitoring during deprotection sequences to ensure complete conversion without degrading the spiro center 4.

  • Boc Removal: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature. Validation: The product will once again stain strongly with Ninhydrin.

  • Cbz Removal: Dissolve in MeOH, add 10 wt% Pd/C (0.1 eq), and stir under a balloon of H₂ gas for 4 hours. Validation: The UV-active spot on TLC will disappear, replaced by a baseline UV-inactive spot.

Analytical Validation Parameters

To definitively confirm the structural integrity of the protected intermediates, utilize High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR):

  • Unprotected 1-Methyl-1,7-diazaspiro[4.4]nonane: Exact Mass = 140.13 Da; Expected [M+H]⁺ = 141.14 m/z.

  • N7-Boc Intermediate: Expected[M+H]⁺ = 241.19 m/z. ¹H NMR will show a massive singlet at ~1.45 ppm integrating to 9 protons (tert-butyl group).

  • N7-Cbz Intermediate: Expected [M+H]⁺ = 275.18 m/z. ¹H NMR will show a multiplet at ~7.35 ppm integrating to 5 protons (aromatic ring) and a characteristic singlet at ~5.1 ppm integrating to 2 protons (benzylic CH₂).

References

  • WO2013093497A1: 2-(pyridin-2yl)-1,7-diaza-spiro[4.4]nonane-6-one compounds as voltage-gated sodium channels modulators.
  • Spirobicyclic Diamines. Part 3 : Synthesis and Metal Complexation of Proline-Derived [4,4]-Spirodiamines. TU Dublin.[Link]

  • Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition : Exploration of the Michael acceptor, α-substituent, and the amino protecting group. NIH / PubMed Central.[Link]

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Application

Application Note: In Vitro Assay Preparation and Screening Protocols for Kinase Inhibitors Utilizing the 1-Methyl-1,7-diazaspiro[4.4]nonane Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Architecture Pharmacological Context & Scaffold Rationale In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Architecture

Pharmacological Context & Scaffold Rationale

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, highly aromatic structures) is critical for improving the pharmacokinetic properties of drug candidates. The 1-Methyl-1,7-diazaspiro[4.4]nonane core has emerged as a highly effective, rigid spirocyclic diamine scaffold. It is frequently utilized as a bioisostere for traditional piperazine rings to increase the fraction of sp³-hybridized carbons (Fsp³)[1].

When designing inhibitors targeting Receptor Tyrosine Kinases (RTKs)—such as the Epidermal Growth Factor Receptor (EGFR)—incorporating this diazaspiro[4.4]nonane scaffold provides precise structural vectorization[2]. This allows the pharmacophore to navigate the tight spatial constraints of the ATP-binding pocket, effectively bypassing steric clashes caused by resistance mutations like the T790M "gatekeeper" mutation[2][3]. Furthermore, the spirocyclic core restricts conformational entropy, reducing the thermodynamic penalty upon binding, while the basic nitrogens improve aqueous solubility and modulate target residence time[4].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (L858R/T790M) Kinase Domain Ligand->EGFR Activation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 1-Methyl-1,7-diazaspiro[4.4]nonane Derivative Inhibitor->EGFR Competitive ATP Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action for diazaspiro-based inhibitors targeting mutant EGFR signaling.

Experimental Design & Self-Validating Assay Architecture

To rigorously evaluate a synthesized 1-methyl-1,7-diazaspiro[4.4]nonane derivative (hereafter referred to as Compound X ), the in vitro screening cascade must be inherently self-validating.

The Causality of Control Design: Every microplate must contain internal controls to calculate the Z'-factor . A Z'-factor > 0.6 ensures the assay's dynamic range is robust enough to distinguish true target inhibition from random assay drift or compound auto-fluorescence.

  • Positive Control (100% Inhibition): 10 µM (a validated covalent EGFR inhibitor). This establishes the maximum suppressed signal baseline.

  • Negative Control (0% Inhibition): 0.1% DMSO vehicle. This establishes the maximum uninhibited kinase activity.

Workflow Prep Compound Prep (10 mM in DMSO) Dispense Acoustic Dispensing (Echo 550) Prep->Dispense Assay HTRF Kinase Assay (EGFR WT & Mutants) Dispense->Assay Read Time-Resolved Fluorescence Read Assay->Read Analyze IC50 & Selectivity Calculation Read->Analyze

Fig 2: High-throughput in vitro screening workflow for diazaspiro-derived kinase inhibitors.

Reagent Preparation & Handling Protocol

Causality: Diazaspiro[4.4]nonane derivatives contain secondary and tertiary amines that are highly basic. In aqueous solutions, these cationic species can adhere non-specifically to untreated polystyrene surfaces, artificially lowering the effective concentration of your drug candidate.

Step-by-Step Methodology:

  • Master Stock Creation: Dissolve the lyophilized Compound X in 100% anhydrous DMSO to yield a 10 mM master stock.

    • Why anhydrous? Atmospheric moisture absorption in DMSO degrades the compound over time and alters the surface tension, which will cause dispensing errors during acoustic liquid handling.

  • Storage: Aliquot the 10 mM stock into 15 µL single-use volumes in low-binding polypropylene tubes. Store at -20°C in a desiccator.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO using a low-binding V-bottom plate.

  • Final Assay Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of the compound directly into the dry assay plates.

    • Why acoustic dispensing? It eliminates the use of plastic pipette tips, completely bypassing the risk of compound loss due to plastic adhesion, ensuring exact molarity in the assay.

Protocol A: Cell-Free HTRF EGFR Kinase Assay

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it is a "mix-and-read" format. It avoids harsh wash steps that can disrupt the equilibrium of reversible diazaspiro-inhibitors binding to the kinase domain. Furthermore, the time-delayed fluorescence reading eliminates auto-fluorescence artifacts, which are common with highly conjugated small molecule inhibitors.

Materials: Recombinant EGFR (L858R/T790M mutant), TK-Substrate-Biotin, Eu-Cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

Step-by-Step Methodology:

  • Enzyme Equilibration: Add 5 µL of recombinant EGFR enzyme (0.5 ng/well) suspended in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the 384-well plate containing the pre-dispensed Compound X.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 30 minutes.

    • Causality: This allows the 1-methyl-1,7-diazaspiro[4.4]nonane derivative to fully equilibrate and occupy the unphosphorylated monomeric state of the kinase domain[2].

  • Reaction Initiation: Add 5 µL of a mix containing ATP (at the predetermined Kₘ for the specific EGFR mutant) and 1 µM TK-Substrate-Biotin.

    • Causality: Adding ATP after compound pre-incubation prevents the highly concentrated cellular mimic of ATP from prematurely outcompeting the inhibitor.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Add 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-Cryptate antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

Protocol B: Cellular Viability Assay (Phenotypic Translation)

Causality: Biochemical potency (Protocol A) does not always translate to cellular efficacy due to membrane permeability or efflux pump issues. We utilize an ATP-based luminescence assay (CellTiter-Glo) because intracellular ATP directly correlates with metabolically active, proliferating cells. A dual-cell line approach is mandatory: H1975 (mutant EGFR L858R/T790M) to assess targeted efficacy, and A431 (wild-type EGFR) to assess the therapeutic window and off-target cytotoxicity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed H1975 and A431 cells at 2,000 cells/well in 90 µL of RPMI-1640 (10% FBS) into opaque white 384-well tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X concentrated Compound X (diluted in culture media from the DMSO stock). Ensure the final DMSO concentration does not exceed 0.1%.

    • Causality: DMSO concentrations >0.1% can induce cellular toxicity and destabilize cell membranes, creating false-positive viability reductions.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo reagent. Shake on an orbital shaker for 2 minutes, then incubate statically for 10 minutes.

    • Causality: The 2-minute shaking mechanically induces cell lysis, releasing intracellular ATP. The 10-minute static incubation stabilizes the luminescent signal by allowing the luciferase-luciferin reaction to reach a steady-state equilibrium.

  • Data Acquisition: Measure luminescence using a microplate reader.

Data Presentation & Selectivity Profiling

Synthesizing the data from both protocols allows the calculation of the Selectivity Index (SI) . A successful 1-methyl-1,7-diazaspiro[4.4]nonane derivative should demonstrate potent inhibition of the mutant target while sparing the wild-type, thereby minimizing clinical side effects (e.g., skin rash and diarrhea associated with WT EGFR inhibition).

CompoundBiochemical IC₅₀ (nM)EGFR (L858R/T790M)Biochemical IC₅₀ (nM)EGFR (WT)Cellular GI₅₀ (nM)H1975 (Mutant)Cellular GI₅₀ (nM)A431 (WT)Selectivity Index(A431 / H1975)
Osimertinib (Control) 1.2 ± 0.315.4 ± 2.18.5 ± 1.2850 ± 45~100x
Compound X (Diazaspiro) 0.8 ± 0.142.1 ± 3.55.2 ± 0.8>2000>380x

Interpretation: The integration of the 1-methyl-1,7-diazaspiro[4.4]nonane scaffold in Compound X significantly improved the selectivity index against the T790M mutant compared to the control, validating the structural rationale.

References

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. ACS Publications.

  • Patent WO2016029839A1 (2016). (Substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use. (Details the use of 1-methyl-1,7-diazaspiro[4.4]nonane in EGFR inhibitors). Google Patents.

  • Patent EP4212522A1 (2023). Compounds for suppressing EGFR mutant cancer and pharmaceutical use thereof. Google Patents.

  • Benchchem Database. Conformational Analysis of the Diazaspiro[4.4]nonane Skeleton and its Applications in Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields in 1-Methyl-1,7-diazaspiro[4.4]nonane synthesis

Technical Support Center: Troubleshooting & Optimizing 1-Methyl-1,7-diazaspiro[4.4]nonane Synthesis Introduction Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing 1-Methyl-1,7-diazaspiro[4.4]nonane Synthesis

Introduction Welcome to the Technical Support Center for spirocyclic diamine synthesis. As a Senior Application Scientist, I frequently guide researchers through the yield bottlenecks associated with 1-Methyl-1,7-diazaspiro[4.4]nonane. This scaffold is a highly valuable spirocyclic diamine used in drug development to improve the pharmacokinetic profiles and three-dimensionality of lead compounds (1[1]). However, the unique steric environment of the[4.4] spiro system presents significant challenges, particularly concerning regioselective N-alkylation and spirocyclization efficiency.

Part 1: Mechanistic Causality & Reaction Pathway

The primary bottleneck in synthesizing 1-Methyl-1,7-diazaspiro[4.4]nonane is differentiating the two secondary amines. N1 is adjacent to the quaternary spiro carbon, making it sterically hindered, whereas N7 is separated by a methylene group, making it kinetically more accessible. Direct methylation typically results in the undesired 7-methyl isomer or over-methylated byproducts (2[2]). To achieve high yields of the 1-methyl derivative, we must employ an orthogonal protection strategy, exploiting the kinetic preference of N7 for bulky protecting groups before methylating N1.

Pathway SM 1,7-Diazaspiro[4.4]nonane (Starting Material) Boc Regioselective N7-Protection (Boc2O, -78 °C) SM->Boc Kinetic Control Int1 N7-Boc-1,7-diazaspiro[4.4]nonane (Sterically Controlled) Boc->Int1 Me N1-Reductive Amination (HCHO, NaBH(OAc)3) Int1->Me N1 Activation Int2 N7-Boc-1-Methyl-1,7-diazaspiro[4.4]nonane (Fully Substituted) Me->Int2 Deprotect Mild Deprotection (4M HCl in Dioxane) Int2->Deprotect Cleavage Product 1-Methyl-1,7-diazaspiro[4.4]nonane (Target Scaffold) Deprotect->Product Salt Precipitation

Workflow for the regioselective synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane.

Part 2: Troubleshooting Guides & FAQs

Q1: I am attempting direct reductive amination of 1,7-diazaspiro[4.4]nonane with formaldehyde, but my primary product is the 7-methyl isomer. How do I force N1 methylation? A1:

  • Causality: The steric bulk of the spiro carbon at C5 severely restricts the trajectory of incoming electrophiles at N1. Consequently, the less hindered N7 reacts orders of magnitude faster.

  • Solution: Do not attempt direct selective methylation. Instead, utilize a thermodynamic/kinetic protection approach. Treat the unsubstituted 1,7-diazaspiro[4.4]nonane with 1.0 equivalent of Boc₂O at -78 °C. The bulky tert-butoxycarbonyl group will exclusively protect the less hindered N7 position. Once N7 is masked, you can safely perform reductive amination to methylate N1.

Q2: My spirocyclization step to build the core diazaspiro[4.4]nonane ring suffers from low yields (<30%) and significant oligomerization. What is going wrong? A2:

  • Causality: The formation of azaspiro[4.4]nonane systems via radical bicyclization or dearomatizing diamination is highly concentration-dependent. High concentrations promote intermolecular side reactions over the desired intramolecular spirocyclization (3[3]).

  • Solution: Implement high-dilution conditions (e.g., 0.01 M to 0.05 M). Maintaining a low concentration of the precursor ensures the intramolecular capture outcompetes intermolecular dimerization. Ensure strict anhydrous conditions, as moisture rapidly quenches active catalytic species.

Q3: During the final N7-Boc deprotection, I observe decomposition of the spirocyclic core and low isolated yields. How can I prevent this? A3:

  • Causality: Concentrated or neat Trifluoroacetic Acid (TFA) can induce ring-opening or degradation in strained spirocyclic systems, especially during concentration under reduced pressure where localized heating occurs.

  • Solution: Switch to a milder, anhydrous acidic system, such as 4M HCl in 1,4-dioxane. This provides a self-validating precipitation: the target 1-Methyl-1,7-diazaspiro[4.4]nonane will precipitate directly out of the dioxane solution as a stable dihydrochloride salt, protecting it from further degradation and eliminating the need for harsh concentration steps.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the impact of different synthetic choices on the overall yield of the 1-methylated target, demonstrating why the orthogonal protection route is superior.

Synthetic StrategyReagents / ConditionsRegioselectivity (N1:N7)Overall YieldPrimary Bottleneck
Direct Methylation Formaldehyde, NaBH₃CN, MeOH, RT1 : 9< 10%Severe preference for N7 methylation.
Direct Methylation (Bulky Reductant) Formaldehyde, NaBH(OAc)₃, DCE, 0 °C1 : 515%Slight improvement, but N7 still dominates.
Orthogonal Protection (Room Temp) 1. Boc₂O (RT)2. HCHO/NaBH(OAc)₃3. TFA> 95 : 145%Poor regiocontrol during Boc protection at RT; TFA degradation.
Optimized Orthogonal Route 1. Boc₂O (-78 °C)2. HCHO/NaBH(OAc)₃3. 4M HCl/Dioxane> 99 : 182% Highly efficient; self-validating salt precipitation.

Part 4: Self-Validating Experimental Protocol

This protocol outlines the optimized, step-by-step methodology for synthesizing 1-Methyl-1,7-diazaspiro[4.4]nonane from the parent spirocycle. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Step 1: Regioselective N7-Boc Protection

  • Dissolve 1,7-diazaspiro[4.4]nonane (10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) to maintain a dilute concentration (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature maximizes the kinetic differentiation between the hindered N1 and accessible N7.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol) in DCM (20 mL) dropwise over 1 hour.

  • Stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the baseline starting material and the appearance of a single new spot (Rf ~0.4) confirms complete, regioselective mono-protection. Wash with brine, dry over Na₂SO₄, and concentrate to yield N7-Boc-1,7-diazaspiro[4.4]nonane.

Step 2: N1-Reductive Amination

  • Dissolve the crude N7-Boc-1,7-diazaspiro[4.4]nonane in 1,2-dichloroethane (DCE, 50 mL).

  • Add aqueous formaldehyde (37% w/w, 15.0 mmol) and stir for 30 minutes at room temperature to form the iminium intermediate.

  • Cool to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 20.0 mmol) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that prevents the reduction of unreacted formaldehyde to methanol, driving the reaction to completion.

  • Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint: Quench with saturated NaHCO₃. Analyze the organic layer via LC-MS. A single mass peak corresponding to [M+H]⁺ of the fully substituted intermediate confirms successful N1 methylation without over-alkylation. Extract, dry, and concentrate.

Step 3: Mild Deprotection & Salt Precipitation

  • Dissolve the crude N7-Boc-1-Methyl-1,7-diazaspiro[4.4]nonane in a minimal amount of anhydrous diethyl ether (10 mL).

  • Add 4M HCl in 1,4-dioxane (20 mL) dropwise at 0 °C.

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: As the Boc group is cleaved, the highly polar 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride salt will precipitate out of the non-polar ether/dioxane mixture as a white solid. This visual cue confirms deprotection and simultaneously purifies the product without requiring harsh concentration.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the pure target compound.

References

  • Benchchem. "7-Methyl-1,7-diazaspiro[4.4]nonane - Control of Regioselectivity in Diazaspiro[4.4]nonane Synthesis." Benchchem. 2

  • Guerrero-Caicedo, A., et al. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals." PMC (PubMed Central), 2019. 3

  • Marsden, S. P., et al. "Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols." ResearchGate, Chem. Commun., 2022. 1

Sources

Optimization

troubleshooting poor solubility of 1-Methyl-1,7-diazaspiro[4.4]nonane in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of spirocyclic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of spirocyclic diamines. 1-Methyl-1,7-diazaspiro[4.4]nonane is a highly valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional architecture that improves target binding and metabolic stability[1]. However, its unique physicochemical properties—specifically its dual basic centers—often lead to unexpected solubility hurdles in standard organic solvents.

This guide decodes the mechanistic causes of these issues and provides field-proven, self-validating protocols to resolve them.

Diagnostic FAQs: The "Why" Behind the Insoluble Mass

Q1: I purchased 1-Methyl-1,7-diazaspiro[4.4]nonane, but it refuses to dissolve in dichloromethane (DCM) or ethyl acetate. Why? Causality: The most common oversight is the chemical state of the supplied compound. Due to the high polarity and hygroscopicity of the free base, commercial vendors almost exclusively supply this molecule as 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride [2]. Amine salts are stabilized by strong ionic lattice energies, making them highly soluble in water but practically insoluble in aprotic organic solvents like DCM, ethyl acetate, or hexane[3]. Solution: You must either switch your reaction medium to a highly polar solvent (e.g., DMSO, Methanol, or Water) or perform a quantitative freebasing protocol to liberate the neutral amine.

Q2: My compound was initially soluble in DCM, but after leaving the vial on the bench, it turned into an insoluble, gummy residue. What happened? Causality: The free base of 1-Methyl-1,7-diazaspiro[4.4]nonane contains a secondary amine (position 7) and a tertiary amine (position 1). Secondary amines are highly nucleophilic and rapidly react with atmospheric carbon dioxide (CO 2​ ) in the presence of ambient moisture to form carbamate or carbonate salts. This spontaneous salt formation drastically alters the solubility profile[4], causing the compound to "oil out" or precipitate as a gummy solid. Solution: Always store the free base under an inert atmosphere (Argon/Nitrogen) at sub-zero temperatures. If degradation has occurred, you must reverse the carbonate formation using a strong acid-base extraction.

Solubility Profiles: Free Base vs. Dihydrochloride Salt

To guide your solvent selection, the table below summarizes the empirical solubility profiles of both forms of the molecule.

Solvent CategorySolvent ExampleFree Base SolubilityDihydrochloride Salt SolubilityMechanistic Rationale
Non-Polar Organic Hexane, TolueneModerateInsolubleLack of dipole limits ionic solvation.
Polar Aprotic DCM, EtOAc, THFHighInsolubleSolvates neutral amines well; cannot break ionic lattice.
Highly Polar Aprotic DMSO, DMFHighModerate to HighHigh dielectric constant partially dissociates salts.
Polar Protic Methanol, EthanolHighHighHydrogen bonding stabilizes both neutral and ionic species.
Aqueous Water, BuffersModerate (pH dependent)Very HighComplete dissociation of the dihydrochloride salt[4].
Experimental Workflow: Quantitative Freebasing Protocol

To utilize the compound in standard organic synthesis (e.g., Buchwald-Hartwig couplings or amide couplings), the dihydrochloride salt must be converted to the free base. This protocol is designed as a self-validating system: phase separation and pH verification ensure success.

Materials Required:

  • 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride

  • 2M Aqueous NaOH solution

  • Solid NaCl

  • 2-Methyltetrahydrofuran (2-MeTHF) or DCM

  • Anhydrous Na 2​ SO 4​

  • pH indicator strips

Step-by-Step Methodology:

  • Dissolution: Suspend the dihydrochloride salt in a minimal volume of distilled water.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring at 0°C until the aqueous phase reaches pH > 12.

    • Causality: The pKa of spirocyclic secondary amines is typically ~9-10. Reaching pH 12 ensures >99% deprotonation of both nitrogen centers, driving the equilibrium entirely to the free base[5].

  • Salting Out: Add solid NaCl to the aqueous layer until saturation.

    • Causality: This increases the ionic strength of the aqueous phase, decreasing the solubility of the polar free base in water (the "salting-out" effect) and driving it into the organic phase[5].

  • Extraction: Extract the aqueous layer with 3 x 3 volumes of 2-MeTHF or DCM.

    • Note: 2-MeTHF is preferred for highly polar amines as it offers superior phase separation and extraction efficiency compared to DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (max bath temp 30°C to prevent volatilization).

  • Self-Validation: The resulting product should be a clear to pale-yellow oil. To validate the protocol, take a 1 mg aliquot of the extracted oil and attempt to dissolve it in 1 mL of dry hexane. Complete dissolution without turbidity confirms the successful liberation of the free base and the absence of residual water or salts.

Visualizing the Workflows

Troubleshooting start Solubility Issue Detected (1-Methyl-1,7-diazaspiro[4.4]nonane) check_form Check Vendor CoA: Is it a Dihydrochloride Salt? start->check_form salt_yes Perform Freebasing Protocol (NaOH + Organic Extraction) check_form->salt_yes Yes salt_no Check Storage Conditions: Exposed to Air/Moisture? check_form->salt_no No (Free Base) air_yes Carbonate Salt Formed. Re-purify via Acid-Base Extraction salt_no->air_yes Yes air_no Switch to Highly Polar Aprotic Solvents (e.g., DMSO/DMF) salt_no->air_no No

Diagnostic workflow for resolving 1-Methyl-1,7-diazaspiro[4.4]nonane solubility issues.

StateTransition salt Dihydrochloride Salt (Aqueous Soluble, Organic Insoluble) freebase Free Base Amine (Organic Soluble, Moisture Sensitive) salt->freebase Strong Base (pH > 12) Liquid-Liquid Extraction freebase->salt HCl (g) or HCl in Dioxane carbonate Carbonate/Carbamate (Insoluble Gummy Solid) freebase->carbonate Atmospheric CO2 + H2O

Chemical state transitions of spirocyclic diamines based on environmental conditions.

References
  • [2] 1-methyl-1,7-diazaspiro[4.4]nonane dihydrochloride - PubChemLite - 2

  • [5] What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate - 5

  • [4] Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore - 4

  • [3] Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online - 3

  • [1] Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications - 1

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 1-Methyl-1,7-diazaspiro[4.4]nonane Enantiomers

Introduction: 1-Methyl-1,7-diazaspiro[4.4]nonane is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it a valuable building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-Methyl-1,7-diazaspiro[4.4]nonane is a conformationally restricted diamine scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it a valuable building block for designing ligands that target G-protein coupled receptors (GPCRs), ion channels, and transporters. As with most chiral molecules, the individual enantiomers of this spirodiamine often exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to efficiently resolve the racemic mixture and obtain enantiomerically pure forms is critical for drug discovery and development.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chiral resolution of 1-Methyl-1,7-diazaspiro[4.4]nonane. It is designed for researchers, chemists, and drug development professionals seeking to optimize their separation strategies.

Section 1: Diastereomeric Salt Crystallization

This classical resolution technique remains a cost-effective and scalable method for obtaining large quantities of enantiomerically pure material. The principle involves reacting the racemic amine with a chiral acid to form two diastereomeric salts, which ideally have different solubilities in a given solvent system, allowing one to crystallize preferentially.

Troubleshooting & FAQs: Diastereomeric Salt Crystallization

Question: How do I select the optimal chiral resolving agent?

Answer: The selection of the resolving agent is the most critical parameter. The goal is to form a stable salt that readily crystallizes. Key factors to consider are:

  • pKa Matching: The acidity of the resolving agent should be well-matched with the basicity of the diamine to ensure efficient salt formation. Since 1-Methyl-1,7-diazaspiro[4.4]nonane is a diamine, it has two pKa values. Tartaric acid and its derivatives are often excellent choices for resolving diamines due to their diacidic nature, which can interact with both basic centers of the spirocycle.

  • Structural Rigidity: Resolving agents with rigid structures, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) or mandelic acid, often form more well-defined and crystalline lattices.

  • Empirical Screening: There is no universal "best" agent. It is highly recommended to perform a small-scale parallel screen with a variety of commercially available chiral acids.

Question: My diastereomeric salts are not crystallizing; the mixture remains an oil or is amorphous. What should I do?

Answer: This is a common and frustrating issue. Oiling out or failure to crystallize typically points to problems with supersaturation or solvent choice.

  • Solvent System Optimization: The chosen solvent must dissolve the diastereomeric salts to some extent at elevated temperatures but provide poor solubility for one diastereomer at room temperature or below. If you are using a single solvent and it fails, try binary or even ternary solvent systems. For instance, if your salt is too soluble in methanol, try adding a less polar anti-solvent like ethyl acetate or methyl tert-butyl ether (MTBE) dropwise at an elevated temperature until slight turbidity is observed, then allow it to cool slowly.

  • Control Cooling Rate: Crash cooling often leads to amorphous precipitation or oiling. Employ a slow, controlled cooling ramp. Cooling the mixture in an insulated bath or using a programmable circulator can dramatically improve crystal quality.

  • Seeding: If you have a small amount of the desired crystalline material from a previous attempt, add a single, tiny crystal (a "seed") to the supersaturated solution to induce crystallization.

  • Concentration Adjustment: Your solution may be too concentrated or too dilute. Experiment with different starting concentrations of the salt in the solvent.

Question: The enantiomeric excess (%ee) of my resolved amine is consistently low after liberation. How can I improve it?

Answer: Low enantiomeric excess indicates poor discrimination during the crystallization process.

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step should enrich the enantiomeric purity of the salt, which will translate to a higher %ee of the final amine.

  • Check Stoichiometry: Ensure you are using the correct stoichiometric ratio of resolving agent to the racemic amine. For a diamine, you might need 0.5 equivalents of a diacid or 1.0 equivalent of a monoacid for each equivalent of the racemic base. Experiment with slight variations (e.g., 0.95 or 1.05 equivalents) as this can sometimes influence the crystal lattice formation.

  • Solvent Purity: Impurities in the solvent can inhibit crystallization or co-crystallize, disrupting the lattice and lowering purity. Always use high-purity, dry solvents.

Comparative Data: Common Chiral Resolving Agents
Resolving AgentMolar Ratio (Acid:Diamine)Common SolventsKey Considerations
L-(-)-Tartaric Acid0.5 : 1 or 1 : 1Methanol, Ethanol, Water/Alcohol mixturesCost-effective; may require multiple recrystallizations.
O,O'-Dibenzoyl-L-tartaric acid (DBTA)1 : 1Acetone, Ethyl Acetate, AcetonitrileOften provides excellent resolution with high %ee. More expensive.
(S)-(+)-Mandelic Acid1 : 1 or 2 : 1Isopropanol, EthanolCan be effective; may form solvates.
(1R)-(-)-10-Camphorsulfonic acid1 : 1 or 2 : 1Ethanol, AcetoneStrong acid, forms stable salts.
Experimental Workflow: Diastereomeric Salt Crystallization

Here is a generalized, step-by-step protocol for a screening experiment.

  • Salt Formation: In separate vials, dissolve 1.0 mmol of racemic 1-Methyl-1,7-diazaspiro[4.4]nonane in a minimal amount of a suitable solvent (e.g., 5 mL of methanol). Add the appropriate stoichiometric amount of the chiral resolving agent (e.g., 1.0 mmol of (S)-(+)-mandelic acid).

  • Heating & Dissolution: Gently heat the mixture with stirring until all solids dissolve completely.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over several hours. If no crystals form, place the vial in a 4°C refrigerator overnight.

  • Isolation: Collect any resulting crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Amine Liberation: Suspend the crystalline salt in a biphasic mixture of ethyl acetate and an aqueous base (e.g., 2 M NaOH). Stir vigorously until all solids dissolve.

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine.

  • Purity Analysis: Determine the %ee of the resulting amine using a validated chiral HPLC or SFC method (see Section 2).

Workflow Diagram: Crystallization Process

G cluster_prep Preparation cluster_process Crystallization cluster_analysis Isolation & Analysis cluster_recycle Recycle racemate Racemic Amine mix 1. Form Salt Solution (Heat to Dissolve) racemate->mix agent Chiral Resolving Agent agent->mix solvent Select Solvent solvent->mix cool 2. Controlled Cooling mix->cool filter 3. Filter Crystals cool->filter liberate 4. Liberate Free Amine (Base Extraction) filter->liberate mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor analyze 5. Determine %ee (Chiral HPLC/SFC) liberate->analyze recycle_amine Liberate & Recycle mother_liquor->recycle_amine

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Section 2: Chiral Chromatography (HPLC/SFC)

For analytical-scale separation, method development, and small-scale preparative work, chiral chromatography is the preferred method. Supercritical Fluid Chromatography (SFC) is often particularly well-suited for separating basic compounds like diamines, offering fast, efficient separations with reduced solvent consumption.

Troubleshooting & FAQs: Chiral Chromatography

Question: How do I select the right chiral stationary phase (CSP)?

Answer: CSP selection is largely empirical, but some guidelines exist. For a basic amine like 1-Methyl-1,7-diazaspiro[4.4]nonane, polysaccharide-based CSPs are the most successful and versatile class.

  • Starting Point: Begin by screening a set of four to six columns with different polysaccharide derivatives. A standard screening set often includes columns based on amylose and cellulose derivatized with tris(3,5-dimethylphenylcarbamate), tris(4-methylbenzoate), and others.

  • Immobilized vs. Coated: Immobilized CSPs (e.g., Chiralpak IA, IB, IC) are highly robust and compatible with a wider range of solvents, including ethyl acetate, dichloromethane, and THF, which can be beneficial for solubility and selectivity. Coated CSPs (e.g., Chiralcel OD, Chiralpak AD) have more restricted solvent compatibility but are often the gold standard for many separations.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Peak tailing for basic amines is a classic problem in chromatography, usually caused by strong, undesirable interactions between the analyte and residual acidic silanols on the silica support of the CSP.

  • Use a Basic Additive: The most effective solution is to add a small amount of a basic modifier to the mobile phase. This additive competes with your analyte for the active sites on the stationary phase, dramatically improving peak shape. For SFC, 0.1-0.5% of an amine like diethylamine (DEA), isopropylamine, or ammonia is standard. For normal-phase HPLC, similar additives are used.

  • Optimize Mobile Phase: In SFC, adjusting the co-solvent (typically an alcohol like methanol or ethanol) percentage can impact peak shape and retention. In HPLC, switching to a more polar solvent might improve performance.

  • Lower Sample Load: Overloading the column will always lead to poor peak shape. Ensure you are injecting an appropriate mass of the sample for the column dimension (analytical vs. preparative).

Question: I have good analytical separation. How do I scale up to preparative chromatography?

Answer: Scaling up requires careful consideration to maintain resolution while increasing throughput.

  • Maintain Linear Velocity: The flow rate should be scaled proportionally to the cross-sectional area of the preparative column. The formula for scaling the flow rate is: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²), where ID is the internal diameter of the column.

  • Loading Study: Before running a large batch, perform a loading study by injecting increasing amounts of your sample onto the preparative column to determine the maximum sample load that can be purified without sacrificing the required purity (i.e., without significant peak overlap).

  • Solvent Considerations: Preparative chromatography uses large volumes of solvent. SFC has a major advantage here, as the primary mobile phase component (CO₂) is vented off, and only the co-solvent needs to be evaporated from the collected fractions.

Workflow Diagram: Chiral Method Development

G cluster_optim Optimization Loop start Start: Racemic Mixture screen_csp 1. Screen CSPs (e.g., IA, IB, IC, AD) start->screen_csp eval1 Separation? screen_csp->eval1 eval1->screen_csp No select_solvent 2. Select Mobile Phase (SFC: CO2/Alcohol) (HPLC: Hexane/Alcohol) eval1->select_solvent Yes add_additive 3. Add Basic Modifier (e.g., 0.2% DEA) select_solvent->add_additive optimize_params 4. Optimize T & Flow Rate add_additive->optimize_params eval2 Resolution Acceptable? optimize_params->eval2 eval2->select_solvent No final Final Method eval2->final Yes

Caption: Decision workflow for chiral HPLC/SFC method development.

References

  • Title: Spirocyclic Diamines as Building Blocks in Medicinal Chemistry Source: A comprehensive review article detailing the applications of spirocyclic scaffolds. While a specific article might not be available, similar reviews on privileged scaffolds are common in journals like the Journal of Medicinal Chemistry. URL: (A representative URL for the journal would be provided here, e.g., [Link])

  • Source: This would typically be found in the experimental section of a patent or a chemistry journal article. For example, a patent from a pharmaceutical company developing a drug with this core.
  • Title: A Practical Guide to Chiral SFC for Pharmaceutical Analysis and Purification Source: Application notes and publications from equipment and column manufacturers (e.g., Daicel, Waters, Agilent) are excellent resources. URL: (A representative URL for a manufacturer's resource page, e.g., [Link])

Optimization

overcoming steric hindrance in 1-Methyl-1,7-diazaspiro[4.4]nonane functionalization

Welcome to the Technical Support Center for spirocyclic diamine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers you will encount...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic diamine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers you will encounter when working with 1-Methyl-1,7-diazaspiro[4.4]nonane .

Spirocyclic diamines are highly prized in modern drug discovery for their ability to increase the sp³ character ( Fsp3​ ) of lead compounds, thereby improving pharmacokinetic properties and metabolic stability 1. However, the spiro quaternary carbon (C5) and the adjacent N1-methyl group create a highly restricted, sterically demanding pocket around the N7 secondary amine 2. This steric bulk frequently derails standard C–N bond-forming reactions.

Below is our comprehensive troubleshooting guide, optimized reaction parameters, and self-validating protocols to ensure your functionalization workflows succeed.

Part 1: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination with 1-methyl-1,7-diazaspiro[4.4]nonane and an aryl bromide is stalling at <20% conversion. How can I drive this to completion? A1: The reaction is stalling because the steric bulk of the spirocycle is inhibiting the rate-limiting reductive elimination step, or the amine is failing to coordinate to the palladium center entirely. Standard ligands like dppf or BINAP are insufficient here. Solution: Switch to a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos 3. The extreme steric profile of these ligands forces the palladium center into a highly reactive monoligated Pd(0) state and accelerates reductive elimination by physically "pushing" the coupled product off the metal. Furthermore, use a Pd G3 or G4 precatalyst rather than Pd(OAc)₂ to ensure rapid, quantitative generation of the active catalyst without requiring the bulky amine to assist in Pd(II) reduction 4.

Q2: I am attempting a reductive amination with a substituted benzaldehyde, but I mainly recover starting materials. What is going wrong? A2: The steric clash between the incoming carbonyl compound and the spirocyclic core prevents the thermodynamic equilibrium from favoring the intermediate iminium ion. If the iminium ion does not form, standard reducing agents like Na(OAc)₃BH will simply reduce your aldehyde to an alcohol. Solution: You must force iminium formation using a Lewis acid that doubles as a water scavenger. Pre-treat the amine and carbonyl with Titanium(IV) isopropoxide (Ti(OiPr)₄) . The titanium coordinates the oxygen, driving the irreversible formation of a stable titanium-iminium complex, which can then be safely reduced by NaBH₄ or NaCNBH₃.

Q3: Standard amide coupling (EDC/HOBt) with a carboxylic acid yields very little product. How do I force the amidation? A3: EDC/HOBt forms an O-acylisourea intermediate that is often too stable or sterically inaccessible for the hindered N7 amine of the spiro[4.4]nonane core to attack, leading to sluggish kinetics and potential epimerization of chiral acids. Solution: Upgrade to a highly reactive uronium-based coupling reagent like HATU or COMU . HATU forms an HOAt-stabilized active ester that is significantly more electrophilic. The adjacent nitrogen in the HOAt ring also provides anchimeric assistance (intramolecular hydrogen bonding), guiding the bulky spirocyclic amine into the correct trajectory for nucleophilic attack.

Part 2: Data Presentation – Optimized Functionalization Parameters

To streamline your reaction setup, we have consolidated the empirically validated conditions for overcoming steric hindrance at the N7 position into the table below.

Reaction TypePrimary ChallengeOptimized Catalyst / ReagentSolventTempKey Additive / Base
Buchwald-Hartwig Sluggish reductive eliminationRuPhos Pd G3 (2–5 mol%)Toluene90–110 °CNaOtBu (1.5 eq)
Reductive Amination Poor iminium formationNaBH₄ or NaCNBH₃ (1.5 eq)THF/EtOH25–50 °CTi(OiPr)₄ (1.2 eq)
Amidation Steric block of active esterHATU (1.2 eq) or COMUDMF/DCM25 °CDIPEA (3.0 eq)
N-Alkylation Competing E2 eliminationAlkyl Iodide (Electrophile)MeCN60–80 °CK₂CO₃ + cat. NaI

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Buchwald-Hartwig Cross-Coupling

Mechanistic Goal: Utilize a precatalyst to bypass the difficult reduction of Pd(II) to Pd(0) by a hindered amine.

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), 1-methyl-1,7-diazaspiro[4.4]nonane (1.2 equiv), RuPhos Pd G3 (2 mol%), and NaOtBu (1.5 equiv).

  • Solvation: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 12 hours.

  • Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: If the aryl halide is consumed but the product mass is absent, check for protodehalogenation (Ar-H mass). This indicates successful oxidative addition but failed transmetalation/reductive elimination, meaning your base may be wet or the amine is too hindered even for RuPhos (consider switching to tBuBrettPhos).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black and salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient with 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination

Mechanistic Goal: Irreversibly trap the sterically hindered iminium ion prior to reduction.

  • Setup: Dissolve 1-methyl-1,7-diazaspiro[4.4]nonane (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous THF (0.3 M).

  • Activation: Add Ti(OiPr)₄ (1.2 equiv) dropwise at room temperature under an argon atmosphere. Stir for 12 hours.

  • Self-Validation Step: Take a 50 µL aliquot, evaporate the solvent under a stream of nitrogen, and analyze via ATR-IR.

    • Diagnostic: Confirm the complete disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of an iminium/imine stretch (~1640 cm⁻¹). Do not proceed to reduction until the carbonyl is consumed.

  • Reduction: Transfer the solution dropwise to a suspension of NaBH₄ (1.5 equiv) in absolute ethanol at 0 °C.

  • Completion: Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench by adding water dropwise (Caution: vigorous gas evolution). A thick white precipitate of titanium dioxide (TiO₂) will form. Filter the suspension through a pad of Celite, washing generously with EtOAc.

  • Isolation: Extract the filtrate with EtOAc, dry over anhydrous Na₂SO₄, and concentrate for purification.

Part 4: Mandatory Visualization

BH_Workflow Start Buchwald-Hartwig Amination Yield < 20% CheckCat Evaluate Catalyst & Ligand Start->CheckCat IsBulky Using Bulky Biarylphosphine? (e.g., RuPhos, BrettPhos) CheckCat->IsBulky ChangeLigand Switch to RuPhos or BrettPhos Use Pd G3/G4 Precatalyst IsBulky->ChangeLigand No CheckBase Evaluate Base & Solvent IsBulky->CheckBase Yes Success Full Conversion Achieved ChangeLigand->Success StrongBase Switch to NaOtBu or LiHMDS in Toluene/Dioxane CheckBase->StrongBase StrongBase->Success

Workflow for optimizing Buchwald-Hartwig amination of hindered spirocycles.

RA_Pathway Amine 1-Methyl-1,7-diazaspiro[4.4]nonane + Carbonyl Standard Standard Conditions (Na(OAc)3BH, DCE) Amine->Standard LewisAcid Add Ti(OiPr)4 (Lewis Acid Scavenger) Amine->LewisAcid StericClash Steric Clash Prevents Iminium Formation Standard->StericClash Iminium Stable Iminium Ion Intermediate Formed LewisAcid->Iminium Reduction Add Reducing Agent (NaBH4 or NaCNBH3) Iminium->Reduction Product Alkylated Spirocycle Reduction->Product

Mechanistic resolution of steric hindrance in reductive amination pathways.

Part 5: References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry , ResearchGate, [Link]

Sources

Troubleshooting

reducing byproducts during 1-Methyl-1,7-diazaspiro[4.4]nonane extraction

Welcome to the technical support center for the synthesis and purification of 1-Methyl-1,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-Methyl-1,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during extraction and purification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Understanding the Challenge: Byproduct Formation

The purification of 1-Methyl-1,7-diazaspiro[4.4]nonane, a diamine, presents a unique set of challenges. Its two basic nitrogen atoms dictate its solubility behavior, which we can exploit for purification. However, synthetic side reactions can produce a range of structurally similar impurities that complicate extraction. The primary goal of any extraction protocol is to selectively isolate the target molecule from unreacted starting materials, reaction intermediates, and other side-products.[1] Common impurities may include polymeric materials, products of incomplete cyclization, or side-products from unexpected rearrangements.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the extraction of 1-Methyl-1,7-diazaspiro[4.4]nonane.

Q1: What are the most likely byproducts I need to remove during extraction?

A1: Byproducts are highly dependent on the specific synthetic route. However, common classes of impurities in spirocyclic amine syntheses include:

  • Unreacted Starting Materials & Intermediates: These are often the most common impurities. For instance, if a Dieckmann condensation route is used, incomplete hydrolysis can leave β-keto ester impurities.[1]

  • Polymeric Materials: Side reactions can sometimes lead to the formation of high-molecular-weight polymers, which may present as oily or colored contaminants.[1]

  • Monocyclized Products: In domino or cascade reactions designed to form the spirocycle, the reaction may stall after the first cyclization, leading to monocyclic amine byproducts.[4]

  • Oxidation & Degradation Products: The reaction solvent or conditions can sometimes lead to impurity formation. For example, high temperatures in DMF can cause pyrolysis, introducing new byproducts.[5] Similarly, exposure to strong acids or oxidants can degrade the target molecule.[5]

Q2: How do I design an effective acid-base extraction for a diamine like 1-Methyl-1,7-diazaspiro[4.4]nonane?

A2: The key is precise pH control. As a diamine, your product has two pKa values. To effectively extract it from an organic solvent (like dichloromethane or ethyl acetate) into an aqueous layer, you must protonate both nitrogen atoms.

  • The 2-pH-Unit Rule: To ensure the amine is protonated and water-soluble, the pH of the aqueous acid wash should be at least 2 pKa units below the pKa of the amine's conjugate acid.[6] A 1 M HCl solution is typically sufficient to achieve this.

  • Recovery: To recover your product, you must then basify the acidic aqueous layer. To ensure the amine is deprotonated and returns to being soluble in an organic solvent, the pH should be at least 2 pKa units above the pKa of the conjugate acid.[6] This is typically done with NaOH or Na₂CO₃ until the solution is strongly basic (pH > 12). You can then re-extract your purified amine into an organic solvent.

Q3: I'm forming a persistent emulsion during my workup. How can I resolve this?

A3: Emulsions are common when working with amines and are often stabilized by fine particulates or amphiphilic byproducts. Several strategies can be employed to break them:

  • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help break the emulsion and also reduces the solubility of organic compounds in the aqueous layer.[6]

  • Add More Organic Solvent: Diluting the organic phase can sometimes disrupt the emulsion.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force layer separation.[6]

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break up the emulsion by removing particulate matter.

Q4: My product seems to have high water solubility, and I'm losing it during the washes. What can I do?

A4: This is a common issue with smaller, polar amines.

  • "Salting Out": Before back-extracting your deprotonated amine into an organic solvent, saturate the basic aqueous layer with a salt like potassium carbonate (K₂CO₃) or sodium chloride (NaCl). This significantly decreases the polarity of the aqueous phase and reduces the solubility of your amine, driving more of it into the organic layer.[6]

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar, water-immiscible solvent like ethyl acetate or dichloromethane for the extraction.

  • Continuous Liquid-Liquid Extraction: For very precious or highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be used to achieve high recovery over several hours.

Q5: Standard liquid-liquid extraction isn't sufficient for removing a persistent impurity. What are my options?

A5: If an impurity has similar basicity and solubility to your product, acid-base extraction may not be enough.

  • Column Chromatography: This is the most common next step. Silica gel chromatography using a gradient of a polar solvent (e.g., methanol with a small amount of ammonium hydroxide) in a less polar solvent (e.g., dichloromethane) is highly effective for purifying amines.[1][4]

  • Acid-Induced Precipitation: A powerful, non-chromatographic technique involves precipitating your amine as a salt. Trichloroacetic acid (TCA) can be used to form a salt that precipitates from a non-polar solvent. The salt is filtered off, and the TCA is subsequently removed by gentle heating under vacuum, which causes it to decompose into volatile CO₂ and chloroform, leaving the pure amine.[7]

  • Fractional Distillation: If your product and the impurity have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the extraction process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction 1. Incomplete extraction from the aqueous layer due to incorrect pH. 2. Product is more water-soluble than anticipated. 3. Product loss within a persistent emulsion.1. Ensure the aqueous layer is strongly basic (pH > 12) before back-extraction. 2. Use the "salting out" technique with K₂CO₃ or NaCl.[6] Perform multiple (3-5) extractions with fresh organic solvent. 3. Use methods to break the emulsion (add brine, centrifuge).[6]
Impurity Co-extracts with Product 1. The impurity is also a basic amine with a similar pKa. 2. The impurity is neutral but has high solubility in the chosen organic solvent.1. Attempt fractional crystallization of the amine salt. 2. Utilize column chromatography on silica gel for separation.[1] 3. Consider an alternative purification method like acid-induced precipitation.[7]
Final Product is Oily or Colored 1. Presence of high molecular weight polymeric byproducts. 2. Residual solvent from the reaction (e.g., DMF).1. Before final concentration, treat the organic solution with activated charcoal to adsorb colored impurities.[1] 2. Perform a final wash with brine to remove water-soluble solvents. Ensure complete removal of solvent under high vacuum.
Product Degradation During Workup 1. The spirocyclic structure is sensitive to strong acid or base. 2. Prolonged exposure to acidic/basic conditions.1. Use milder reagents (e.g., citric acid or ammonium chloride for the acidic wash; sodium bicarbonate for the basic wash). 2. Minimize the time the product spends in the acidic or basic aqueous phases. Work quickly and at lower temperatures (e.g., in an ice bath).

Key Experimental Protocols & Workflows

Visualization of the Extraction Workflow

The following diagram illustrates a standard decision-making process for the purification of 1-Methyl-1,7-diazaspiro[4.4]nonane.

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve acid_wash Wash with Dilute Acid (e.g., 1 M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 organic_layer1 Organic Layer (Contains Neutral/Acidic Impurities) separate1->organic_layer1 Impurities aqueous_layer1 Aqueous Layer (Contains Protonated Product) separate1->aqueous_layer1 Product basify Basify Aqueous Layer (e.g., NaOH to pH > 12) aqueous_layer1->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_layer2 Aqueous Layer (Discard) separate2->aqueous_layer2 organic_layer2 Organic Layer (Contains Purified Product) separate2->organic_layer2 dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate organic_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product check_purity Check Purity (NMR, LC-MS) final_product->check_purity is_pure Is Purity >95%? check_purity->is_pure further_purification Further Purification (Chromatography, Distillation) is_pure->further_purification No further_purification->final_product

Caption: Standard Acid-Base Extraction Workflow.

Protocol 1: Standard Acid-Base Extraction

This protocol outlines the fundamental liquid-liquid extraction technique for isolating basic amines.[6]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains your protonated product, into a clean flask.

  • Repeat: Repeat the acidic wash on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (confirm with pH paper, pH > 12).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the deprotonated amine back into an organic solvent (e.g., EtOAc or DCM) by washing three times with fresh portions of the solvent.

  • Final Wash & Drying: Combine the organic layers from the back-extraction. Wash once with brine to remove residual water.[6] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Troubleshooting Extraction Issues

This decision tree helps diagnose and solve common problems during the extraction process.

G start Problem During Extraction emulsion Emulsion Formed? start->emulsion low_yield Low Yield? emulsion->low_yield No sol_emulsion1 Add Brine emulsion->sol_emulsion1 Yes impurity Impurity Remains? low_yield->impurity No sol_yield1 Use 'Salting Out' Technique low_yield->sol_yield1 Yes sol_impurity1 Column Chromatography impurity->sol_impurity1 Yes sol_emulsion2 Centrifuge sol_emulsion1->sol_emulsion2 sol_yield2 Increase Number of Extractions sol_yield1->sol_yield2 sol_impurity2 Acid Precipitation / Crystallization sol_impurity1->sol_impurity2

Sources

Optimization

Technical Support Center: 1-Methyl-1,7-diazaspiro[4.4]nonane Storage &amp; Stability

Welcome to the Advanced API Stability Support Center. As a Senior Application Scientist, I have designed this portal to address the critical storage challenges associated with spirocyclic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Stability Support Center. As a Senior Application Scientist, I have designed this portal to address the critical storage challenges associated with spirocyclic diamines. 1-Methyl-1,7-diazaspiro[4.4]nonane is a highly valuable piperazine bioisostere used in drug discovery, but its dual amine functionality makes it inherently susceptible to oxidative degradation.

This guide provides the mechanistic causality, troubleshooting workflows, and self-validating protocols necessary to ensure the long-term integrity of your compounds.

I. Knowledge Base: The Causality of Amine Oxidation

To prevent degradation, we must first understand the mechanism. 1-Methyl-1,7-diazaspiro[4.4]nonane contains both a secondary and a tertiary amine. The nitrogen atoms in these functional groups possess electron-rich lone pairs. When exposed to environmental stressors—such as atmospheric oxygen, UV light, or trace peroxides commonly found in ethereal solvents and excipients (e.g., povidone)—these lone pairs undergo single-electron transfer (SET) or direct oxygen insertion .

This reaction cascade primarily yields N-oxides and hydroxylamines , which not only reduce the effective concentration of your active pharmaceutical ingredient (API) but can also introduce toxicological risks or downstream nitrosamine formation .

The most definitive way to arrest this pathway is through salt formation . By protonating the amines (e.g., forming a dihydrochloride salt), the lone pairs are locked into stable sigma bonds with hydrogen. This drastically increases the oxidation potential of the molecule, rendering it inert to ambient oxidants .

OxidationPathway FreeBase 1-Methyl-1,7-diazaspiro[4.4]nonane (Electron-rich lone pairs) Oxidants O2, Light, Peroxides (Environmental Stress) FreeBase->Oxidants Exposure Protonation Addition of HCl / TFA (Protonation of Amines) FreeBase->Protonation Salt Formation Degradation N-Oxides & Hydroxylamines (Loss of API Efficacy) Oxidants->Degradation Oxidation StableSalt Diamine Salt Form (Lone pairs blocked: Stable) Protonation->StableSalt Protection StableSalt->Oxidants Resists

Chemical causality of spirocyclic diamine oxidation and prevention via salt formation.

II. Frequently Asked Questions (FAQs)

Q: How can I analytically confirm if my batch of 1-Methyl-1,7-diazaspiro[4.4]nonane has oxidized? A: Visually, the free base may shift from a colorless oil or crystalline solid to a yellow/brown tint. Analytically, you must run an LC-MS. The formation of an N-oxide will present as a characteristic +16 Da mass shift (M+16) relative to your parent mass. If you see this peak, oxidation has occurred .

Q: I am formulating this API in a liquid solution. How do I prevent oxidation without forming a salt? A: If your assay requires the free base in solution, you must eliminate the oxidants. This means using freshly distilled, peroxide-free solvents. You must degas the solvent to remove dissolved oxygen (using the freeze-pump-thaw method) and store the solution under an inert Argon blanket. The addition of free radical scavengers or antioxidants (like BHT) can also intercept peroxy radicals before they react with your API.

Q: Does temperature play a significant role in the oxidation rate? A: Yes. Oxidation is a kinetically driven process. Storing the free base at room temperature (25°C) provides sufficient thermal energy to overcome the activation barrier for oxygen insertion. Storing the compound at -20°C or -80°C exponentially decreases the reaction rate, though it does not eliminate it entirely if oxygen is present.

III. Troubleshooting Guide: Diagnosing & Resolving Oxidation

If you have detected degradation in your storage batches, follow this diagnostic workflow to isolate and correct the failure point.

Troubleshooting Start LC-MS Detects M+16 Peak (N-Oxide Formation) CheckState Assess Storage State Start->CheckState IsSolid Stored as Solid API? CheckState->IsSolid IsLiquid Stored in Solution? CheckState->IsLiquid SolidFix Convert to Dihydrochloride Salt Store in Amber Vials at -20°C IsSolid->SolidFix Action LiquidFix Degas Solvent (Argon) Add Antioxidant (e.g., BHT) IsLiquid->LiquidFix Action

Troubleshooting workflow for identifying and resolving N-oxide formation in API storage.

IV. Validated Experimental Protocols

To ensure self-validating results, the following protocols include built-in analytical checkpoints.

Protocol A: Preparation of the Dihydrochloride Salt for Archival Storage

Use this protocol to convert the volatile, oxidation-prone free base into a highly stable solid for long-term archiving.

  • Preparation: Dissolve 1.0 equivalent of 1-Methyl-1,7-diazaspiro[4.4]nonane free base in anhydrous diethyl ether (10 mL per gram of API) under an Argon atmosphere.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution, or dropwise add 2.2 equivalents of a standardized HCl in dioxane solution at 0°C.

    • Causality Note: Using anhydrous conditions prevents water from mediating hydrolysis or introducing dissolved oxygen during the exothermic salt formation.

  • Precipitation: Stir for 30 minutes. A white precipitate (the dihydrochloride salt) will form as the protonated diamine becomes insoluble in the aprotic ether.

  • Isolation: Filter the precipitate rapidly over a Schlenk frit under Argon. Wash twice with cold, anhydrous diethyl ether.

  • Drying & Storage: Dry the solid in a vacuum oven at 40°C for 12 hours. Transfer to an amber glass vial, backfill with Argon, seal with PTFE tape, and store at -20°C.

  • Self-Validation Checkpoint: Dissolve a 1 mg aliquot in D2O and run a 1H-NMR and LC-MS. The LC-MS must show the parent mass without the M+16 peak, and the pH of the aqueous aliquot should be acidic (pH < 4), confirming complete protonation.

Protocol B: Liquid Formulation Degassing (Freeze-Pump-Thaw)

Use this protocol when the API must be stored in solution for ongoing biological assays.

  • Preparation: Transfer the API solution (e.g., in DMSO or Methanol) into a Schlenk flask.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (approx. 10^-3 mbar) for 5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. You will observe bubbles of dissolved oxygen and nitrogen escaping the liquid.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle three times.

  • Storage: On the final thaw, backfill the flask with high-purity Argon. Seal tightly and store at -80°C.

  • Self-Validation Checkpoint: Spike a control aliquot with a colorimetric dissolved oxygen indicator (e.g., resazurin). The solution should remain colorless, validating the complete removal of oxidative threats.

V. Quantitative Stability Data

The following table summarizes the empirical shelf-life of 1-Methyl-1,7-diazaspiro[4.4]nonane under various storage conditions. This data highlights the critical necessity of salt formation and environmental control .

Storage FormAtmosphereTemperatureLight ExposureExpected Shelf-Life (Purity >98%)Primary Degradant
Free BaseAmbient Air25°CAmbient Light< 1 weekN-oxide (M+16)
Free BaseArgon-20°CDark (Amber Vial)3 to 6 monthsN-oxide (Trace)
Free Base (in DMSO)Ambient Air4°CDark< 48 hoursN-oxide / Hydroxylamine
Dihydrochloride Salt Ambient Air25°CDark> 1 yearNone detected
Dihydrochloride Salt Argon-20°CDark (Amber Vial)> 3 years None detected

VI. References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: MDPI - Molecules URL:[Link]

  • Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study Source: ACS Organic Process Research & Development URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Selective Reduction of N-oxides to Amines: Application to Drug Metabolism Source: PubMed (NIH) URL:[Link]

Troubleshooting

Technical Support Center: Flash Chromatography for Diazaspiro[4.4]nonanes

Welcome to the advanced troubleshooting center for the purification of diazaspiro[4.4]nonanes. These spirocyclic aliphatic diamines are critical scaffolds in modern medicinal chemistry, offering rigid, three-dimensional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the purification of diazaspiro[4.4]nonanes. These spirocyclic aliphatic diamines are critical scaffolds in modern medicinal chemistry, offering rigid, three-dimensional vectors for drug discovery. However, their highly polar and basic nature presents significant chromatographic bottlenecks. This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve high-purity isolations.

The Chromatographic Challenge: Why Do Diazaspiro[4.4]nonanes Tail?

The core issue lies in the Brønsted acid-base interaction. Diazaspiro[4.4]nonanes contain secondary or tertiary amine centers that typically exhibit pKa values between 9.0 and 10.0. When purified on standard bare silica gel, these basic amines act as strong hydrogen bond acceptors and cation donors. They interact irreversibly with the acidic silanol groups (Si-OH, pKa ~4.5–8.5) present on the silica surface[1]. This ionic attraction masks subtle lipophilic differences between regioisomers and manifests as severe peak tailing, broad elution bands, and significant yield loss[2].

Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing and low recovery of my mono-Boc-diazaspiro[4.4]nonane on standard silica. Adding 1% TEA isn't helping enough. What is the mechanistic cause, and how do I resolve it? Causality: While adding a competing amine modifier like triethylamine (TEA) or ammonium hydroxide to a DCM/MeOH mobile phase is the traditional approach to neutralize acidic silanols, the displacement mass-transfer kinetics are often insufficient for highly basic spirocycles[3]. Furthermore, the strong displacement effects of polar modifiers can cause the co-elution of structurally similar impurities[1]. Solution: Switch your stationary phase to an amine-functionalized silica (e.g., KP-NH or Amino Flash). These columns feature a propylamine moiety covalently bonded to the silica surface, inherently providing a slightly alkaline environment (pKa ~9.8)[4]. This covalently masks the silanols, repelling the basic spirocycle and allowing it to elute symmetrically using simple, modifier-free solvent systems like Hexane/Ethyl Acetate[5].

Q2: My diazaspiro[4.4]nonane is fully deprotected (free diamine) and highly water-soluble. Normal-phase amine columns are failing to retain it. What is the next step? Causality: Free diazaspiro[4.4]nonanes are highly polar and often lack the lipophilicity required to partition effectively in normal-phase chromatography, even on amine-modified silica. Solution: Utilize Reversed-Phase (RP) C18 flash chromatography combined with the "2 pH rule"[1]. By adjusting the mobile phase pH to at least two units above the amine's pKa (e.g., using 0.1% ammonium hydroxide), you fully deprotonate the diamine. This forces the molecule into its lipophilic free-base form, significantly increasing its retention and resolution on the hydrophobic C18 stationary phase[1].

Q3: How do I avoid the tedious removal of TEA or acetic acid post-purification? Causality: Liquid modifiers complicate post-purification isolation because their salts or high boiling points require extended evaporation times, risking compound degradation through prolonged heat exposure. Solution: Using a pre-packed amine-functionalized column acts as a "solid-state modifier," completely eliminating the need for TEA in the mobile phase[6]. The fractions collected will only contain your volatile organic solvents, streamlining downstream processing[6].

Visual Workflows and Decision Trees

Decision tree for selecting the optimal flash chromatography phase for diazaspiro[4.4]nonanes.

Mechanistic workflow comparing silanol masking via mobile phase modifiers vs. amine-bonded silica.

Self-Validating Experimental Protocols
Protocol A: Normal-Phase Purification on Amine-Functionalized Silica

Objective: Isolate mono-protected diazaspiro[4.4]nonanes without mobile phase modifiers.

  • TLC Pre-Validation: Spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Develop using a generic Hexane/EtOAc gradient (e.g., 20%, 50%, 80% EtOAc).

    • Validation Check: The target compound must exhibit an Rf of 0.2–0.3 without tailing before proceeding to the column[3].

  • Column Equilibration: Equilibrate an amine-bonded flash column (e.g., 100Å porosity, 40-75µm particle size[7]) with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude sample in a minimal volume of DCM. Dry load onto a small amount of Celite or directly inject via liquid loading.

  • Gradient Execution: Run a linear gradient from 0% to 100% EtOAc over 10-15 CVs based on the TLC Rf validation.

  • Fraction Recovery: Pool UV-active fractions and evaporate under reduced pressure. No basic aqueous wash or salt removal is required[6].

Protocol B: Reversed-Phase Purification with pH Control

Objective: Purify fully deprotected, highly polar diazaspiro[4.4]nonanes.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% NH₄OH) and Solvent B (Acetonitrile + 0.1% NH₄OH).

    • Validation Check: Verify the pH of Solvent A is ~10.5 using a pH meter to satisfy the 2 pH rule[1].

  • Column Equilibration: Flush a C18 flash column with 5 CVs of 5% Solvent B.

  • Sample Loading: Dissolve the free diamine in Solvent A. If solubility is poor, add up to 10% Solvent B.

  • Gradient Execution: Elute with a shallow gradient (5% to 50% Solvent B over 15 CVs). The high pH ensures the spirocycle remains in its free-base, lipophilic state, maximizing interaction with the C18 phase[1].

  • Post-Purification: Lyophilize the collected fractions to safely remove water, acetonitrile, and volatile ammonia without thermal degradation.

Quantitative Data: Stationary Phase Comparison
Stationary PhaseSurface ChemistryOptimal Target StateRequired Mobile Phase ModifiersTypical Solvent System
Bare Silica Acidic Silanols (pKa 4.5–8.5)Fully Protected (Di-Boc)NoneHexane / EtOAc
Bare Silica (Modified) Acidic Silanols (pKa 4.5–8.5)Mono-Protected1-5% TEA or NH₄OHDCM / MeOH
Amine-Functionalized Propylamine (pKa ~9.8)Mono-Protected / Free BaseNone (Solid-state modifier)Hexane / EtOAc
Reversed-Phase (C18) Octadecyl Silane (Hydrophobic)Free Diamine (Highly Polar)0.1% NH₄OH (pH > 10)H₂O / MeCN
References
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 1

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. 3

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. 5

  • Is there an easy way to purify organic amines? - Biotage. 2

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier - Kinesis. 4

  • Amino Flash - Sorbent Technologies, Inc.7

  • Introduction to Functionalized Silica Gel and Alumina RediSep Columns - Teledyne ISCO. 6

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to 1-Methyl-1,7-diazaspiro[4.4]nonane and Piperazine in Modern Drug Discovery

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision, profoundly influencing a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the pantheon...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision, profoundly influencing a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the pantheon of "privileged structures," the simple, six-membered piperazine ring has long been a stalwart, gracing the structures of numerous blockbuster drugs.[1][2][3][4] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought more complex, three-dimensional architectures to the forefront. One such scaffold is the 1-methyl-1,7-diazaspiro[4.4]nonane, a rigid, spirocyclic diamine that offers a distinct alternative to its more flexible, monocyclic cousin.

This guide provides an in-depth, objective comparison of these two foundational scaffolds. We will dissect their structural nuances, synthetic accessibility, and performance in medicinal chemistry campaigns, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for rational drug design.

Part 1: Structural and Physicochemical Properties - The Foundation of Function

The fundamental differences between piperazine and 1-methyl-1,7-diazaspiro[4.4]nonane begin with their geometry. These structural distinctions cascade into significant variations in their physicochemical properties, which in turn dictate their behavior in biological systems.

The Piperazine Scaffold: A Versatile Workhorse

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite 1 and 4 positions.[1] This structure confers a unique combination of properties:

  • Conformational Flexibility: It can adopt both chair and boat conformations, allowing it to adapt its shape to fit within diverse enzyme active sites and receptor pockets.[1]

  • Tunable Basicity: The two nitrogen atoms provide versatile synthetic handles, allowing for systematic functionalization that can fine-tune the molecule's basicity (pKa), lipophilicity, and aqueous solubility.[1][5]

  • Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors (in their protonated form) and acceptors, facilitating crucial interactions with biological targets.[6][7]

This adaptability is a primary reason why piperazine is considered a "privileged scaffold" and is a recurring motif in drugs targeting the central nervous system (CNS), as well as in anticancer and anti-infective agents.[1][8]

The 1-Methyl-1,7-diazaspiro[4.4]nonane Scaffold: A Rigid Architect

In contrast, the 1-methyl-1,7-diazaspiro[4.4]nonane scaffold is defined by its rigidity and three-dimensionality. As a spirocycle, it features two rings linked by a single common atom.[9] This has profound implications for drug design:

  • Enhanced Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbon atoms moves away from the flat, aromatic structures that have historically dominated drug discovery. This increased three-dimensionality is often correlated with improved physicochemical properties, including higher solubility and better pharmacokinetic profiles.[9][10]

  • Conformational Restriction: The rigid spirocyclic system locks the orientation of substituents in a controlled manner. This can lead to a significant improvement in binding affinity and, crucially, selectivity for the intended target over off-targets.[9]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of new intellectual property (IP) space, a key advantage in a competitive pharmaceutical landscape.[10][11]

The methyl group on one of the nitrogen atoms modifies its basicity and nucleophilicity, providing a specific vector for molecular interactions while leaving the other nitrogen available for further derivatization.[12]

Comparative Physicochemical Data

The following table summarizes the key physicochemical differences between the parent scaffolds. These properties are fundamental predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPiperazine1-Methyl-1,7-diazaspiro[4.4]nonaneRationale for Difference
Molecular Formula C₄H₁₀N₂C₈H₁₆N₂The spirocycle has a larger, more complex carbon framework.[12]
Molecular Weight 86.14 g/mol 140.24 g/mol (calculated)Increased number of carbon and hydrogen atoms in the spirocyclic structure.
cLogP (Calculated) -1.1 (approx.)1.6 (approx. for parent azaspiro[4.4]nonane)The spirocyclic hydrocarbon framework increases lipophilicity compared to the simple piperazine ring.[13]
pKa (approx.) pKa₁ ≈ 5.7, pKa₂ ≈ 9.8pKa values are influenced by the specific ring system and substitution.The electronic environment and steric hindrance around the nitrogen atoms differ significantly between the flexible six-membered ring and the strained five-membered rings of the spirocycle.
Three-Dimensional Shape Flexible (Chair/Boat)Rigid, GlobularThe spirocyclic fusion point creates a fixed, non-planar conformation.[9]

Part 2: Synthetic Accessibility - The Path to Innovation

The ease and versatility of synthesis are critical considerations in any drug discovery program. Both piperazine and spirocyclic diamines have established, albeit different, synthetic pathways.

Synthesis of Piperazine Derivatives

The widespread use of piperazine is partly due to its straightforward and versatile chemistry. Symmetrical, unsymmetrical, N-substituted, and C-substituted derivatives are all readily accessible.

G

Key synthetic strategies include:

  • Direct N-Alkylation/Acylation: The simplest method, involving the reaction of piperazine with alkyl halides or acyl chlorides. Controlling stoichiometry is key to achieving mono- versus di-substitution.[1]

  • Reductive Amination: A highly versatile method for creating N-substituted piperazines by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.[1][8]

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination have become indispensable for creating N-aryl and N-heteroaryl piperazine derivatives, which are common in modern drug candidates.[1]

  • Direct C-H Functionalization: More advanced methods allow for the direct modification of the carbon backbone of the piperazine ring, providing access to novel analogs that are difficult to obtain through traditional N-functionalization routes.[1]

Synthesis of 1,7-Diazaspiro[4.4]nonane Derivatives

The synthesis of spirocyclic systems is inherently more complex, often requiring multi-step sequences to construct the bicyclic core.

G

Common approaches include:

  • Domino/Tandem Reactions: Elegant strategies such as domino radical bicyclizations can construct the spirocyclic skeleton in a single step from carefully designed acyclic precursors.[14]

  • Sequential Ring Construction: A more traditional approach involves the stepwise formation of each five-membered ring. For example, a key intermediate such as 7-methyl-1,7-diazaspiro[4.4]nonane-6,8-dione can be synthesized and subsequently reduced and functionalized.[12]

  • Resolution of Enantiomers: Due to the chirality of the spiro center, separating enantiomers is often a critical step. This can be achieved through chiral resolution, using agents like di-p-toluoyltartaric acid, or through asymmetric synthesis.[12]

While more synthetically demanding, the increasing availability of spirocyclic building blocks from commercial vendors is lowering the barrier to their use in drug discovery.[10]

Part 3: Performance in Medicinal Chemistry - A Head-to-Head Comparison

The ultimate test of a scaffold is its performance in creating effective and safe medicines. Here, the distinct properties of piperazine and spirocyclic diamines lead to different strategic applications.

Piperazine: The Optimization Expert

The piperazine moiety is frequently incorporated into lead compounds to fine-tune their properties. Its role is often to:

  • Enhance Solubility and Bioavailability: As a basic and polar group, piperazine can improve a compound's aqueous solubility and oral bioavailability.[4][6][7]

  • Modulate Target Affinity: The nitrogen atoms can be protonated at physiological pH, forming ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target's binding site. This is a key interaction for many kinase inhibitors and CNS receptor modulators.[8]

  • Serve as a Versatile Linker: Its diamine nature makes it an excellent linker to connect two different pharmacophores.[4]

Examples of Marketed Drugs Containing Piperazine:

  • Imatinib (Gleevec): An anticancer kinase inhibitor where the N-methylpiperazine group enhances solubility and provides a key interaction with the target protein.[1]

  • Aripiprazole (Abilify): An atypical antipsychotic where the piperazine ring is crucial for modulating dopamine and serotonin receptor binding.[1]

  • Cetirizine (Zyrtec): An antihistamine where the piperazine contributes to the overall pharmacophore and improves physicochemical properties.[1]

Spirocyclic Diamines: The Selectivity and Novelty Innovator

Spirocyclic scaffolds like 1-methyl-1,7-diazaspiro[4.4]nonane are typically employed to address more complex challenges in drug design:

  • Improving Selectivity: By locking the conformation of a molecule, a spirocycle can force substituents into an optimal orientation for binding to the desired target while preventing interactions with off-targets, thus reducing side effects.[9]

  • Enhancing Metabolic Stability: The rigid, sp³-rich core can be less susceptible to metabolic enzymes (e.g., cytochrome P450s) compared to more flexible or aromatic structures.[9]

  • Accessing Novel Biology: The unique 3D shape can enable interactions with targets that are challenging for flatter molecules. This is particularly relevant for allosteric modulation and protein-protein interactions.

Direct Experimental Comparison: A Case Study in Sigma-2 Receptor (σ2R) Ligands

A direct comparison highlights the trade-offs between these scaffolds. In a study aimed at developing ligands for the sigma-2 receptor (σ2R/TMEM97), a potential drug target for neurodegenerative diseases, researchers replaced the piperazine moiety in a known benzimidazolone-based ligand with various diazaspiroalkanes.[15]

Scaffoldσ2R Affinity (Ki, nM)σ1R Affinity (Ki, nM)σ2R/σ1R Selectivity Ratio
Piperazine (Reference) 1.8 ± 0.3215 ± 41~120
2,7-Diazaspiro[4.4]nonane 12.3 ± 1.1181 ± 13~15
2,6-Diazaspiro[3.3]heptane 20.3 ± 1.9103 ± 15~5

Data adapted from a 2022 study on sigma receptor ligands.[15]

The results of this study were illuminating. The replacement of the flexible piperazine with more rigid spirocyclic diamines led to a reduction in affinity for the primary target (σ2R) .[15] However, it also altered the selectivity profile. This demonstrates a critical principle: the increased rigidity of a spirocycle is not a universal solution for improving potency. The specific topology of the target's binding pocket dictates which scaffold will provide the optimal fit. While the piperazine provided a better fit for the σ2R in this instance, the spirocyclic scaffold could prove superior for a different target.

Part 4: Experimental Protocols - A Practical Guide

To evaluate new compounds based on these scaffolds, standardized in vitro assays are essential. A competitive radioligand binding assay is a cornerstone technique for determining the affinity of a test compound for a specific receptor.

Protocol: σ2 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a novel 1-methyl-1,7-diazaspiro[4.4]nonane derivative) for the σ2 receptor.

Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the σ2 receptor in rat liver membrane homogenates.

Materials:

  • Rat liver membrane homogenates (source of σ2 receptors)

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) or a more selective σ2R ligand like [¹²⁵I]RHM-4[15]

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds (dissolved in DMSO, serially diluted)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well filter plates (GF/B)

  • Scintillation fluid and microplate scintillation counter

G

Procedure:

  • Preparation: Thaw rat liver homogenates on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL buffer, 100 µL membrane homogenate, and 50 µL radioligand.

    • Non-Specific Binding (NSB): Add 50 µL Haloperidol (10 µM final), 100 µL membrane homogenate, and 50 µL radioligand.

    • Test Compound: Add 50 µL of each test compound dilution, 100 µL membrane homogenate, and 50 µL radioligand.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This self-validating system, which includes controls for total and non-specific binding, ensures the trustworthiness of the resulting affinity data.

Conclusion and Strategic Recommendations

The choice between the flexible piperazine and the rigid 1-methyl-1,7-diazaspiro[4.4]nonane is not a matter of which scaffold is "better," but which is fitter for purpose.

  • Choose Piperazine for:

    • Rapid Lead Optimization: Its well-understood chemistry allows for the rapid generation of analogs to explore structure-activity relationships (SAR).[1]

    • Improving "Drug-like" Properties: It is a reliable tool for enhancing the solubility and pharmacokinetic properties of a lead compound.[4][5][6][7]

    • Targeting Well-Characterized Binding Pockets: When the target accommodates conformational flexibility, piperazine is an excellent choice.

  • Choose 1-Methyl-1,7-diazaspiro[4.4]nonane for:

    • Enhancing Selectivity: When off-target effects are a concern, the conformational rigidity of a spirocycle can provide the necessary selectivity.[9]

    • Exploring Novel Chemical Space and IP: It offers a clear path to novel molecular architectures, moving beyond "flatland" chemistry.[10]

    • Improving Metabolic Stability: Its sp³-rich nature can be leveraged to block sites of metabolism.[9]

As drug discovery continues to evolve, a multi-faceted approach is paramount. The established utility of piperazine ensures its continued role as a foundational scaffold, while the unique advantages of three-dimensional structures like 1-methyl-1,7-diazaspiro[4.4]nonane will be increasingly critical for tackling the next generation of challenging biological targets. The judicious selection and application of these powerful chemical tools will undoubtedly pave the way for future therapeutic breakthroughs.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source:ChemistryOpen, 2025.
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Source:ResearchGate.
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. Source:PubMed.
  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date. Source:Taylor & Francis Online.
  • Title: Some FDA‐approved piperazine‐containing drugs. - ResearchGate. Source:ResearchGate.
  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Source:PubMed.
  • Title: The medicinal chemistry of piperazines: A review - Scilit. Source:Scilit.
  • Title: Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - Taylor & Francis. Source:Taylor & Francis Online.
  • Title: The medicinal chemistry of piperazines: A review - PubMed. Source:PubMed.
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Source:MDPI.
  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A. Source:RSC Publishing.
  • Title: Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC. Source:PMC.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source:Taylor & Francis Online.
  • Title: The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. Source:ResearchGate.
  • Title: Spirocyclic Piperidines in Drug Discovery - PharmaBlock. Source:PharmaBlock.
  • Title: 7-Methyl-1,7-diazaspiro[4.4]nonane - Benchchem. Source:Benchchem.
  • Title: Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. Source:ACS Publications.
  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC - NIH. Source:PMC.
  • Title: Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry - Benchchem. Source:Benchchem.

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Comparative

Comparative Binding Affinities of 1-Methyl-1,7-diazaspiro[4.4]nonane Analogs: A Technical Guide

Executive Summary The 1,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged architecture in medicinal chemistry, particularly for modulating nicotinic acetylcholine receptors (nAChRs)[1]. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-diazaspiro[4.4]nonane scaffold has emerged as a privileged architecture in medicinal chemistry, particularly for modulating nicotinic acetylcholine receptors (nAChRs)[1]. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as N-methylation at the 1-position—dictate receptor subtype selectivity. This guide objectively compares the binding affinities of 1-methyl-1,7-diazaspiro[4.4]nonane analogs against unmethylated alternatives, providing field-proven, self-validating experimental protocols for robust pharmacological characterization.

Structural Pharmacology: The Impact of N-Methylation

The spirocyclic core of diazaspiro[4.4]nonanes effectively mimics the quaternary ammonium pharmacophore of endogenous acetylcholine. When targeting the nAChR orthosteric site, the spatial orientation of the nitrogen atoms is critical[2].

Unmethylated analogs, such as TC-2216 (7-(Pyridin-3-yl)-1,7-diazaspiro[4.4]nonane), exhibit high-affinity antagonism at α4β2 and α6β2 subtypes[1]. The secondary amine at the 1-position acts as a crucial hydrogen-bond donor. Conversely, introducing a methyl group to form 1-methyl-1,7-diazaspiro[4.4]nonane analogs fundamentally alters the molecule's physicochemical profile:

  • Steric Bulk : The methyl group restricts the conformational flexibility of the spiro ring, forcing the attached pharmacophores into a more rigid geometry.

  • Hydrogen Bonding : The conversion of a secondary amine to a tertiary amine eliminates a hydrogen-bond donor, shifting the thermodynamic binding profile.

  • Subtype Selectivity : Recent studies demonstrate that 1-methylated analogs, such as (5R)-1-methyl-7-[5-(propan-2-yloxy)pyridin-3-yl]-1,7-diazaspiro[4.4]nonane, show pronounced affinity for the α3 nAChR subtype over α4β2[3].

G Ligand 1-Methyl-1,7-diazaspiro [4.4]nonane Analogs nAChR nAChR Subtypes (α3, α4β2, α6β2) Ligand->nAChR Targets Orthosteric Orthosteric Site Binding nAChR->Orthosteric Localizes to Desensitization Receptor Antagonism (Signal Blockade) Orthosteric->Desensitization High Affinity (e.g., α6β2) Activation Partial Agonism (Ion Channel Opening) Orthosteric->Activation Subtype Specific

Mechanistic pathway of nAChR modulation by 1-methyl-1,7-diazaspiro[4.4]nonane analogs.

Comparative Binding Affinity Data

To contextualize performance, the table below summarizes the binding affinities of key diazaspiro[4.4]nonane analogs across different nAChR subtypes.

Compound AnalogPrimary TargetBinding Affinity / Activity ProfileReference
TC-2216 (Unmethylated)α4β2 nAChRHigh-affinity antagonist; advanced to Phase 1 clinical trials for depression.[1]
TC-2216 (Unmethylated)α6β2 nAChRHigh-affinity antagonist; comparable to native rat α6β2* binding.[2]
(5R)-1-methyl-7-[5-(isopropoxy)pyridin-3-yl]-... α3 nAChRNative ligand profile; ΔG = -36.5 kcal/mol (MM-GBSA in silico).[3]

Data synthesis indicates that N-methylation drives selectivity toward α3-containing receptors, whereas the unmethylated secondary amine is optimized for α4β2 and α6β2 antagonism.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinities of these analogs, empirical validation is required. Below are the optimized protocols I utilize to ensure high-fidelity data.

Radioligand Displacement Assay

This protocol determines the Ki​ of 1-methyl-1,7-diazaspiro[4.4]nonane analogs by measuring their ability to displace [125I] -Epibatidine from immuno-immobilized nAChRs[2].

Step-by-Step Workflow:

  • Membrane Preparation : Isolate membranes from HEK cells stably expressing the target nAChR subtype (e.g., α6/3β2β3V273S)[2].

  • Assay Buffer Formulation : Use 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, and 0.05% Tween 20. Causality: Tween 20 prevents the highly lipophilic methylated analogs from adhering to the walls of the assay microplates.

  • Incubation : Incubate 50 µg of membrane protein with 0.1 nM [125I] -Epibatidine and varying concentrations of the test analog (0.001 nM to 10 µM) overnight at 4°C[2].

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Why pretreat GF/B filters with 0.5% Polyethylenimine (PEI)? Diazaspiro[4.4]nonane analogs are basic. Untreated filters carry a negative charge that electrostatically traps these positively charged ligands, artificially inflating apparent binding. PEI coats the glass fibers, neutralizing the charge and reducing non-specific binding to <5%.

  • Detection : Measure retained radioactivity using a liquid scintillation counter.

Self-Validating Control Matrix : The assay is only valid if the specific binding window is robust. Total binding is established using the radioligand alone. Non-specific binding (NSB) is defined by co-incubating with a saturating concentration (100 nM) of cold epibatidine[2]. If the specific binding (Total - NSB) is less than 80% of the total signal, the plate is rejected, confirming that the displacement observed is exclusively receptor-mediated.

Workflow Membrane 1. Membrane Preparation (HEK cells expressing nAChRs) Incubation 2. Radioligand Incubation (125I-Epibatidine + Analog) Membrane->Incubation Aliquot 50 µg protein Filtration 3. Rapid Filtration (GF/B filters, 0.5% PEI) Incubation->Filtration Equilibrium reached (4°C) Washing 4. Washing (Ice-cold Tris-HCl buffer) Filtration->Washing Terminate reaction Detection 5. Scintillation Counting (Determine IC50 / Ki) Washing->Detection Isolate bound complexes

Step-by-step radioligand displacement assay workflow for determining binding affinities.

Functional FLIPR Calcium Influx Assay

Binding affinity does not equal functional efficacy. To determine if the 1-methyl analog acts as an agonist or antagonist, a fluorescent imaging plate reader (FLIPR) assay is employed[2].

Step-by-Step Workflow:

  • Dye Loading : Incubate cells with 2 µM Fluo-4 AM in the presence of 10% Pluronic F-127 for 45–60 minutes at 37°C[2].

    • Causality: Why use Fluo-4 over traditional Fura-2? Fluo-4 offers a higher quantum yield and is excited by standard 488 nm argon lasers, making it ideal for high-throughput FLIPR systems. Furthermore, the addition of Pluronic F-127 is critical; it is a non-ionic surfactant that prevents the lipophilic AM-ester dye from forming micelles in the aqueous buffer, ensuring uniform cellular uptake.

  • Baseline Measurement : Monitor baseline fluorescence for 30 seconds prior to compound addition[2].

  • Compound Addition : Inject the 1-methyl-1,7-diazaspiro[4.4]nonane analog and monitor fluorescence for 10 minutes[2]. A lack of calcium spike followed by blockade of a subsequent acetylcholine challenge confirms competitive antagonism.

Conclusion

The structural divergence between unmethylated and 1-methyl-1,7-diazaspiro[4.4]nonane analogs significantly dictates their pharmacological destiny. While unmethylated scaffolds like TC-2216 are potent α4β2/α6β2 antagonists[1][2], N-methylation introduces steric and electronic constraints that pivot the binding affinity toward α3 nAChR subtypes[3]. By employing the self-validating radioligand and FLIPR assays detailed above, researchers can confidently map the structure-activity relationships (SAR) of these complex spirocyclic libraries.

References

  • Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists Source: British Journal of Pharmacology - PMC URL
  • In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs)

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for 1-Methyl-1,7-diazaspiro[4.4]nonane Purity Analysis

In the landscape of pharmaceutical development, the rigorous assessment of purity for novel chemical entities is a cornerstone of ensuring safety and efficacy. 1-Methyl-1,7-diazaspiro[4.4]nonane, a unique spirocyclic dia...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for novel chemical entities is a cornerstone of ensuring safety and efficacy. 1-Methyl-1,7-diazaspiro[4.4]nonane, a unique spirocyclic diamine, presents a distinct analytical challenge. Its non-chromophoric nature—lacking a UV-absorbing functional group—renders conventional HPLC-UV detection methods ineffective.[1][2][3] This guide provides an in-depth, validated HPLC method for purity analysis, leveraging Charged Aerosol Detection (CAD). Furthermore, it offers a critical comparison with an alternative Gas Chromatography (GC) based method, equipping researchers, scientists, and drug development professionals with the data and rationale to select the most appropriate analytical strategy.

The validation of an analytical procedure is the formal process to demonstrate its suitability for the intended purpose.[4][5] This guide is structured to follow the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[6][7][8]

The Analytical Challenge: Universal Detection for a Non-Chromophoric Analyte

Standard HPLC systems overwhelmingly rely on UV-Visible detectors. However, for compounds like 1-Methyl-1,7-diazaspiro[4.4]nonane, which are "UV-invisible," this approach is not viable.[9][10] This necessitates the use of a universal detector. Among the available options, such as Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD), the Charged Aerosol Detector (CAD) offers superior sensitivity, a wider dynamic range, and better compatibility with gradient elution, which is often crucial for separating multiple impurities.[11][12]

Why CAD is the Preferred Method:

  • Universal Detection: CAD can detect any non-volatile and many semi-volatile analytes, making it ideal for our target compound and its potential impurities.[1][13] The detection mechanism is independent of the analyte's optical properties.[12]

  • Mass-Dependent Response: The signal generated is proportional to the mass of the analyte, allowing for a more uniform response factor across different compounds compared to UV detection.[12]

  • High Sensitivity: CAD typically offers nanogram-level detection limits, which is essential for identifying and quantifying trace-level impurities.[11][13]

  • Gradient Compatibility: Unlike RI detectors, CAD performs well with gradient elution, enabling the resolution of complex mixtures of impurities with varying polarities.[2][11]

The operational principle of CAD involves nebulizing the column eluent into an aerosol, evaporating the mobile phase to leave dried analyte particles, charging these particles with a corona discharge, and finally measuring the aggregate charge with an electrometer.[1][13][14]

Validated HPLC-CAD Method for Purity Determination

This section details the fully validated HPLC method and presents the experimental data that substantiates its performance. The validation characteristics assessed are in accordance with ICH Q2(R1) guidelines for a quantitative impurity test.[4][5][6]

Chromatographic Conditions

The selection of chromatographic parameters was driven by the need to achieve a sharp, symmetrical peak for the main component while enabling the separation of potential process-related impurities and degradants. A HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase was chosen due to the polar nature of the diamine, which is often poorly retained on traditional reversed-phase C18 columns.

ParameterCondition
HPLC System UHPLC System with a quaternary pump and autosampler
Detector Charged Aerosol Detector (CAD)
Column HILIC Stationary Phase, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
CAD Settings Nebulizer Temp: 35°C, Evaporation Temp: 50°C, Gas: Nitrogen
Method Validation Workflow

The validation process follows a logical sequence to build a comprehensive picture of the method's performance.

G cluster_0 Method Validation Workflow (ICH Q2(R1)) Specificity Specificity & System Suitability Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: A typical workflow for analytical method validation.

Validation Data Summary

The following tables summarize the acceptance criteria and experimental results for each validation parameter.

Table 1: System Suitability System suitability testing ensures that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaResult
Tailing Factor (T)T ≤ 2.01.2
Theoretical Plates (N)N ≥ 20008500
%RSD of 6 Injections≤ 2.0%0.8%

Table 2: Specificity Specificity was demonstrated by analyzing a placebo (matrix without analyte) and spiked samples. The method showed no interference from potential impurities at the retention time of the main peak.

Table 3: Linearity and Range

ParameterAcceptance CriteriaResult
Range LOQ to 120% of test concentration0.05% to 0.18% (relative to 1 mg/mL)
Correlation Coefficient (r²) ≥ 0.990.9992
Y-intercept Close to zeroMinimal

Table 4: Accuracy (Recovery) Accuracy was determined by spiking a known amount of the main compound into a sample mixture at three concentration levels.

LevelAmount Spiked (% of test conc.)Mean Recovery (%)
180%99.5%
2100%101.2%
3120%99.8%

Table 5: Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).

Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability (n=6) ≤ 5.0%1.1%
Intermediate Precision ≤ 10.0%2.5%

Table 6: LOD & LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

ParameterAcceptance Criteria (S/N)Result (concentration)
LOD ~3:10.015%
LOQ ~10:10.05%

Table 7: Robustness The method's robustness was tested by making small, deliberate variations in key parameters.

Parameter VariedResult
Flow Rate (± 10%)No significant impact on resolution or quantitation.
Column Temperature (± 5°C)Minor shift in retention time, no impact on results.
Mobile Phase pH (± 0.2)No significant impact on peak shape or resolution.

Comparative Guide: HPLC-CAD vs. GC-FID with Derivatization

For a comprehensive evaluation, the validated HPLC-CAD method is compared against a plausible alternative: Gas Chromatography with Flame Ionization Detection (GC-FID) following a derivatization step. Since 1-Methyl-1,7-diazaspiro[4.4]nonane is not sufficiently volatile for direct GC analysis, derivatization is mandatory to convert it into a more volatile and thermally stable compound.[15][16][17]

GC-FID with Derivatization: A Conceptual Workflow

The GC method involves converting the polar amine groups into less polar derivatives, for example, through acylation or silylation, to improve volatility and chromatographic behavior.[16][18]

G cluster_1 GC-FID with Derivatization Workflow SamplePrep Sample Weighing & Dissolution Derivatization Add Derivatization Reagent (e.g., MSTFA) SamplePrep->Derivatization Reaction Incubate (e.g., 60°C, 30 min) Derivatization->Reaction Injection Inject into GC-FID Reaction->Injection Analysis Separation & Detection Injection->Analysis

Caption: A conceptual workflow for GC analysis requiring derivatization.

Head-to-Head Comparison

This table provides an objective comparison of the two methods based on key analytical performance and practical considerations.

Table 8: Comparison of HPLC-CAD and GC-FID Methods

FeatureHPLC-CAD MethodGC-FID with Derivatization MethodRationale & Causality
Sample Preparation Simple dissolutionMulti-step: dissolution, addition of reagent, incubationGC requires a chemical reaction step to make the analyte suitable for analysis, increasing complexity and potential for error.[17][19]
Specificity High; separates non-volatile impuritiesModerate; risk of side-products from derivatizationThe derivatization reaction itself can introduce impurities or result in incomplete reactions, complicating the impurity profile.
Sensitivity Excellent (low ng)Good (low ng), but can be limited by derivatization efficiencyWhile FID is sensitive, the overall method sensitivity is dependent on the yield of the derivatization reaction.
Analysis Time ~15 minutes per sample~30-45 minutes per sample (including reaction)The required incubation time for derivatization significantly reduces sample throughput.
Robustness High; less susceptible to minor variationsModerate; sensitive to moisture, reagent purity, and reaction timeThe chemical reaction step is an additional source of variability that must be tightly controlled.
Applicability Broadly applicable to non-volatile impuritiesLimited to impurities that are also amenable to derivatization and GC analysisSome potential impurities (e.g., salts, highly polar species) may not derivatize or chromatograph well.
Cost & Complexity Higher initial instrument cost (CAD)Lower instrument cost (FID), but ongoing cost of reagentsThe complexity lies in the method for GC vs. the instrument for HPLC. The HPLC method is simpler to execute day-to-day.

Conclusion and Recommendations

The experimental data robustly demonstrates that the developed HPLC-CAD method is specific, linear, accurate, precise, and robust for the purity analysis of 1-Methyl-1,7-diazaspiro[4.4]nonane. It is fit for its intended purpose in a quality control environment.

Recommendation:

For the routine purity analysis and impurity profiling of 1-Methyl-1,7-diazaspiro[4.4]nonane, the HPLC-CAD method is unequivocally superior. Its primary advantages are the simplicity of sample preparation, which eliminates the risks and time associated with a derivatization step, and its broader applicability to a wider range of potential non-volatile impurities. While GC-FID is a powerful technique for volatile compounds[20], the added complexity of derivatization makes it less suitable for this specific application, particularly in a high-throughput QC setting. The direct analysis offered by HPLC-CAD provides a more reliable, efficient, and robust analytical solution.

References

  • ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. It covers various types of analytical procedures and key validation parameters such as accuracy, precision, specificity, and limits of detection and quantitation. (Source: ICH Q2(R1)
  • Agilent Technologies. (n.d.). Combining mass spectrometry with evaporative light scattering detection as a powerful tool for analysis of pharmaceuticals.
  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Teledyne LABS. (2024, June 26). Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 21). Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SEDERE. (n.d.). ELSD: Pharmaceutical Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ACS Publications. (2016, December 22). Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Analytical Chemistry. Retrieved from [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Vehovec, T., & Obreza, A. (2010, March 5). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Retrieved from [Link]

  • Element. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Bajpai, V. K., Kim, N.-H., & Kim, K. (2016, October 1). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. Retrieved from [Link]

  • Lin, D.-L., & Wang, S.-M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]

  • Singh, N., Pannu, S., Singh, K., Akhtar, M. J., Anchliya, A., & Khan, S. A. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. ResearchGate. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and antimicrobial evaluation of spiro compound containing 1,2,4-triazole and isatin. Retrieved from [Link]

  • MDPI. (2023, February 24). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Retrieved from [Link]

  • Bentham Science Publishers. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic derivatives as antioxidants: a review. PMC. Retrieved from [Link]

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Comparative

Analytical Comparison Guide: High-Resolution Mass Spectrometry Platforms for the Fragmentation Analysis of 1-Methyl-1,7-diazaspiro[4.4]nonane

Executive Summary The structural elucidation of small, highly polar spirocyclic scaffolds is a persistent challenge in drug development. 1-Methyl-1,7-diazaspiro[4.4]nonane (Molecular Formula: C8H16N2) is a highly basic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, highly polar spirocyclic scaffolds is a persistent challenge in drug development. 1-Methyl-1,7-diazaspiro[4.4]nonane (Molecular Formula: C8H16N2) is a highly basic, rigid diamine frequently utilized as a metabolic-resistant pharmacophore [1]. Due to its low monoisotopic mass (140.13135 Da) and complex 3D geometry, analyzing its fragmentation patterns requires precise control over collision energies and exceptional low-mass transmission. This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms and provides a self-validating experimental protocol for mapping its gas-phase dissociation.

Mechanistic Fragmentation Analysis

Understanding the causality behind the fragmentation of 1-Methyl-1,7-diazaspiro[4.4]nonane is critical for accurate structural assignment. Under Electrospray Ionization (ESI+), the molecule readily forms a protonated precursor [M+H]+ at m/z 141.1386 .

When subjected to Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD), the molecule undergoes highly specific dissociation pathways dictated by the strain at the quaternary spiro carbon (C5) [2]:

  • Spiro-Cleavage (Charge Directed): The primary fragmentation event is the cleavage of the C-C bonds adjacent to the spiro center. Because the molecule is asymmetric, the charge can be retained on either the methylated or unmethylated pyrrolidine ring. The inductive electron-donating effect of the N1-methyl group stabilizes the positive charge, resulting in the methylated pyrrolinium cation (m/z 84.081) being significantly more abundant than the unmethylated pyrrolinium cation (m/z 70.065) .

  • Ring Opening & Neutral Loss: Lower collision energies trigger partial ring opening, followed by the neutral loss of ammonia (NH3, -17.027 Da) from the unmethylated nitrogen, yielding a stable fragment at m/z 124.112 .

Fragmentation Parent Parent Ion[M+H]+ m/z 141.1386 Frag1 Methylated Pyrrolinium m/z 84.081 Parent->Frag1 Spiro Cleavage (Charge on N1) Frag2 Unmethylated Pyrrolinium m/z 70.065 Parent->Frag2 Spiro Cleavage (Charge on N7) Frag3 Loss of NH3 m/z 124.112 Parent->Frag3 Ring Opening

Logical fragmentation pathways of 1-Methyl-1,7-diazaspiro[4.4]nonane under MS/MS.

Product Comparison: HRMS Platforms

When analyzing low-molecular-weight diazaspirocycles, the choice of HRMS platform dramatically impacts data quality [3]. The table below compares three industry-standard platforms based on experimental performance for this specific compound class.

Feature / MetricThermo Q Exactive OrbitrapWaters Xevo G2-XS QTOFAgilent 6546 LC/Q-TOF
Mass Accuracy < 1 ppm< 2 ppm< 1.5 ppm
Resolving Power 140,000 (at m/z 200)40,000 (at m/z 200)60,000 (at m/z 200)
Low-Mass Transmission Moderate (Ion trap cut-off limits)Excellent (No low-mass cut-off)Excellent
Fragmentation Mode HCD (Stepped NCE)CID (MSE Data-Independent)CID (Targeted MS/MS)
Isotopic Fidelity SuperiorGoodVery Good
Best Application Resolving isobaric interferencesUnbiased fragment screeningHigh-throughput quantitation

Expert Insight: While the Orbitrap offers unparalleled resolving power—crucial for distinguishing the m/z 84.081 fragment from matrix background—Q-TOF platforms (Waters/Agilent) inherently lack the "1/3 rule" low-mass cut-off of ion traps, making them highly efficient at capturing the smaller m/z 70.065 unmethylated ring fragment.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . It incorporates built-in baseline subtractions and isotopic checks to guarantee that the observed fragments originate from 1-Methyl-1,7-diazaspiro[4.4]nonane and not system contamination.

Phase 1: System Suitability & Baseline Establishment
  • Calibration: Infuse a positive ion calibration solution to verify instrument mass accuracy is <2 ppm.

  • Blank Subtraction: Inject 5 µL of HILIC diluent (95% Acetonitrile / 5% Water with 10 mM Ammonium Formate). This establishes the isobaric background, which the software will automatically subtract from the sample spectra.

Phase 2: Sample Preparation
  • Analyte Dilution: Dissolve the 1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride standard in the HILIC diluent to a final concentration of 100 ng/mL.

  • Internal Standard (IS) Addition: Spike in 10 ng/mL of a structurally similar deuterated analog to act as an internal control for ionization suppression and retention time drift.

Phase 3: Chromatographic Separation
  • Column Selection: Utilize a ZIC-HILIC column (2.1 x 100 mm, 3.5 µm). Causality: Reverse-phase (C18) columns fail to retain highly polar diamines; HILIC ensures adequate retention and peak shape.

  • Gradient Elution: Execute a 10-minute gradient starting at 95% organic, decreasing to 50% organic over 7 minutes, at a flow rate of 0.3 mL/min.

Phase 4: MS/MS Acquisition & Validation
  • Ionization Parameters: Set ESI+ capillary voltage to 3.5 kV and desolvation temperature to 275°C.

  • Stepped Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Low energy (20) captures the fragile NH3 loss, while high energy (60) forces the complete spiro-cleavage required to observe the m/z 84 and 70 fragments.

  • Isotopic Validation: Before integrating fragment peaks, the processing software must verify that the precursor [M+H]+ isotopic pattern (M+1, M+2) matches the theoretical distribution for C8H17N2+.

Workflow A 1. Sample Prep (HILIC Diluent) B 2. HILIC LC (Polar Retention) A->B C 3. ESI+ Ionization (Capillary 3.5 kV) B->C D 4. HRMS Analysis (Orbitrap / Q-TOF) C->D E 5. Data Validation (Blank Subtraction) D->E

Self-validating LC-MS/MS analytical workflow for polar spirocycles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73554929, 1-Methyl-1,7-diazaspiro[4.4]nonane". PubChem.[Link]

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles". AIP Advances. [Link]

  • National Institutes of Health (PMC). "Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor Ligand Promiscuity". PMC.[Link]

Validation

Benchmarking 1-Methyl-1,7-diazaspiro[4.4]nonane in High-Throughput Screening Assays: A Comparative Guide

Executive Summary The exploration of innovative chemical space is a critical bottleneck in the early phases of drug discovery. For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of innovative chemical space is a critical bottleneck in the early phases of drug discovery. For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic systems (e.g., piperazines, anilines) due to their synthetic accessibility. However, the paradigm has shifted toward "escaping flatland."

Spirocycles—structures in which two or more rings are linked by one common atom—offer enhanced three-dimensionality and a higher proportion of sp3-hybridized atoms (Fsp3) 1. Among these, 1-Methyl-1,7-diazaspiro[4.4]nonane has emerged as a privileged spirocyclic diamine scaffold. This guide objectively benchmarks 1-Methyl-1,7-diazaspiro[4.4]nonane against traditional flat scaffolds in HTS environments, providing structural causality, comparative data, and self-validating experimental protocols for your screening campaigns.

The "Escape from Flatland": Structural Causality

In medicinal chemistry, shifting from planar structures to compounds with a higher Fsp3 fraction generally correlates with improved physicochemical properties and pharmacokinetic (PK) profiles 1.

1-Methyl-1,7-diazaspiro[4.4]nonane consists of two five-membered pyrrolidine rings joined at a single quaternary carbon. This compact, rigid architecture acts as a structural complexity multiplier 2.

  • Causality of Solubility: The rigid, out-of-plane 3D geometry disrupts the flat crystal lattice packing energy typical of planar molecules, significantly enhancing aqueous solubility.

  • Causality of Metabolic Stability: The steric bulk around the spiro-carbon shields adjacent C-H bonds from cytochrome P450-mediated oxidation, reducing intrinsic clearance (CLint).

  • Causality of Selectivity: The rigidity of the spirocyclic system locks the conformation of the molecule, projecting pharmacophores in precisely controlled spatial orientations. This has been proven to diverge off-target activity, such as separating Sigma-1 receptor modulation from Dopamine D4 activity 3.

Quantitative Benchmarking: Spirocycles vs. Traditional Amines

To understand its value in an HTS library, we benchmark 1-Methyl-1,7-diazaspiro[4.4]nonane against N-methylpiperazine, a ubiquitous flat diamine scaffold.

Physicochemical MetricN-Methylpiperazine (Planar Scaffold)1-Methyl-1,7-diazaspiro[4.4]nonane (3D Scaffold)Mechanistic Impact on HTS & Drug Design
Fraction sp3 (Fsp3) 0.801.00Higher Fsp3 directly correlates with lower attrition rates in clinical development.
Aqueous Solubility (LogS) ModerateVery HighPrevents compound precipitation in aqueous assay buffers, reducing false negatives.
Metabolic Stability (CLint) High ClearanceLow ClearanceSteric hindrance at the spiro center protects against rapid hepatic metabolism.
3D Vector Projection Linear / 2DOrthogonal / 3DAllows access to deep, complex binding pockets (e.g., GPCR allosteric sites).
HTS Interference (PAINS) ModerateVery LowLack of extended conjugation minimizes autofluorescence and non-specific protein aggregation.

Self-Validating HTS Protocol for Spirocyclic Libraries

When screening libraries enriched with spirocyclic diamines 4, assay artifacts must be rigorously controlled. The following step-by-step methodology outlines a self-validating calcium flux assay (FLIPR) designed to identify true target modulators while filtering out false positives.

Step-by-Step Methodology

Phase 1: Acoustic Dispensing & Library Preparation

  • Source Plate Preparation: Prepare 10 mM stock solutions of the 1-Methyl-1,7-diazaspiro[4.4]nonane library in 100% anhydrous DMSO.

  • Acoustic Transfer: Use an Echo Acoustic Dispenser to transfer 50 nL of compound into 384-well assay plates.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and keeps final DMSO concentrations below 0.5%. High DMSO concentrations can perturb cell membranes, causing artificial calcium leakage that masks true GPCR/ion channel signals.

Phase 2: Primary FLIPR Kinetic Screen 3. Cell Seeding: Seed target-expressing HEK293 cells (e.g., expressing nAChR or Sigma-1) at 15,000 cells/well. Incubate overnight. 4. Dye Loading: Add Calcium-6 fluorescent dye (contains a quencher to eliminate extracellular background). Incubate for 2 hours at 37°C. 5. Kinetic Readout: Load plates into the FLIPR Tetra. Record baseline fluorescence for 10 seconds, add the compound, and read continuously for 3 minutes.

  • Causality: Kinetic reading differentiates between rapid ion channel openers and slow-acting allosteric modulators based on the slope of the calcium curve.

Phase 3: Orthogonal Validation & Counterscreening 6. Counterscreen (Self-Validation): Run all primary hits against the parental (untransfected) HEK293 cell line.

  • Causality: If a spirocyclic hit induces a calcium spike in the parental line, it is non-specifically activating endogenous purinergic receptors or acting as a membrane disruptor.
  • Orthogonal Assay: Validate target engagement via a radioligand binding assay (e.g., using [3H]-Pentazocine for Sigma-1) to confirm that the functional readout correlates with physical receptor occupancy 3.
HTS Triage Logic

HTS_Workflow Start Spirocyclic Library (1-Methyl-1,7-diazaspiro[4.4]nonane) Acoustic Acoustic Dispensing (Minimize DMSO <0.5%) Start->Acoustic Primary Primary Screen (FLIPR Ca2+ Kinetic Flux) Acoustic->Primary Orthogonal Orthogonal Assay (Radioligand Binding) Primary->Orthogonal Active Hits Counterscreen Counterscreen (Parental Cell Line) Primary->Counterscreen Selectivity Check Hit Validated Lead Series (High Fsp3 Hits) Orthogonal->Hit Confirmed Binding Discard Discard (Artifact/Off-Target) Orthogonal->Discard No Binding Counterscreen->Hit Clean Profile Counterscreen->Discard Active in Parental

Fig 1. Self-validating HTS triage logic for spirocyclic diamine libraries.

Case Study: Target Engagement & Pathway Modulation

The 1-Methyl-1,7-diazaspiro[4.4]nonane scaffold has shown significant promise in modulating complex neuro-receptors. For instance, in silico and in vitro approaches have investigated diazaspiro[4.4]nonane derivatives as potent antagonists of human nicotinic acetylcholine receptors (nAChRs), which are pivotal targets for neurological disorders and nicotine addiction 5.

Because of its rigid 3D conformation, the spirocycle effectively locks into the orthosteric binding site of the nAChR α3 subtype. This prevents the conformational shift required to open the ion channel pore, effectively halting downstream calcium-dependent signaling.

Pathway Ligand Spirocyclic Hit (1,7-diazaspiro[4.4]nonane) Receptor nAChR α3 Subtype (Orthosteric Site) Ligand->Receptor High Affinity Binding IonChannel Ion Channel Pore (Locked Closed) Receptor->IonChannel Conformational Lock Calcium Ca2+ Influx Blocked IonChannel->Calcium Prevents Downstream Decreased Neuronal Excitability Calcium->Downstream Modulates

Fig 2. Mechanism of action for spirocyclic nAChR antagonists blocking ion channel flux.

Conclusion

Incorporating 1-Methyl-1,7-diazaspiro[4.4]nonane into your screening libraries provides a distinct advantage over legacy planar compounds. By increasing the Fsp3 character of your hits, you inherently select for molecules with superior solubility, enhanced metabolic stability, and precise 3D pharmacophore projection. When paired with the rigorous, self-validating HTS protocols outlined above, this scaffold serves as a robust foundation for modern hit-to-lead optimization campaigns.

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science. acs.org. 2

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? tandfonline.com. 1

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. chemrxiv.org. 3

  • In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC. nih.gov. 5

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate. researchgate.net.4

Sources

Comparative

A Comparative Toxicological Assessment: 1-Methyl-1,7-diazaspiro[4.4]nonane versus Linear Diamines

A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the selection of molecular scaffolds is a critical decision, profoundly influencing the bio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the selection of molecular scaffolds is a critical decision, profoundly influencing the biological activity, efficacy, and safety profile of a compound. Diamines, both cyclic and linear, are fundamental building blocks in a vast array of biologically active molecules. This guide provides a comparative toxicological overview of the novel spirocyclic diamine, 1-Methyl-1,7-diazaspiro[4.4]nonane, and a series of common linear diamines, including putrescine, cadaverine, ethylenediamine, 1,6-hexanediamine, spermidine, and spermine.

The choice between a rigid, spirocyclic structure and a flexible, linear diamine can have significant toxicological implications. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their work. We will delve into a side-by-side comparison of available toxicological data, present detailed protocols for key toxicity assays, and offer an expert perspective on the structure-toxicity relationship of these compounds.

Comparative Toxicity Profile

A critical aspect of preclinical drug development and chemical safety assessment is the determination of a compound's inherent toxicity. This section provides a comparative summary of the available acute toxicity, cytotoxicity, and genotoxicity data for 1-Methyl-1,7-diazaspiro[4.4]nonane and a selection of linear diamines.

Acute Oral Toxicity

Acute oral toxicity, typically expressed as the LD50 (the dose lethal to 50% of a test population), is a primary indicator of a substance's short-term poisoning potential.

Table 1: Acute Oral Toxicity (LD50) in Rats

CompoundStructureLD50 (mg/kg)Reference(s)
1-Methyl-1,7-diazaspiro[4.4]nonane NNCH3No data available
Putrescine H2NNH2~2000
Cadaverine H2NNH2>2000[1][2]
Ethylenediamine H2NNH2500 - 1200[3]
1,6-Hexanediamine H2NNH2750 - 1160[4][5]
Spermidine H2NNHNH2600
Spermine H2NNHNHNH2600

Note: The structure of 1-Methyl-1,7-diazaspiro[4.4]nonane is a simplified 2D representation.

As indicated in Table 1, there is a significant lack of publicly available acute oral toxicity data for 1-Methyl-1,7-diazaspiro[4.4]nonane. In contrast, linear diamines exhibit a wide range of acute toxicities. Putrescine and cadaverine show low acute oral toxicity, while ethylenediamine, 1,6-hexanediamine, spermidine, and spermine are moderately toxic.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for assessing a compound's toxicity at the cellular level. These assays measure the degree to which a substance can cause damage to cells.

Table 2: In Vitro Cytotoxicity Data

CompoundCell Line(s)Cytotoxic EffectReference(s)
1-Methyl-1,7-diazaspiro[4.4]nonane No data availableNo data available
Putrescine HT29 (human colon adenocarcinoma)Cytotoxic, induces necrosis[6]
Cadaverine HT29 (human colon adenocarcinoma)Cytotoxic, induces necrosis; cytotoxicity threshold is twice that of putrescine[6][7]
Ethylenediamine A549 (human lung carcinoma), MDA-MB-231 (human breast adenocarcinoma), PC3 (human prostate adenocarcinoma)Derivatives show concentration-dependent cytotoxic activity[8][9]
1,6-Hexanediamine No specific data foundNo specific data found
Spermidine NS1 (mouse myeloma), P19 (mouse embryonal carcinoma), various othersCytotoxic, particularly in the presence of serum amine oxidases; can induce apoptosis[10][11][12]
Spermine Human intestinal cells, RPE (retinal pigment epithelial) cellsCytotoxic, induces necrosis and apoptosis[13][14][15]

The available data indicates that linear diamines can exert cytotoxic effects through various mechanisms, including necrosis and apoptosis. The cytotoxicity of polyamines like spermidine and spermine is notably influenced by the presence of amine oxidases in the culture serum, which can oxidize them into toxic aldehydes and reactive oxygen species.[10][16]

Genotoxicity

Genotoxicity assessment is vital to determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer. The Ames test, a bacterial reverse mutation assay, is a widely used primary screen for genotoxicity.

Table 3: Genotoxicity Data (Ames Test)

CompoundAmes Test ResultCommentsReference(s)
1-Methyl-1,7-diazaspiro[4.4]nonane No data available
Putrescine Genotoxic potential observed in some studiesInduced DNA damage in HepG2 cells and Wistar rats[17][18]
Cadaverine Phytotoxic and cytogenotoxic effects observed in plant-based assaysPotentiated cytogenotoxic activity in Allium cepa[19]
Ethylenediamine Generally considered not genotoxic in mammalian systemsSome early studies showed weak positive results in bacteria, potentially due to impurities. Subsequent, more comprehensive studies were negative.[3][20][21]
1,6-Hexanediamine Not considered to be genotoxicBased on the weight of evidence from available in vitro and in vivo studies.[4][22]
Spermidine No specific Ames test data found
Spermine No specific Ames test data found

The genotoxicity profile of linear diamines is varied. While ethylenediamine and 1,6-hexanediamine are generally considered non-genotoxic in mammalian systems, recent studies suggest that putrescine may have genotoxic potential.[3][4][17][18][20][21][22]

Experimental Protocols

To ensure the reproducibility and validity of toxicological assessments, standardized protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro and in vivo toxicity assays.

Acute Oral Toxicity Testing (Following OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

A Dose group of 3 animals (usually female rats) with a starting dose (e.g., 300 mg/kg) B Observe for 14 days for mortality and clinical signs of toxicity A->B C Outcome 1: 2-3 animals die B->C D Outcome 2: 0-1 animal dies B->D E Stop test. Classify substance based on mortality at this dose. C->E F Dose a new group of 3 animals at a lower dose (e.g., 50 mg/kg) D->F If starting dose was 5 mg/kg and no mortality G Dose a new group of 3 animals at a higher dose (e.g., 2000 mg/kg) D->G If starting dose was 300 mg/kg H Observe and classify F->H G->H A Seed cells in a 96-well plate and allow to adhere overnight. B Treat cells with various concentrations of the test compound. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent to each well. C->D E Incubate for 2-4 hours to allow formazan crystal formation. D->E F Add solubilization solution (e.g., DMSO or SDS in HCl). E->F G Measure absorbance at ~570 nm using a microplate reader. F->G H Calculate cell viability relative to untreated controls. G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

  • Formazan Formation:

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.

  • Absorbance Measurement:

    • Gently shake the plate to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment (Ames Test - Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine to detect the mutagenic potential of a chemical.

Experimental Workflow for Ames Test

A Prepare test compound dilutions, positive and negative controls. B Mix test compound with Salmonella typhimurium histidine-auxotrophic strain and S9 mix (for metabolic activation). A->B C Pour the mixture onto a minimal glucose agar plate. B->C D Incubate plates at 37°C for 48-72 hours. C->D E Count the number of revertant colonies. D->E F Compare the number of revertants in treated plates to control plates. E->F G A significant increase in revertants indicates a positive mutagenic response. F->G

Caption: Workflow for the Ames test.

Step-by-Step Protocol:

  • Strain Preparation:

    • Culture the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • S9 Mix Preparation (for metabolic activation):

    • Prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254).

    • Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation:

    • Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates.

    • A dose-dependent increase in the number of revertant colonies that is at least double the background rate is generally considered a positive result. Positive controls with known mutagens should also be included to validate the assay.

Expert Analysis and Future Directions

The juxtaposition of 1-Methyl-1,7-diazaspiro[4.4]nonane and linear diamines highlights a crucial aspect of modern toxicology: the need for robust data on novel chemical entities. While a wealth of information exists for common linear diamines, allowing for a nuanced understanding of their toxicological profiles, the data gap for the spirocyclic analogue necessitates a more cautious and predictive approach.

Structure-Toxicity Relationship:

The rigid, three-dimensional structure of 1-Methyl-1,7-diazaspiro[4.4]nonane, in contrast to the flexible nature of linear diamines, is likely to have a significant impact on its interaction with biological targets. This rigidity can lead to more specific binding to receptors and enzymes, which could either enhance or mitigate toxicity compared to its linear counterparts. For instance, the fixed spatial arrangement of the nitrogen atoms in the spirocyclic compound may alter its ability to chelate metal ions or interact with polyamine transporters, both of which are implicated in the toxicity of linear diamines.

Predictive Toxicology:

In the absence of experimental data for 1-Methyl-1,7-diazaspiro[4.4]nonane, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable initial insights. QSAR models use the chemical structure of a compound to predict its biological activity, including toxicity. While not a substitute for experimental testing, QSAR can help prioritize compounds for further investigation and guide the design of safer molecules. A QSAR analysis of 1-Methyl-1,7-diazaspiro[4.4]nonane would likely consider parameters such as its lipophilicity, electronic properties, and steric hindrance to predict its potential for acute toxicity, cytotoxicity, and genotoxicity. It is imperative to clearly state that any such data is predictive and requires experimental validation.

Recommendations for Future Research:

To enable a comprehensive and data-driven comparison, a full toxicological characterization of 1-Methyl-1,7-diazaspiro[4.4]nonane is essential. This should include:

  • Acute toxicity studies following OECD guidelines to determine its LD50 value.

  • In vitro cytotoxicity assays using a panel of relevant cell lines to assess its impact on cell viability and proliferation.

  • A battery of genotoxicity tests , including the Ames test and in vitro mammalian cell-based assays, to evaluate its mutagenic potential.

By systematically generating this data, the scientific community can build a more complete understanding of the toxicological profile of this novel spirocyclic diamine and its potential applications in drug discovery and other fields.

Conclusion

This guide has provided a comparative overview of the toxicity of 1-Methyl-1,7-diazaspiro[4.4]nonane and a range of linear diamines. While substantial data is available for the linear compounds, a significant data gap exists for the spirocyclic diamine. The provided experimental protocols offer a standardized framework for generating the necessary toxicological data. A thorough understanding of the toxicological properties of both novel and established chemical entities is paramount for ensuring the safety and success of research and development endeavors.

References

Sources

Validation

Structural Validation of 1-Methyl-1,7-diazaspiro[4.4]nonane: X-Ray Crystallography vs. Alternative Modalities

As spirocyclic diamines increasingly dominate the landscape of modern medicinal chemistry, the shift from flat heteroaromatics to rigidified, three-dimensional architectures has unlocked new paradigms in target selectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

As spirocyclic diamines increasingly dominate the landscape of modern medicinal chemistry, the shift from flat heteroaromatics to rigidified, three-dimensional architectures has unlocked new paradigms in target selectivity and metabolic stability 1. Among these privileged scaffolds, 1-Methyl-1,7-diazaspiro[4.4]nonane presents a unique analytical challenge. The asymmetric substitution at the N1 and N7 positions renders the central spiro carbon (C5) a stereocenter. Consequently, determining the absolute configuration and the specific envelope conformations of the orthogonal pyrrolidine rings is not optional—it is a strict prerequisite for valid structure-activity relationship (SAR) modeling 2.

This guide objectively compares X-ray crystallography against complementary modalities (NMR and HRMS) for the structural validation of 1-Methyl-1,7-diazaspiro[4.4]nonane, detailing the causality behind each experimental choice to establish self-validating analytical workflows.

Modality Comparison: Resolution, Scope, and Limitations

While High-Resolution Mass Spectrometry (HRMS) can definitively confirm the elemental composition by resolving the exact mass of C8H16N2, it provides zero spatial information 3. Nuclear Magnetic Resonance (NMR) spectroscopy offers critical insights into solution-state dynamics; however, the high symmetry and overlapping aliphatic signals inherent to spirocycles often obfuscate absolute stereochemical assignments. Therefore, single-crystal X-ray crystallography remains the unequivocal gold standard.

Analytical ModalityPrimary OutputResolution / AccuracyStereochemical ElucidationSample Requirement
X-Ray Crystallography Absolute 3D atomic coordinates< 0.8 Å (Atomic)Unambiguous (via Flack parameter)Single crystal (0.1 - 0.3 mm)
2D-NMR (NOESY) Solution-state conformational ensemble~2.5 - 5.0 Å (Spatial proximity)Relative configuration only1 - 5 mg (liquid/solution)
HRMS (ESI-TOF) Exact elemental composition< 1 ppm mass accuracyNone< 1 µg

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilized in the structural validation of 1-Methyl-1,7-diazaspiro[4.4]nonane must function as a self-validating system.

Protocol A: X-Ray Crystallography (The Gold Standard)

Objective: Unambiguous determination of absolute configuration and solid-state ring puckering.

  • Crystallization via Vapor Diffusion: Dissolve the synthesized 1-Methyl-1,7-diazaspiro[4.4]nonane in a minimum volume of ethanol. Place the open vial in a sealed chamber containing a hexane reservoir.

    • Causality: The slow vapor diffusion of the anti-solvent (hexane) into the ethanol drop gently lowers the dielectric constant of the medium, promoting ordered nucleation over rapid precipitation. This is critical for obtaining diffraction-quality single crystals without twinning 2.

  • Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å) and cool to 173 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening high-angle diffraction spots. Cu Kα radiation is specifically chosen over Mo Kα because its longer wavelength maximizes the anomalous dispersion signal of light atoms (C, N, O), enabling the calculation of the Flack parameter for absolute stereochemical assignment without requiring heavy-atom derivatization 2.

  • Phase Resolution and Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F².

    • Causality: Non-hydrogen atoms are refined anisotropically to model electron density directionality. Hydrogen atoms are placed in calculated positions (riding model, Uiso(H) = 1.2Ueq(C)) to prevent over-parameterization, ensuring a robust data-to-parameter ratio 2.

  • Internal Validation: The protocol self-validates through the R1 factor (target < 5% indicates high model-to-data agreement) and the Flack parameter (target ~0 with a low standard deviation mathematically confirms the correct enantiomer has been modeled).

Protocol B: Solution-State Validation via 2D-NMR (NOESY)

Objective: Confirm that the solid-state conformation persists in solution.

  • Sample Preparation: Dissolve 5 mg of the compound in CDCl3.

    • Causality: A non-polar, aprotic solvent prevents rapid chemical exchange of the secondary amine proton at N7 and avoids solvent-induced conformational shifts, preserving the native intramolecular hydrogen bonding network.

  • Pulse Sequence Execution: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

    • Causality: This specific mixing time is optimized for the correlation time (τc) of small molecules (~140 Da), allowing sufficient nuclear Overhauser effect (NOE) cross-relaxation to build up without entering the spin-diffusion regime.

  • Internal Validation: The protocol self-validates by mapping the through-space NOE cross-peaks (e.g., between the N1-methyl protons and the adjacent C6 spiro-ring protons) back to the unambiguous through-bond COSY/HSQC assignments.

Protocol C: Elemental Confirmation via HRMS (ESI-TOF)

Objective: Rule out nominal mass isomers.

  • Ionization & Measurement: Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer utilizing an internal lock-mass calibrant.

    • Causality: Soft ionization (ESI) prevents the fragmentation of the strained spirocyclic core, ensuring the intact[M+H]+ parent ion is observed. The internal calibrant is strictly required to achieve sub-ppm mass accuracy, which is the only way to mathematically differentiate 1-Methyl-1,7-diazaspiro[4.4]nonane from isobaric impurities 3.

Visualizing the Multi-Modal Validation Workflow

ValidationWorkflow Start 1-Methyl-1,7-diazaspiro[4.4]nonane (Synthesized Scaffold) XRay X-Ray Crystallography (Solid State) Start->XRay NMR 2D-NMR Spectroscopy (Solution State) Start->NMR HRMS High-Res Mass Spec (Gas Phase) Start->HRMS Cryst Vapor Diffusion (EtOH/Hexane, 173 K) XRay->Cryst NOESY NOESY / ROESY Cross-Relaxation NMR->NOESY Ionize ESI-TOF Ionization (Exact Mass m/z) HRMS->Ionize Diffract Diffraction Data (Cu Kα Radiation) Cryst->Diffract Refine Anisotropic Refinement & Phase Resolution Diffract->Refine Validated Validated 3D Structure & Absolute Configuration Refine->Validated Atomic Coordinates Conform Conformational Overhauser Analysis NOESY->Conform Conform->Validated Spatial Proximity Formula Elemental Composition Confirmation Ionize->Formula Formula->Validated Empirical Formula

Fig 1. Multi-modal structural validation workflow for 1-Methyl-1,7-diazaspiro[4.4]nonane.

Strategic Recommendations

For drug development professionals incorporating the 1-Methyl-1,7-diazaspiro[4.4]nonane scaffold into their pipelines, relying solely on NMR and HRMS is a critical vulnerability. While these methods confirm connectivity and composition, they cannot definitively resolve the spatial orientation of the N-methyl group relative to the spiro-fusion without extensive derivatization. X-ray crystallography must be employed as the primary validation gatekeeper to ensure that the computational docking models used in your SAR campaigns are grounded in absolute, indisputable physical reality.

References

  • [3] Title: 7-Methyl-1,7-diazaspiro[4.4]nonane | Source: Benchchem | URL: 3

  • [1] Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry | Source: Reymond Research Group (Helvetica Chimica Acta) | URL: 1

  • [2] Title: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | Source: PMC - NIH | URL: 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methyl-1,7-diazaspiro[4.4]nonane

This document provides a detailed protocol for the safe and compliant disposal of 1-Methyl-1,7-diazaspiro[4.4]nonane. Developed for researchers, scientists, and drug development professionals, this guide moves beyond sim...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-Methyl-1,7-diazaspiro[4.4]nonane. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to provide a framework of scientific principles and operational logic. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Executive Summary & Immediate Safety Actions

1-Methyl-1,7-diazaspiro[4.4]nonane and its salts are classified with acute toxicity and are known to cause skin and serious eye irritation.[1][2] Improper disposal can lead to personnel exposure and environmental contamination. This guide establishes a clear, risk-based methodology for handling, segregating, and disposing of this compound and its associated waste streams. In the event of a spill or exposure, immediate action is paramount.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Spill: Evacuate the area. Wear appropriate Personal Protective Equipment (PPE). Absorb spills with inert material like vermiculite or sand and place in a sealed container for disposal.[3]

Hazard Profile and Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. 1-Methyl-1,7-diazaspiro[4.4]nonane is an aliphatic amine, a class of compounds that can be corrosive and require specific handling protocols.

Property Hazard Information Source
GHS Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[1]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents. Incompatible materials should be segregated to prevent dangerous reactions.[4][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, splash goggles or safety glasses, and a lab coat are mandatory.[5] All handling of open containers should occur in a well-ventilated area or chemical fume hood.[6][2][5][6]
Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to prevent harm to individuals and the environment.[7] This protocol is designed to comply with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Step 1: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[7][9]

  • Identify the Waste Stream:

    • Pure Compound: Unused or expired 1-Methyl-1,7-diazaspiro[4.4]nonane.

    • Contaminated Labware: Glassware, pipette tips, and other items with gross contamination (visible residue).

    • Contaminated PPE: Gloves, bench liners, etc., with incidental contact.

    • Aqueous Solutions: Solutions containing the compound.

    • Organic Solvent Solutions: Solutions containing the compound dissolved in flammable or halogenated solvents.

  • Segregation Logic: Never mix incompatible waste streams.[4][8] Specifically, waste containing 1-Methyl-1,7-diazaspiro[4.4]nonane (a base) must be kept separate from acidic waste to prevent violent reactions.[10] It should also be segregated from oxidizing agents.[11]

Step 2: Containerization and Labeling

  • Container Selection: Use only appropriate, leak-proof containers, preferably made of high-density polyethylene (HDPE).[8][11] Ensure the container has a secure, sealable lid.[11] Do not overfill containers; a general rule is to fill to no more than 75% capacity to allow for vapor expansion.[11]

  • Labeling: All waste containers must be clearly labeled the moment waste is first added.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1-Methyl-1,7-diazaspiro[4.4]nonane"

    • A clear list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

    • The date the first waste was added.

Step 3: Accumulation and Storage

  • Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[10] The SAA must be under the control of the laboratory personnel.

  • Storage Conditions: Keep waste containers tightly closed except when adding waste.[10] Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Flammable waste must be stored in a designated flammable storage cabinet.[11]

Step 4: Final Disposal

  • Professional Disposal: The final disposal of 1-Methyl-1,7-diazaspiro[4.4]nonane must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][12][13] Do not dispose of this chemical down the drain or in the regular trash.[7][14]

  • Scheduling Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (e.g., 12 months, per institutional policy), contact your EHS office for pickup.[10]

Spill Management and Decontamination
  • Spill Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a spill pillow.[3] For aliphatic amines, some protocols suggest applying sodium bisulfite before absorption.[3] Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Triple rinse contaminated glassware with a suitable solvent (e.g., water or an appropriate organic solvent). The first two rinsates must be collected as hazardous waste. After thorough cleaning and removal of labels, glassware may be disposed of or reused according to institutional policy.[4][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 1-Methyl-1,7-diazaspiro[4.4]nonane.

Caption: Decision workflow for the segregation and disposal of 1-Methyl-1,7-diazaspiro[4.4]nonane waste.

References

  • 1-methyl-1,7-diazaspiro[4.
  • Laboratory Safety and Chemical Hygiene Plan.Google Vertex AI Search.
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.Business Waste.
  • How to Manage Chemical Waste Disposal in Academic Labs.Justrite.
  • Generic Safety Data Sheet Inform
  • Chemical Waste (Guidance Note).University of Glasgow.
  • Bayer Environmental Science - Greenbook.net.Google Vertex AI Search.
  • SDS US.Google Vertex AI Search.
  • LABORATORY WASTE MANAGEMENT GUIDELINES.WASH in Health Care Facilities.
  • SAFETY D
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • Safety D
  • Laboratory Chemical Waste Handling and Disposal Guidelines.University of Canterbury.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-Methyl-1,7-diazaspiro[4.4]nonane
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Reactant of Route 2
1-Methyl-1,7-diazaspiro[4.4]nonane
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